molecular formula C15H24N2O B026880 (+)-Matrine CAS No. 83148-91-8

(+)-Matrine

Cat. No.: B026880
CAS No.: 83148-91-8
M. Wt: 248.36 g/mol
InChI Key: ZSBXGIUJOOQZMP-UHFFFAOYSA-N
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Description

(+)-Matrine is a naturally occurring tetracyclic quinolizidine alkaloid isolated from the roots of traditional medicinal plants such as Sophora flavescens . With a molecular formula of C 15 H 24 N 2 O and a molecular weight of 248.36 g/mol, it serves as a versatile and valuable scaffold for pharmacological and chemical research . Key Research Applications & Value: Oncology Research: ( +)-Matrine exhibits broad-spectrum, anti-tumor activities by inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis through both intrinsic and extrinsic pathways . Its mechanisms involve the modulation of key signaling pathways, including the inhibition of PI3K/Akt/mTOR and NF-κB, which are critical for cell survival and growth . It has shown research efficacy against models of lung, breast, liver, and gastric cancers . Anti-Inflammatory & Immunomodulatory Studies: This compound demonstrates significant potential in modulating immune responses. It effectively inhibits the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and suppresses activation of the NF-κB and MAPK signaling pathways . These actions make it a compound of interest for researching inflammatory and autoimmune conditions. Neuropharmacology Research: ( +)-Matrine possesses neuroprotective properties, alleviating neuro-inflammation and oxidative stress in the brain . It has been studied in models of cerebral ischemia-reperfusion injury and can produce antianxiety and antidepression effects in preclinical models, suggesting a complex interaction with the CNS . Cardiovascular & Metabolic Research: The compound has distinct benefits in models of cardiovascular disease, showing research activity in anti-atherosclerosis, anti-arrhythmia, and protection against ischemia-reperfusion injury . Chemical Derivatization: As a natural product lead, this compound is an excellent starting point for structural modification. Research focuses on creating derivatives with enhanced pharmacological activity, improved bioavailability, and reduced toxicity, broadening its potential as a research tool and drug discovery candidate . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBXGIUJOOQZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871734
Record name Matridin-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-02-8
Record name Matrine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Extraction of (+)-Matrine from Sophora flavescens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the extraction of the quinolizidine (B1214090) alkaloid (+)-matrine from its primary botanical source, Sophora flavescens. The document details various extraction and purification methodologies, presenting quantitative data in structured tables for comparative analysis. Furthermore, it includes comprehensive experimental protocols and a visualization of the biosynthetic pathway of matrine (B1676216).

Introduction

This compound (C₁₅H₂₄N₂O) is a tetracyclic quinolizidine alkaloid isolated from plants of the Sophora genus, most notably Sophora flavescens (Ku Shen)[1][2]. It, along with its oxidized form, oxymatrine (B1678083), is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-viral, and insecticidal properties[3]. This has led to its extensive use in traditional Chinese medicine and growing interest in its potential for modern drug development[1][2]. The efficient extraction and purification of this compound are critical steps for its research and application. This guide synthesizes findings from various studies to provide a comprehensive technical resource on the subject.

Extraction Methodologies and Quantitative Data

A variety of techniques have been developed for the extraction of this compound from Sophora flavescens. The choice of method often depends on factors such as desired yield, purity, cost-effectiveness, and scalability. This section summarizes the key quantitative parameters of the most common extraction methods.

Solvent-Based Extraction Methods

Conventional solvent extraction remains a widely used approach for obtaining this compound. The selection of the solvent system is crucial for achieving high extraction efficiency.

Table 1: Comparison of Solvent-Based Extraction Methods for this compound

Extraction MethodPlant MaterialSolvent SystemSolid-to-Liquid Ratio (g/mL)Extraction Time & ConditionsMatrine Yield (mg/100g)Reference
Acid Water Reflux60 mesh Sophora flavescens powder0.3% HCl1:12Reflux for 3 cycles0.31[1][4]
Water DecoctionSophora flavescensWater1:83 extractions, 2 hours each0.21[4]
PercolationCoarse powder65% Ethanol (B145695)1:624-hour soak, 4 mL/min percolation0.15[1]
DecoctionSophora flavescens60% Ethanol1:42 hours, 3 cycles8.53% (extract content)[5]
Advanced Extraction Techniques

To enhance extraction efficiency and reduce processing time, several advanced techniques have been explored. These methods often utilize energy sources to facilitate the release of matrine from the plant matrix.

Table 2: Comparison of Advanced Extraction Methods for this compound

Extraction MethodPlant MaterialSolvent SystemSolid-to-Liquid Ratio (g/mL)Extraction Time & ConditionsMatrine Yield/Extraction RateReference
Ultrasonic-AssistedSophora flavescens60% Ethanol1:4032 min, 50°C, 1500 W, 35 kHz0.34 mg/100g
Microwave-AssistedSophora flavescens80% Ethanol1:4020 min, 75°C, 500 W0.48 mg/100g
Laser-Assisted200-mesh powder60% Ethanol1:6 (w/v)1 min, room temperature266.40 mg(g·h)⁻¹[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from Sophora flavescens.

Preparation of Plant Material

The dried roots of Sophora flavescens are typically used for matrine extraction. The roots should be cleaned, dried, and pulverized into a fine powder (e.g., 60-200 mesh) to increase the surface area for efficient solvent penetration[4][6].

Extraction Protocols
  • Weigh a specific amount of powdered Sophora flavescens (60 mesh).

  • Add a 0.3% hydrochloric acid solution at a solid-to-liquid ratio of 1:12 (g/mL).

  • Heat the mixture to reflux and maintain for a specified duration.

  • Repeat the reflux extraction process for a total of three cycles.

  • Combine the extracts from all cycles for further processing.

  • Place a known quantity of Sophora flavescens powder into an extraction vessel.

  • Add 60% ethanol at a solid-to-liquid ratio of 1:40 (g/mL).

  • Submerge the vessel in an ultrasonic bath.

  • Apply ultrasonic power (e.g., 1500 W at 35 kHz) for 32 minutes at a controlled temperature of 50°C.

  • After extraction, separate the supernatant from the solid residue by filtration or centrifugation.

Purification Protocol

A common approach for purifying this compound from the crude extract involves a combination of pH adjustment and resin chromatography.

  • Acidification and Filtration : Dissolve the crude extract in a dilute acid solution (e.g., 0.5% hydrochloric acid) to protonate the alkaloids and increase their solubility in the aqueous phase[7]. Filter the solution to remove insoluble impurities.

  • Alkalization and Extraction : Adjust the pH of the filtrate to alkaline conditions (e.g., pH 12 with ammonia (B1221849) water) to deprotonate the alkaloids, making them less water-soluble and more soluble in organic solvents[7]. Extract the alkaloids into an organic solvent like chloroform.

  • Resin Chromatography : For further purification, the extract can be subjected to column chromatography. A two-stage resin process has been shown to be effective[8]:

    • Cation Exchange Resin (e.g., 001x732) : Load the extract onto the cation exchange resin, which will adsorb the alkaloids. Wash the column to remove non-alkaloidal impurities.

    • Macroporous Adsorption Resin (e.g., BS-65) : Elute the alkaloids from the cation exchange resin and load the eluate onto a macroporous resin column. This step helps to separate matrine and oxymatrine and further remove impurities.

  • Elution and Concentration : Elute the purified matrine from the macroporous resin using a suitable solvent (e.g., an ethanol-water mixture). Concentrate the eluate under reduced pressure to obtain the purified this compound. One study achieved a final purity of 81.56% using this method[5][7].

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for the quantitative analysis of this compound.

  • System : Waters Acquity UPLC system with a UV detector[9].

  • Column : Waters Acquity BEH Phenyl column (1.7 µm, 3.0 x 100 mm)[9].

  • Mobile Phase : A gradient of 0.05% formic acid in water (A) and acetonitrile (B52724) (B)[9][10].

  • Flow Rate : 0.5 mL/min[9].

  • Detection Wavelength : 217 nm[9][10].

  • Sample Preparation : The extract is diluted and purified using Solid Phase Extraction (SPE) with ENVI-Carb and C18 cartridges to remove interferences before injection[9].

  • System : HPLC system with a UV detector.

  • Column : C18 column (e.g., 250 x 4.6 mm, 5 µm)[2][11].

  • Mobile Phase : Methanol/water/diethylamine (45:55:0.07, v/v/v)[11].

  • Flow Rate : 0.6 mL/min[11].

  • Detection Wavelength : 220 nm[2][11].

  • Linearity : A good linear relationship is typically observed in the range of 5.0 to 1000 mg/L[11].

Biosynthesis of this compound

This compound is a member of the quinolizidine alkaloid family, which is biosynthesized from the amino acid L-lysine. The general pathway involves the formation of key intermediates that ultimately lead to the characteristic tetracyclic structure of matrine.

matrine_biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase (LDC) aminopentanal 5-Aminopentanal cadaverine->aminopentanal Copper Amine Oxidase (CAO) piperideine Δ¹-Piperideine aminopentanal->piperideine Spontaneous Cyclization trimerization Trimerization & Cyclization piperideine->trimerization lupanine (B156748) Lupanine trimerization->lupanine sparteine (B1682161) Sparteine lupanine->sparteine Further Modifications matrine This compound lupanine->matrine Further Modifications oxymatrine Oxymatrine matrine->oxymatrine Oxidation oxymatrine->matrine Reduction

References

(+)-Matrine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matrine is a tetracyclo-quinolizidine alkaloid extracted primarily from the roots of plants belonging to the Sophora genus, most notably Sophora flavescens Ait.[1][2][3] For centuries, it has been a component of traditional Chinese medicine and has garnered significant scientific interest for its broad spectrum of pharmacological activities.[4][5] These activities include anti-tumor, anti-inflammatory, anti-viral, anti-fibrotic, and neuroprotective effects.[4][5][6] This document provides an in-depth overview of the chemical structure, physicochemical properties, pharmacological actions, and key experimental methodologies related to this compound, serving as a technical resource for professionals in research and drug development.

Chemical Structure and Identification

This compound possesses a complex tetracyclic ring structure. Its chemical identity is well-defined by various nomenclature and registry systems.

this compound Chemical Structure

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name (1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one[7][8]
CAS Number 519-02-8[1][7][9][10]
Chemical Formula C₁₅H₂₄N₂O[1][7][10][11][12][13]
Molecular Weight 248.36 g/mol [1][7][10][13][14]
Canonical SMILES C1C[C@@H]2[C@H]3CCCN4[C@H]3--INVALID-LINK--CN2C(=O)C1[1][7]
InChI Key ZSBXGIUJOOQZMP-JLNYLFASSA-N[1][7]
Synonyms Matrine (B1676216), α-Matrine, Sophocarpidine, Vegard[1][7][10][15][16]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. Matrine is a white, needle-like crystalline solid or powder that may turn yellow upon prolonged exposure to air.[2][17]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 76-77 °C[1][10][17][18]
Boiling Point 86-88 °C at 2.5 Torr; 223 °C at 6 mmHg[2][10][18]
Solubility Soluble in water, methanol, ethanol (B145695), chloroform, benzene.[2][17][19][20] Slightly soluble in petroleum ether.[2][17]
pKa (Predicted) 9.47 ± 0.20[2][10]
Appearance White crystalline solid/powder[2][17][18]
Storage Store at 2-8°C, sealed and dry.[10][13] Stable for at least one year as supplied. Aqueous solutions can be stored at -20°C for up to 3 months.[2][17]

Pharmacological Properties and Mechanisms of Action

This compound exhibits a wide array of pharmacological effects by modulating multiple cellular signaling pathways. Its therapeutic potential has been investigated in various disease models, including cancer, inflammatory disorders, and viral infections.[4][6]

Anti-Cancer Activity

Matrine's anti-tumor properties are among its most extensively studied effects. It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), arrest the cell cycle, and prevent metastasis in numerous cancer types.[14]

The primary mechanisms behind its anti-cancer action involve the modulation of key signaling pathways:

  • PI3K/AKT/mTOR Pathway: Matrine can suppress the phosphorylation of AKT and mTOR, leading to the inhibition of cell growth and the induction of apoptosis and autophagy in cancers such as breast and lung cancer.[6][14]

  • NF-κB Pathway: By inhibiting the NF-κB signaling pathway, matrine can suppress the growth of cancer cells and enhance their sensitivity to conventional chemotherapy.[14] It has been shown to increase the levels of IκBα and IKKα proteins in gastric cancer cells.[19]

  • JAK/STAT Pathway: Matrine can inhibit tumor cell proliferation by interfering with the JAK/STAT signaling pathway.[6][14]

  • Wnt/β-catenin Pathway: In breast cancer models, matrine has been found to regulate the Wnt/β-catenin pathway, leading to decreased VEGF expression and thereby inhibiting tumor growth.[14]

  • Apoptosis Regulation: Matrine induces apoptosis by regulating the expression of pro-apoptotic and anti-apoptotic proteins. It increases the levels of Bax while decreasing the levels of Bcl-2, and activates caspases, which are crucial executioners of apoptosis.[8][20]

Matrine_Anticancer_Pathways Matrine This compound PI3K_AKT PI3K/AKT/mTOR Pathway Matrine->PI3K_AKT NFkB NF-κB Pathway Matrine->NFkB JAK_STAT JAK/STAT Pathway Matrine->JAK_STAT Wnt Wnt/β-catenin Pathway Matrine->Wnt Proliferation Cell Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis NFkB->Proliferation NFkB->Apoptosis JAK_STAT->Proliferation Wnt->Proliferation Metastasis Metastasis Wnt->Metastasis

Key signaling pathways modulated by this compound in cancer.
Anti-Inflammatory and Immunomodulatory Effects

Matrine demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It can suppress the NF-κB pathway, a central regulator of inflammation, thereby reducing the expression of cytokines like TNF-α and IL-6. This mechanism contributes to its therapeutic potential in inflammatory conditions such as rheumatoid arthritis and inflammatory skin disorders.[6]

Neuroprotective Effects

Emerging evidence suggests that matrine has neuroprotective properties. It can alleviate neuro-inflammation and oxidative stress in the brain. Studies have shown its potential in animal models of Alzheimer's disease and Parkinson's disease, where it may improve cognitive function and protect neurons from damage.[4][5]

Other Pharmacological Activities
  • Anti-Fibrotic: Matrine has shown efficacy in mitigating liver fibrosis by inhibiting the activation of hepatic stellate cells, a key event in fibrogenesis. This is partly achieved by interfering with the TGF-β/Smad signaling pathway.

  • Anti-Viral: It has been reported to inhibit the replication of viruses such as hepatitis B virus (HBV) and hepatitis C virus (HCV).

  • Opioid Receptor Agonism: Matrine acts as a kappa (κ) and mu (μ) opioid receptor agonist, which may contribute to its observed analgesic effects.[1][17]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from its extraction to the evaluation of its biological activity.

Extraction and Purification from Sophora flavescens

This protocol describes a standard method for extracting and purifying matrine from its natural plant source.

Extraction_Workflow start Start: Dried Sophora flavescens Roots step1 1. Pulverization: Grind roots to a fine powder (e.g., pass through a 200-mesh screen). start->step1 step2 2. Extraction: Decoct/macerate powder with 60% aqueous ethanol solution (e.g., 4:1 solvent-to-material ratio) for 2 hours, repeat 3 times. step1->step2 step3 3. Concentration: Collect extract and recover ethanol under reduced pressure to obtain a concentrated aqueous solution. step2->step3 step4 4. Initial Purification (Resin Column): Load concentrate onto a D101 or similar macroporous resin column. Elute sequentially with water, 20% ethanol, and 70% ethanol. step3->step4 step5 5. Further Purification (Silica Gel Column): Collect the 70% ethanol eluent, concentrate, and apply to a silica (B1680970) gel column to separate matrine from other alkaloids (e.g., oxymatrine). step4->step5 step6 6. Final Purification (Preparative HPLC): Purify the matrine-rich fraction using preparative HPLC to achieve >98% purity. step5->step6 end End: High-Purity this compound step6->end

Workflow for the extraction and purification of this compound.

Methodology Details: [1][4][7][8]

  • Plant Material Preparation: Dry roots of Sophora flavescens are ground into a powder and passed through a 200-mesh screen.

  • Solvent Extraction: The powder is extracted with an ethanol-aqueous solution (typically 60% ethanol) at a solvent-to-material ratio of 4:1 (mL/g). The extraction is performed for 2 hours and repeated three times to maximize yield.

  • Concentration: The collected ethanol extracts are combined, and the ethanol is recovered using a rotary evaporator to yield a concentrated aqueous solution.

  • Purification:

    • Macroporous Resin Chromatography: The concentrated extract is loaded onto a macroporous resin column (e.g., D101). The column is washed with water to remove impurities, followed by stepwise elution with increasing concentrations of ethanol (e.g., 20% and 70%). The fraction containing matrine is collected (typically in the 70% ethanol eluent).

    • Silica Gel Chromatography: The collected fraction is further concentrated and subjected to silica gel column chromatography to separate matrine from other closely related alkaloids.

    • Preparative HPLC: For obtaining high-purity matrine (>98%), a final purification step using preparative high-performance liquid chromatography is employed.

Quantitative Analysis by HPLC

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of matrine in various matrices, including extracts and biological samples.[5][19]

Methodology Details: [5][15]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase is often used. A typical composition is a mixture of methanol, phosphate-buffered saline (PBS, pH 6.8), and triethylamine (B128534) (50:50:0.1, v/v/v).[5][19] Another common mobile phase is acetonitrile (B52724) and an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate (B1210297) with 0.035% triethylamine) in a 35:65 ratio.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.[5][15]

  • Sample Preparation:

    • Standard Solutions: Accurately weigh ~10 mg of matrine standard, dissolve in methanol, and make up to a known volume (e.g., 50 mL) to prepare a stock solution. Perform serial dilutions to create working standards for the calibration curve (e.g., 1.6 to 200.0 µg/mL).[5]

    • Sample Solutions: Dissolve the extract or sample containing matrine in the mobile phase or methanol. Filter the solution through a 0.45 µm filter before injection.[5]

  • Quantification: The concentration of matrine in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds like matrine on cancer cell lines.[6][9][10]

Methodology Details: [9][10][11]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of matrine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of matrine (e.g., 50, 100, 200, 400 mg/L).[1][8] Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve matrine).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the matrine concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Apoptosis Detection by Annexin V/PI Staining

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis induced by a compound. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[14]

Methodology Details: [18]

  • Cell Treatment: Seed cells in 6-well plates and treat with matrine at the desired concentrations (e.g., the determined IC₅₀) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine the cells from each treatment group.

  • Cell Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a versatile natural alkaloid with a well-documented profile of potent pharmacological activities, particularly in the realm of oncology and inflammatory diseases. Its ability to modulate multiple critical signaling pathways underscores its significant therapeutic potential. The established protocols for its extraction, quantification, and biological evaluation provide a solid foundation for further research and development. This guide serves as a comprehensive technical resource to facilitate ongoing and future investigations into the clinical applications of this promising compound.

References

The Alkaloid (+)-Matrine: A Potent Modulator of the PI3K/AKT/mTOR Signaling Pathway in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Matrine, a naturally occurring quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has emerged as a promising anti-cancer agent. Extensive research demonstrates its ability to induce apoptosis and autophagy in various cancer cell lines by strategically inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This in-depth guide provides a technical overview of the molecular mechanisms, quantitative data, and key experimental methodologies related to the action of this compound on this critical cellular pathway.

Core Mechanism of Action: Inhibition of a Central Pro-Survival Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] this compound exerts its anti-neoplastic effects by directly or indirectly suppressing the phosphorylation, and thus the activation, of key components of this pathway.

Studies have consistently shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation levels of PI3K, AKT, and mTOR in various cancer cell lines, including acute myeloid leukemia (AML), neuroblastoma, lung cancer, and gastric cancer.[5][6][7][8] Notably, the total protein levels of PI3K, AKT, and mTOR often remain unchanged, indicating that Matrine's primary action is at the level of post-translational modification, specifically inhibiting the kinase activity that drives the pathway forward.[5] By inhibiting this pathway, Matrine effectively cuts off a critical pro-survival signal for cancer cells, leading to the induction of programmed cell death (apoptosis) and cellular self-digestion (autophagy).[9][10]

Quantitative Insights: Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and pathway-inhibitory effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric of its potency.

Cell LineCancer TypeIC50 ValueDownstream EffectsReference
THP-1Acute Myeloid Leukemia1.2 g/LInhibition of cell viability, induction of apoptosis[5]
A549Non-small cell lung cancerNot specifiedInhibition of proliferation, induction of autophagy and apoptosis[11]
95DLung cancerNot specifiedInhibition of cell proliferation, induction of apoptosis[7]
HepG2Hepatocellular CarcinomaNot specifiedInduction of autophagy and apoptosis[10]
Bel7402Hepatocellular CarcinomaNot specifiedInduction of autophagy and apoptosis[10]
SK-N-ASNeuroblastomaNot specifiedInhibition of proliferation, induction of autophagy[6]
SK-N-DZNeuroblastomaNot specifiedInhibition of proliferation, induction of autophagy[6]
T24Bladder CancerNot specifiedInhibition of proliferation and invasion[12]
SGC7901Gastric CancerNot specifiedSuppression of proliferation and invasion[8]

Visualizing the Molecular Cascade and Experimental Processes

To facilitate a deeper understanding of the complex interactions, the following diagrams illustrate the this compound-inhibited PI3K/AKT/mTOR pathway and the standard workflows for its investigation.

Matrine_PI3K_AKT_mTOR_Pathway Matrine This compound p_PI3K p-PI3K Matrine->p_PI3K Inhibits p_AKT p-AKT Matrine->p_AKT Inhibits p_mTOR p-mTOR Matrine->p_mTOR Inhibits Apoptosis Apoptosis Matrine->Apoptosis Induces Autophagy Autophagy Matrine->Autophagy Induces RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PI3K->p_PI3K AKT AKT p_PI3K->AKT Phosphorylates AKT->p_AKT mTOR mTOR p_AKT->mTOR Phosphorylates mTOR->p_mTOR Proliferation Cell Proliferation & Survival p_mTOR->Proliferation Promotes p_mTOR->Apoptosis Inhibits p_mTOR->Autophagy Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Western_Blot_Workflow start Start: Cell Culture & This compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking with Non-fat Milk or BSA transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis end End: Quantified Protein Levels analysis->end

Experimental workflow for Western Blot analysis.

Detailed Experimental Protocols

For researchers aiming to investigate the effects of this compound on the PI3K/AKT/mTOR pathway, the following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 g/L) for 24, 48, or 72 hours.[5][11] Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][15]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated forms.

  • Sample Preparation: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the gene expression levels of components of the PI3K/AKT/mTOR pathway.

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.[20]

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[21]

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., PIK3CA, AKT1, MTOR) and a reference gene (e.g., GAPDH or ACTB).[21]

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[21]

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent by effectively targeting the PI3K/AKT/mTOR signaling pathway, a cornerstone of cancer cell survival and proliferation. The presented data and methodologies provide a solid foundation for further research into its clinical applications. Future investigations should focus on elucidating the precise molecular interactions of this compound with the components of this pathway, exploring its efficacy in combination with other chemotherapeutic agents, and evaluating its in vivo effects in preclinical animal models to pave the way for its potential use in cancer therapy.

References

An In-depth Technical Guide to the Pharmacological Effects of (+)-Matrine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matrine, a tetracyclic quinolizidine (B1214090) alkaloid extracted from the roots of plants from the Sophora genus, has garnered significant scientific interest due to its extensive pharmacological activities.[1] This technical guide provides a comprehensive overview of the multifaceted effects of this compound, with a focus on its anti-cancer, anti-inflammatory, anti-fibrotic, and neuroprotective properties. We delve into the molecular mechanisms underlying these effects, summarizing key signaling pathways and presenting quantitative data from various studies. Detailed experimental protocols are outlined to facilitate the replication and further exploration of these findings. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural alkaloid that has been traditionally used in Chinese medicine.[2] Modern pharmacological studies have revealed its therapeutic potential across a wide range of diseases, including cancer, inflammatory disorders, organ fibrosis, and neurodegenerative diseases.[2][3][4] Its mechanism of action is complex and involves the modulation of multiple cellular signaling pathways, such as PI3K/AKT/mTOR, NF-κB, TGF-β/Smad, and MAPK/ERK.[4] This guide will systematically explore the pharmacological effects of this compound, presenting the current state of research in a structured and detailed manner.

Anti-Cancer Effects

This compound exhibits potent anti-tumor activity against a variety of cancers by inhibiting cell proliferation, inducing apoptosis and autophagy, and suppressing invasion and metastasis.[2][5][6]

Mechanism of Action

The anti-cancer effects of this compound are mediated through the regulation of several key signaling pathways.

  • PI3K/AKT/mTOR Pathway: Matrine (B1676216) has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in several types of cancer, including breast cancer, glioblastoma, and leukemia.[3][7] By suppressing the phosphorylation of AKT and mTOR, matrine inhibits cell growth and induces apoptosis and autophagy.[7] In glioblastoma cells, matrine treatment decreased the expression of insulin-like growth factor 1 (IGF1), PI3K, and phosphorylated (p-)AKT.[3]

  • NF-κB Signaling Pathway: Matrine can suppress the growth of cancer cells by inhibiting the NF-κB signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and inflammation.[1] In breast cancer cells, matrine treatment resulted in the downregulation of IKKβ expression, a key component of the NF-κB pathway.[8] In castration-resistant prostate cancer cells, matrine decreased the levels of P65, p-P65, IKKα/β, p-IKKα/β, IKBα, and p-IKBα.[9]

  • MAPK/ERK Pathway: Matrine has been shown to downregulate the ERK pathway in rhabdomyosarcoma cells, leading to inhibited cell proliferation and induced apoptosis.[10]

  • Apoptosis Induction: Matrine induces apoptosis through both intrinsic and extrinsic pathways.[1] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[1] Matrine also activates caspases, which are crucial for the execution of apoptosis.[1][11] In ovarian cancer cells, matrine increased the expression of Caspase-8 and Fas.[12]

Quantitative Data on Anti-Cancer Effects

The following tables summarize the quantitative data on the anti-proliferative and apoptotic effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cancer Cell LineIC50 ValueExposure TimeReference
CT26 (Colon Carcinoma)1.397 mM24 h
CT26 (Colon Carcinoma)0.9088 mM48 h
SO-Rb50 (Retinoblastoma)0.96±0.04 mg/ml24 h[13]
SO-Rb50/VCR (Vincristine-resistant Retinoblastoma)0.97±0.08 mg/ml24 h[13]
A549 (Lung Cancer)152.00 µMNot Specified[14]
BT20 (Breast Cancer)452.30 µMNot Specified[14]
MCF-7 (Breast Cancer)Not SpecifiedNot Specified[14]
U2OS (Osteosarcoma)Not SpecifiedNot Specified[14]
SMMC-7721 (Hepatocellular Carcinoma)>100 μMNot Specified[15]
CNE2 (Nasopharyngeal Carcinoma)>100 μMNot Specified[15]

Table 2: Effects of this compound on Apoptosis-Related Proteins

Cancer Cell LineTreatmentEffectReference
Pancreatic Cancer Cells (BxPC-3, PANC-1)Dose-dependentReduced Bcl-2/Bax ratio, upregulated Fas, increased activation of caspases-8, -3, and -9[11]
Non-Small Cell Lung Cancer (H522, H1975)2 mg/mL for 24 h50% downregulation of Bcl-2, 3-fold upregulation of C-Caspase3[16]
Ovarian Cancer Cells (CAOV-3)48 hIncreased Caspase-8, Fas, and Cyto c expression; decreased Bcl-2 and Bcl-xl expression[12]
Rhabdomyosarcoma CellsDose-dependentDecreased Bcl-2/Bax ratio[10]

Signaling Pathway Diagrams

anti_cancer_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway IGF1 IGF1 PI3K PI3K IGF1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_PI3K Apoptosis AKT->Apoptosis_PI3K Inhibits Proliferation_Growth Cell Proliferation & Growth mTOR->Proliferation_Growth Autophagy Autophagy mTOR->Autophagy Inhibits Matrine_PI3K This compound Matrine_PI3K->IGF1 Matrine_PI3K->PI3K Matrine_PI3K->AKT Inhibits phosphorylation Matrine_PI3K->mTOR Inhibits phosphorylation IKK IKKβ IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocation Gene_Expression Gene Transcription (Proliferation, Survival) Nucleus_NFkB->Gene_Expression Matrine_NFkB This compound Matrine_NFkB->IKK

Caption: Anti-cancer signaling pathways modulated by this compound.

Experimental Protocols
  • Cell Viability Assay (MTT Assay): Human cancer cell lines (e.g., BxPC-3, PANC-1, MCF7, BT-474, MDA-MB-231) are seeded in 96-well plates and incubated with varying concentrations of this compound for specified durations (e.g., 24, 48 hours).[8][11] Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Apoptosis Assay (Flow Cytometry): Cancer cells are treated with this compound, harvested, and then stained with Annexin V-FITC and propidium (B1200493) iodide (PI). The percentage of apoptotic cells is determined by flow cytometry.[11]

  • Western Blot Analysis: Total protein is extracted from this compound-treated and untreated cells. Protein expression levels of key signaling molecules (e.g., IKKβ, PCNA, Bcl-2, Bax, caspases) are determined by immunoblot analysis with specific antibodies.[8][11]

  • In Vivo Xenograft Models: Subcutaneous xenograft tumors are established in nude mice using human cancer cells (e.g., BxPC-3). Mice are then treated with intraperitoneal injections of this compound. Tumor growth is monitored, and upon completion of the study, tumors are harvested for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis (TUNEL assay).[11]

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating the immune response and inhibiting the production of pro-inflammatory mediators.[1]

Mechanism of Action
  • Inhibition of Pro-inflammatory Cytokines: Matrine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] By reducing the levels of these cytokines, matrine can alleviate inflammation and associated tissue damage.[1]

  • NF-κB Pathway Inhibition: The anti-inflammatory effects of matrine are also linked to its ability to inhibit the NF-κB signaling pathway, which plays a central role in regulating the expression of inflammatory genes.[17] In a model of atherosclerosis, matrine was shown to inhibit the activation of the NF-κB pathway in vascular smooth muscle cells.[17][18]

Quantitative Data on Anti-Inflammatory Effects

Table 3: Effect of this compound on Inflammatory Cytokine mRNA Levels in oxLDL-induced Human Aortic Vascular Smooth Muscle Cells

CytokineNormal Group (Relative mRNA level)Model Group (Relative mRNA level)Matrine Group (Relative mRNA level)Reference
IL-1β1.03±0.028.57±1.342.57±0.54[17]
IL-61.02±0.016.32±1.292.38±0.48[17]
TNF-α0.99±0.015.87±1.182.29±0.25[17]

Signaling Pathway Diagram

anti_inflammatory_pathway cluster_nfkb_inflammation NF-κB Mediated Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., oxLDL, LPS) IKK_inflam IKK Inflammatory_Stimuli->IKK_inflam IkB_inflam IκB IKK_inflam->IkB_inflam Phosphorylates NFkB_inflam NF-κB IkB_inflam->NFkB_inflam Nucleus_inflam Nucleus NFkB_inflam->Nucleus_inflam Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus_inflam->Inflammatory_Genes Matrine_inflam This compound Matrine_inflam->IKK_inflam Matrine_inflam->NFkB_inflam

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Experimental Protocols
  • Cell Culture and Treatment: Human aortic vascular smooth muscle cells (HAVSMCs) are cultured and stimulated with oxidized low-density lipoprotein (oxLDL) to induce an inflammatory response. Cells are then treated with this compound.[17][18]

  • Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from treated and untreated cells. The mRNA expression levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) are quantified using RT-qPCR.[17]

  • Western Blot Analysis: The protein expression of key molecules in the NF-κB pathway (e.g., NF-κB p65) is analyzed by Western blotting.[17]

Anti-Fibrotic Effects

This compound demonstrates significant anti-fibrotic activity, particularly in the liver, pancreas, and heart, by inhibiting the activation of fibrogenic cells and the deposition of extracellular matrix.[1][19][20]

Mechanism of Action
  • TGF-β/Smad Signaling Pathway: The primary mechanism of matrine's anti-fibrotic effect is through the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[1][19] This pathway is a key regulator of fibrosis.[1] Matrine inhibits the activation of hepatic and pancreatic stellate cells, the main fibrogenic cells in the liver and pancreas, by interfering with this pathway.[1][19] In experimental diabetic cardiomyopathy, matrine administration led to an inhibition of the TGF-β1/R-Smad (Smad2/3) signaling pathway.[20]

Quantitative Data on Anti-Fibrotic Effects

Table 4: In Vitro Effects of this compound on Hepatic Stellate Cells (HSC-T6)

StimulantMatrine ConcentrationEffectReference
Serum1-2 mmol/LMarkedly reduced proliferation and collagen synthesis[21][22]
PDGF0.25-2 mmol/LAttenuated proliferative activity in a concentration-dependent manner[21][22]
TGF-β10.25-2 mmol/LAttenuated collagen synthesis in a concentration-dependent manner[21][22]

Table 5: In Vivo Effects of this compound on CCl4-Induced Liver Fibrosis in Rats

Matrine DoseEffectReference
50 mg/kg and 100 mg/kgSignificantly decreased serum hyaluranic acid levels and hepatic hydroxyproline (B1673980) contents[21]

Signaling Pathway Diagram

anti_fibrotic_pathway cluster_tgf_smad TGF-β/Smad Mediated Fibrosis TGFb TGF-β1 TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Smad4->Smad_complex Nucleus_fibrosis Nucleus Smad_complex->Nucleus_fibrosis Translocation Fibrosis_Genes Fibrosis-related Genes (Collagen, α-SMA) Nucleus_fibrosis->Fibrosis_Genes HSC_activation Hepatic/Pancreatic Stellate Cell Activation Fibrosis_Genes->HSC_activation Matrine_fibrosis This compound Matrine_fibrosis->TGFbR Matrine_fibrosis->Smad23 Inhibits phosphorylation

Caption: Anti-fibrotic signaling pathway modulated by this compound.

Experimental Protocols
  • In Vitro Cell Culture: Rat hepatic stellate cells (HSC-T6) and mouse fibroblasts (NIH3T3) are cultured and stimulated with serum, platelet-derived growth factor (PDGF), or TGF-β1 to induce proliferation and collagen synthesis. The cells are co-treated with various concentrations of this compound.[21][22]

  • Proliferation and Collagen Synthesis Assays: Cell proliferation is measured by crystal violet staining. Collagen synthesis is determined by [3H]proline incorporation.[21][22]

  • In Vivo Animal Models: Liver fibrosis is induced in rats by carbon tetrachloride (CCl4) administration. Pancreatic fibrosis is induced by trinitrobenzene sulfonic acid. The animals are treated with this compound.[19][21]

  • Evaluation of Fibrosis: Fibrosis is assessed by measuring serum markers (e.g., hyaluronic acid), hepatic hydroxyproline content, and histological examination (Hematoxylin-eosin, Masson, and Azan staining) of the respective organs.[19][21]

  • Western Blot and RT-PCR: The expression of key proteins and genes in the TGF-β/Smad pathway (e.g., TGF-β1, Smad2, TβR1, TβR2) in tissue samples is analyzed by Western blot and RT-PCR.[19]

Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various models of neurological disorders, including Alzheimer's disease, multiple sclerosis, and cerebral ischemia.[7][23][24]

Mechanism of Action
  • Antioxidant Activity: Matrine protects neuronal cells from oxidative stress-induced damage by enhancing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).[1] In a mouse model of focal cerebral ischemia, matrine pre-treatment decreased malondialdehyde (MDA) levels and increased the activities of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT).[25][26]

  • Anti-apoptotic Effects: Matrine protects neurons by regulating apoptosis.[7] It has been shown to decrease the expression of caspase-3 and Bax, and increase the expression of Bcl-2, thereby increasing the Bcl-2/Bax ratio in the ischemic brain.[25][26]

  • Modulation of Signaling Pathways: The neuroprotective effects of matrine are mediated by multiple signaling pathways, including the JAK/STAT, PI3K/AKT, and Nrf2/HO-1 pathways.[7][23] In a model of multiple sclerosis, matrine was shown to exert its neuroprotective effect by inhibiting STAT-3 and mTOR and promoting PPAR-gamma expression.[27]

Quantitative Data on Neuroprotective Effects

Table 6: Effect of this compound on Apoptosis-Related Proteins in a Mouse Model of Focal Cerebral Ischemia

Treatment GroupCaspase-3 ExpressionBcl-2/Bax RatioReference
Vehicle-treatedMarkedly increasedMarkedly decreased[25][26]
Matrine pre-treated (30 mg/kg)Markedly decreasedIncreased[25][26]

Signaling Pathway Diagram

neuroprotective_pathways cluster_apoptosis_neuro Anti-Apoptotic Pathway cluster_antioxidant Antioxidant Pathway Ischemic_Injury Ischemic Injury/ Oxidative Stress Bax Bax Ischemic_Injury->Bax Bcl2 Bcl-2 Ischemic_Injury->Bcl2 Caspase3 Caspase-3 Ischemic_Injury->Caspase3 Apoptosis_neuro Neuronal Apoptosis Bax->Apoptosis_neuro Bcl2->Apoptosis_neuro Caspase3->Apoptosis_neuro Matrine_neuro This compound Matrine_neuro->Bax Matrine_neuro->Bcl2 Matrine_neuro->Caspase3 ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px, CAT) Antioxidant_Enzymes->ROS Matrine_antioxidant This compound Matrine_antioxidant->ROS Matrine_antioxidant->Antioxidant_Enzymes

References

Biological activities of (+)-Matrine as an anti-inflammatory agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matrine, a quinolizidine (B1214090) alkaloid extracted from the roots of plants from the Sophora genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory properties are particularly noteworthy, suggesting its potential as a therapeutic agent for a range of inflammatory diseases.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound as an anti-inflammatory agent, focusing on its molecular mechanisms of action, relevant signaling pathways, and quantitative experimental data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathways. By intervening in these cascades, this compound effectively reduces the production of pro-inflammatory cytokines and mediators.[4][5][6][7]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes.[1][8] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[6][8] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1]

This compound has been shown to significantly inhibit the activation of the NF-κB pathway.[1][4] It achieves this by decreasing the expression and phosphorylation of key components of the pathway, including IKKβ, IκBα, and the p65 subunit of NF-κB.[8][9] This inhibitory action effectively curtails the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines.[1][4][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkappaB IkappaB IKK->IkappaB phosphorylates NFkappaB NFkappaB IkappaB_p p-IκB NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active release Proteasome Proteasome IkappaB_p->Proteasome degradation DNA DNA NFkappaB_active->DNA translocation Matrine (B1676216) This compound Matrine->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38 MAPK, plays a crucial role in cellular responses to external stimuli, including inflammation.[6][10][11] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. This compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins, including ERK1/2 and p38 MAPK, thereby suppressing downstream inflammatory responses.[6][10][12][13]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK p38/ERK/JNK MAPKK->MAPK activates Transcription Factors Transcription Factors MAPK->Transcription Factors translocation Matrine This compound Matrine->MAPKK inhibits Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response activation

Figure 2: Modulation of the MAPK signaling pathway by this compound.
Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling.[14] Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[15] STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[14] Dysregulation of this pathway is linked to various inflammatory conditions. Studies have shown that this compound can inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of downstream inflammatory mediators.[5][16][17]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer dimerization Gene Expression Gene Expression STAT Dimer->Gene Expression translocation & transcription Matrine This compound Matrine->JAK inhibits

Figure 3: Attenuation of the JAK/STAT signaling pathway by this compound.
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into its active form.[18] Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound has been found to suppress the activation of the NLRP3 inflammasome, leading to reduced secretion of IL-1β and IL-18.[7][19] This effect is partly mediated by the inhibition of reactive oxygen species (ROS) production, a key trigger for NLRP3 activation.[19]

NLRP3_Inflammasome_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, ATP) cluster_cytoplasm Cytoplasm cluster_assembly Inflammasome Assembly LPS LPS NLRP3 NLRP3 LPS->NLRP3 priming ATP ATP NLRP3 Inflammasome NLRP3 Inflammasome ATP->NLRP3 Inflammasome activation NLRP3->NLRP3 Inflammasome ASC ASC ASC->NLRP3 Inflammasome Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->NLRP3 Inflammasome Caspase-1 Caspase-1 IL-1beta IL-1beta Caspase-1->IL-1beta cleavage IL-18 IL-18 Caspase-1->IL-18 cleavage Pro-IL-1beta Pro-IL-1beta Pro-IL-18 Pro-IL-18 Matrine This compound Matrine->NLRP3 Inflammasome inhibits NLRP3 Inflammasome->Caspase-1 cleavage

Figure 4: Suppression of the NLRP3 inflammasome by this compound.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

Cell LineInflammatory StimulusMatrine ConcentrationMeasured ParameterResultReference
Human Aortic Vascular Smooth Muscle Cells (HAVSMCs)ox-LDLNot specifiedmRNA levels of IL-1β, IL-6, TNF-αSignificant reduction compared to ox-LDL treated group.[4]
Human Aortic Vascular Smooth Muscle Cells (HAVSMCs)ox-LDLNot specifiedProtein expression of NF-κBSignificant reduction compared to ox-LDL treated group.[4]
Human Aortic Endothelial Cells (HAECs)Advanced Glycation End Products (AGEs)Concentration-dependentNLRP3, ASC, Caspase-1, IL-1β expressionSignificant inhibition in a concentration-dependent manner.[19]
Human Aortic Endothelial Cells (HAECs)Advanced Glycation End Products (AGEs)Concentration-dependentIntracellular ROSSubstantial inhibition in a concentration-dependent manner.[19]
Human Breast Cancer Cells (MCF7, BT-474, MDA-MB-231)-1, 2, or 3 mMIKKβ expressionDecreased expression by up to 95%.[8]
Castration-Resistant Prostate Cancer Cells (DU145, PC-3)-Various concentrationsLevels of P65, p-P65, IKKα/β, p-IKKα/β, IKBα, p-IKBαSignificant reduction.[9]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedNO, IL-6, TNF-α productionInhibition of production.[20][21][22]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelDisease ModelMatrine DosageMeasured ParameterResultReference
MiceCecal Ligation and Puncture (CLP)-induced sepsisDose-dependentLevels of TNF-α, IL-1β, and IL-6 in lung and serumProminently reduced levels in a dose-dependent manner.[7]
RatsCerebral Ischemia-Reperfusion5, 10, 20 mg/kgProtein expressions of p-JAK2 and p-STAT3Decreased with increasing matrine concentration.[17]
MiceLipopolysaccharide (LPS)-induced intestinal inflammation5 and 10 mg/kgJejunal and ileal mRNA abundances of IL-1β and IL-17Significantly downregulated.[23]
MiceLipopolysaccharide (LPS)-induced acute lung injury25, 50, 100 mg/kg (i.p.)Pulmonary edema, inflammatory cell infiltrationSignificant improvement at 100 mg/kg.[24]

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature on the anti-inflammatory effects of this compound. Specific details may vary between studies.

Cell Culture and Treatment
  • Cell Lines: Commonly used cell lines include murine macrophage RAW 264.7 cells, human aortic vascular smooth muscle cells (HAVSMCs), and human aortic endothelial cells (HAECs).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Inflammatory Stimulation: Inflammation is induced by treating cells with agents such as lipopolysaccharide (LPS) from E. coli, oxidized low-density lipoprotein (ox-LDL), or advanced glycation end products (AGEs).

  • Matrine Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or PBS) and added to the cell culture medium at various concentrations, often as a pre-treatment before the inflammatory stimulus or concurrently.

Measurement of Inflammatory Mediators
  • Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures or serum from animal models are collected to quantify the levels of secreted cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

  • Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is often measured in cell culture supernatants using the Griess reagent, which detects the presence of nitrite, a stable product of NO.

  • Quantitative Real-Time PCR (qRT-PCR): To assess the gene expression of inflammatory cytokines and other target molecules, total RNA is extracted from cells or tissues, reverse-transcribed into cDNA, and then subjected to qRT-PCR using specific primers.

Western Blot Analysis
  • Protein Extraction: Whole-cell lysates, or nuclear and cytoplasmic fractions, are prepared from treated and control cells using appropriate lysis buffers.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-STAT3, NLRP3, Caspase-1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Studies
  • Animal Models: Common models include LPS-induced endotoxemia, cecal ligation and puncture (CLP)-induced sepsis, and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice or rats.

  • Drug Administration: this compound is typically administered via intraperitoneal (i.p.) injection or oral gavage at various doses for a specified period before or after the induction of inflammation.

  • Sample Collection: At the end of the experiment, blood, serum, and tissues (e.g., lung, colon, brain) are collected for analysis of inflammatory markers, histological examination, and protein expression studies.

Figure 5: General experimental workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through its multifaceted inhibition of key pro-inflammatory signaling pathways, including NF-κB, MAPK, JAK/STAT, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies consistently support its potential as a therapeutic agent for inflammatory diseases.

Future research should focus on several key areas to advance the clinical translation of this compound:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.[3]

  • Toxicity and Safety: A thorough evaluation of the potential toxicity and long-term safety of this compound is crucial for its development as a therapeutic drug.[3]

  • Clinical Trials: Well-designed clinical trials are necessary to validate the preclinical findings and establish the efficacy and safety of this compound in human inflammatory diseases.

  • Derivative Synthesis: The synthesis of novel derivatives of this compound may lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[21][25]

References

The Anti-Hepatitis B Virus Properties of (+)-Matrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matrine, a quinolizidine (B1214090) alkaloid extracted from the roots of Sophora species, has demonstrated significant antiviral activity against the Hepatitis B virus (HBV). This technical guide provides an in-depth overview of the current understanding of this compound's anti-HBV effects, focusing on its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols. The primary mechanism involves the modulation of the Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK)-Activating Transcription Factor 2 (ATF2)/cAMP response element-binding protein (CREB) signaling pathway, leading to the inhibition of HBV replication and antigen expression. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Introduction

Hepatitis B virus (HBV) infection is a major global health concern, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, while effective in suppressing viral replication, rarely achieve a functional cure, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action. This compound, a natural compound with a history of use in traditional medicine, has emerged as a promising candidate due to its potent anti-HBV activities observed in both in vitro and in vivo studies. This guide synthesizes the available scientific literature to provide a detailed technical understanding of its antiviral properties.

Quantitative In Vitro Anti-HBV Efficacy of this compound

The antiviral activity of this compound has been predominantly evaluated using the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV. The following tables summarize the quantitative data from various studies, showcasing its inhibitory effects on HBV DNA replication and the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).

Table 1: Inhibitory Effect of this compound on HBV DNA Replication in HepG2.2.15 Cells

ConcentrationTreatment DurationReduction in HBV DNAReference
1 µM7 daysFrom >1 x 10⁶ IU/mL to 2 x 10⁴ IU/mL[1]
5 µM7 daysFrom >1 x 10⁶ IU/mL to 2 x 10³ IU/mL[1]
400 µg/mL9 daysSignificant, equivalent to 100 µg/mL Lamivudine[2]
800 µg/mL9 daysSignificant, equivalent to 100 µg/mL Lamivudine[2]
0.10 mg/mLNot Specified54%
800 µg/mL9 days76%

Table 2: Inhibitory Effect of this compound on HBsAg and HBeAg Secretion from HepG2.2.15 Cells

ConcentrationTreatment Duration% Inhibition of HBsAg% Inhibition of HBeAgReference
100 µg/mL9 daysWeak13%[2]
200 µg/mL9 daysWeak10%[2]
400 µg/mL9 daysEnhanced but weak (with 30 µg/mL 3TC)44%[2]
800 µg/mL9 days75%68%[2]
0.2 µM/mLNot Specified30.9%Weaker effect
1.6 mM/L3 days~30%~30%
0.10 mg/mLNot Specified34.26%13.94%

Table 3: Cytotoxicity and Therapeutic Index of this compound

Cell LineTC₅₀IC₅₀ (HBsAg)Therapeutic Index (HBsAg)IC₅₀ (HBeAg)Therapeutic Index (HBeAg)Reference
HepG2.2.151.33 mg/mL< 0.078 mg/mL>17.05> 10 mg/mL<0.13
HepG2.2.15Nontoxic up to 800 µg/mL----[2]

Mechanism of Action: The PKC-MAPK-ATF2/CREB Signaling Pathway

The primary antiviral mechanism of this compound against HBV involves the modulation of host cell signaling pathways. Research has identified this compound as an inhibitor of Protein Kinase C (PKC). By downregulating PKC activity, this compound initiates a cascade of events that ultimately suppresses HBV replication.[1]

The inhibition of PKC by this compound leads to the inactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This, in turn, inhibits the phosphorylation of downstream transcription factors, specifically Activating Transcription Factor 2 (ATF2) and cAMP response element-binding protein (CREB).[1] The dephosphorylation of ATF2/CREB leads to an upregulation of C-X-C Motif Chemokine Ligand 8 (CXCL8), an inflammatory chemokine that has been shown to inhibit HBV DNA replication.[1]

HBV_Matrine_Signaling_Pathway cluster_cell Hepatocyte Matrine This compound PKC PKC Matrine->PKC MAPK MAPK (p38, ERK1) PKC->MAPK Activates ATF2_CREB ATF2 / CREB MAPK->ATF2_CREB Phosphorylates p_ATF2_CREB p-ATF2 / p-CREB CXCL8 CXCL8 (Chemokine) p_ATF2_CREB->CXCL8 Inhibits HBV_Replication HBV Replication (DNA, HBsAg, HBeAg) CXCL8->HBV_Replication Inhibits

Caption: this compound's inhibition of the PKC-MAPK-ATF2/CREB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the anti-HBV properties of this compound.

In Vitro Experimental Workflow

The general workflow for assessing the anti-HBV activity of this compound is as follows:

Experimental_Workflow start Start cell_culture 1. Cell Culture HepG2.2.15 cells start->cell_culture drug_treatment 2. Drug Treatment This compound at various concentrations cell_culture->drug_treatment cytotoxicity 3. Cytotoxicity Assay (MTT Assay) drug_treatment->cytotoxicity supernatant_collection 4. Supernatant Collection drug_treatment->supernatant_collection data_analysis 8. Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis elisa 5. Antigen Quantification (HBsAg & HBeAg ELISA) supernatant_collection->elisa dna_extraction 6. HBV DNA Extraction supernatant_collection->dna_extraction elisa->data_analysis pcr 7. HBV DNA Quantification (Real-time PCR) dna_extraction->pcr pcr->data_analysis end End data_analysis->end

Caption: General workflow for in vitro evaluation of this compound's anti-HBV activity.
Cell Culture and Maintenance

  • Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line stably transfected with the HBV genome.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 for selective pressure.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Cells should be passaged at approximately 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 3, 6, or 9 days). Include a vehicle control (medium with the same concentration of solvent used to dissolve Matrine) and a blank control (medium only).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the vehicle control. The 50% cytotoxic concentration (TC₅₀) is determined from the dose-response curve.

Quantification of HBsAg and HBeAg (ELISA)
  • Sample Collection: Collect the cell culture supernatant at specified time points after drug treatment.

  • ELISA Procedure: Use commercially available ELISA kits for HBsAg and HBeAg quantification. Follow the manufacturer's instructions. Typically, this involves adding the supernatant to antibody-coated microplate wells, followed by incubation with a horseradish peroxidase (HRP)-conjugated detection antibody and a substrate solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Quantify the concentration of HBsAg and HBeAg in the samples by comparing their absorbance values to a standard curve generated with known concentrations of the respective antigens. The 50% inhibitory concentration (IC₅₀) can then be calculated.

Quantification of HBV DNA (Real-time PCR)
  • DNA Extraction: Extract HBV DNA from the cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.

  • Real-time PCR: Perform real-time PCR using primers and a probe specific for a conserved region of the HBV genome.

    • Reaction Mixture: A typical reaction mixture includes DNA template, forward and reverse primers, a fluorescently labeled probe, and a PCR master mix.

    • Cycling Conditions: Standard PCR cycling conditions include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Quantification: Generate a standard curve using a series of dilutions of a plasmid containing the HBV genome of known concentration. The HBV DNA copy number in the samples is then determined by comparing their quantification cycle (Cq) values to the standard curve.

Conclusion

This compound demonstrates potent anti-HBV activity in vitro through a mechanism involving the inhibition of the PKC-MAPK-ATF2/CREB signaling pathway. Its ability to reduce HBV DNA replication and the secretion of viral antigens at non-toxic concentrations makes it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a standardized framework for future research aimed at elucidating the full therapeutic potential of this compound and its derivatives in the treatment of chronic Hepatitis B. Further investigation into its effects on cccDNA and in combination with existing antiviral agents is warranted.

References

The Neuroprotective Potential of (+)-Matrine in Central Nervous System Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matrine, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action in mitigating inflammation within the central nervous system (CNS). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for neuroinflammatory and neurodegenerative diseases. This document synthesizes key findings on its impact on microglial activation, modulation of critical inflammatory signaling pathways, and its role in preserving the integrity of the blood-brain barrier. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further investigation and drug development efforts.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating the inflammatory cascade within the CNS. The key mechanisms include the inhibition of microglial activation, modulation of the TLR4/NF-κB and NLRP3 inflammasome signaling pathways, and preservation of the blood-brain barrier integrity.

Inhibition of Microglial Activation

Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating neuroinflammation. In pathological conditions, activated microglia release a barrage of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), leading to neuronal damage. This compound has been shown to effectively suppress the activation of microglia. In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have demonstrated that matrine (B1676216) significantly reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3] This inhibitory effect is crucial in dampening the neuroinflammatory response and creating a more favorable environment for neuronal survival.

Modulation of TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical upstream regulator of the inflammatory response. Upon activation by ligands such as LPS, TLR4 initiates a signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB).[4][5][6] NF-κB then translocates to the nucleus and promotes the transcription of numerous pro-inflammatory genes.[7][8][9] this compound has been demonstrated to interfere with this pathway at multiple points. It can downregulate the expression of TLR4 and its downstream adapter protein, MyD88, thereby preventing the initial activation of the cascade.[1] Furthermore, matrine can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] This action sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent expression of inflammatory genes.[7]

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[10][11][12][13] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of neuroinflammatory disorders. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[10][11][12] It can suppress the priming step by reducing the NF-κB-mediated transcription of NLRP3 and pro-IL-1β.[10] Additionally, matrine can inhibit the activation step, leading to reduced caspase-1 activation and subsequently decreased secretion of mature IL-1β and IL-18.[10][11]

Preservation of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. Neuroinflammation can lead to the breakdown of the BBB, allowing the infiltration of peripheral immune cells and exacerbating neuronal damage. In animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound treatment has been shown to reduce BBB permeability.[14] It achieves this by upregulating the expression of tight junction proteins and inhibiting the activity of matrix metalloproteinases (MMPs) that degrade the extracellular matrix of the BBB.[14]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various in vivo and in vitro studies investigating the neuroprotective effects of this compound.

Table 1: In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Models

Animal ModelThis compound DosageAdministration RouteKey FindingsReference
C57BL/6 Mice100 mg/kg/dayIntraperitonealSignificantly reduced mean clinical scores.[15]
C57BL/6 Mice200 mg/kg/dayIntraperitonealDose-dependently reduced mean clinical scores and body weight loss.[16]
Wistar Rats50 mg/kg/dayIntraperitonealAttenuated cachexia symptoms and decreased serum levels of TNF-α and IL-6.[17]

Table 2: In Vitro Effects of this compound on Microglial Activation

Cell LineStimulantThis compound ConcentrationMeasured ParameterResultReference
BV2 MicrogliaLPS10, 20, 40 mg/kg (in vivo)TNF-α, IL-1β, IL-6 levels in hippocampusSignificant reduction in a dose-dependent manner.[18]
RAW264.7 MacrophagesLPSNot specifiedTNF-α, IL-6 productionInhibition of production.[17]
THP-1 MacrophagesLPS + Nigericin/ATPNot specifiedIL-1β, IL-18 secretionInhibition of secretion.[10]
Human Aortic Endothelial CellsAdvanced Glycation End Products (AGEs)Serially dilutedNLRP3, ASC, caspase-1, IL-1β expressionSignificant inhibition in a concentration-dependent manner.[11]

Table 3: Effects of this compound on the Blood-Brain Barrier

ModelThis compound DosageKey FindingsReference
EAE RatsNot specifiedReduced Evans Blue extravasation, indicating decreased BBB permeability.[14]
In vitro BBB modelNot specifiedPotential for increased trans-endothelial electrical resistance (TEER).[19][20][21][22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This model is widely used to mimic ischemic stroke.

  • Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).[23][24][25]

  • Surgical Procedure:

    • Place the animal in a supine position and make a midline neck incision.

    • Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Introduce a nylon monofilament suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[23][25]

    • After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.[26]

    • Suture the incision.

  • Assessment of Infarct Volume: After a specific reperfusion period (e.g., 24 hours), euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while the viable tissue will be red.

Experimental Autoimmune Encephalomyelitis (EAE) Induction

EAE is the most commonly used animal model for multiple sclerosis.

  • Immunization:

    • Emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Inject the emulsion subcutaneously at two sites on the flank of the mouse.[17]

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and two days post-immunization.[17]

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no clinical signs, and 5 is moribund or death.

  • This compound Treatment: Begin intraperitoneal injections of this compound at the desired dose once clinical signs appear or at a predetermined time point.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify the expression of proteins involved in the NF-κB signaling pathway.

  • Protein Extraction: Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to measure the concentration of cytokines in cell culture supernatants or serum.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α) and incubate overnight at 4°C.[27][28][29]

  • Blocking: Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.[27]

  • Sample and Standard Incubation: Add standards of known concentrations and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.[27][28]

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.[27]

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.[27][29]

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).[27][29]

  • Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Flow Cytometry for Neuronal Apoptosis

This method is used to quantify the percentage of apoptotic neurons.

  • Cell Preparation: Harvest neurons and wash them with cold phosphate-buffered saline (PBS).

  • Staining:

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15][16][30][31][32]

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

TLR4_NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release IkBa_p p-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Matrine_Cytoplasm This compound (Inhibition) Matrine_Cytoplasm->TLR4 Inhibits Expression Matrine_Cytoplasm->IKK Inhibits Activity DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: TLR4/NF-κB signaling pathway and points of inhibition by this compound.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome NLRP3 Inflammasome Assembly cluster_output Inflammatory Output TLR4 TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription NLRP3_gene NLRP3 gene NFkB->NLRP3_gene Transcription IL1b IL-1β pro_IL1b->IL1b Secretion NLRP3 NLRP3 NLRP3_gene->NLRP3 P2X7R P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3 Activation ASC ASC NLRP3->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL18 IL-18 Matrine This compound (Inhibition) Matrine->NFkB Inhibits Matrine->NLRP3 Inhibits Assembly

Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.

EAE_Workflow cluster_induction EAE Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Immunization Immunization with MOG35-55/CFA PTX1 Pertussis Toxin (Day 0) Onset Onset of Clinical Signs Immunization->Onset PTX2 Pertussis Toxin (Day 2) Matrine_Treat This compound or Vehicle Treatment Onset->Matrine_Treat Clinical_Score Daily Clinical Scoring Matrine_Treat->Clinical_Score BBB_Perm BBB Permeability Assay Matrine_Treat->BBB_Perm Histo Histopathology (Inflammation, Demyelination) Matrine_Treat->Histo Biochem Biochemical Analysis (Cytokines, Proteins) Matrine_Treat->Biochem

Caption: Experimental workflow for studying this compound in an EAE model.

Conclusion

This compound presents a promising therapeutic candidate for neuroinflammatory disorders due to its multifaceted mechanisms of action. Its ability to concurrently inhibit microglial activation, suppress key inflammatory signaling pathways like TLR4/NF-κB and the NLRP3 inflammasome, and maintain the integrity of the blood-brain barrier underscores its potential to afford comprehensive neuroprotection. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound in the fight against debilitating CNS diseases. Further preclinical and clinical investigations are warranted to translate these promising findings into effective therapies for patients.

References

(+)-Matrine as a κ-Opioid and μ-Opioid Receptor Agonist: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matrine, a tetracyclic quinolizidine (B1214090) alkaloid isolated from plants of the Sophora genus, has demonstrated a range of pharmacological activities, including antinociceptive effects. Evidence in scientific literature presents a conflicting view on its mechanism of action, with some studies suggesting it functions as a dual agonist at κ-opioid receptors (KOR) and μ-opioid receptors (MOR), while other research indicates its analgesic properties are independent of direct opioid receptor interaction and are instead mediated through the central cholinergic system. This technical guide provides a comprehensive overview of the existing data, detailing the in vivo evidence for its opioid receptor agonism, the contradictory in vitro findings, and standardized experimental protocols relevant to the study of opioid receptor ligands. The aim is to offer a clear perspective on the current state of research and to provide the necessary methodological framework for further investigation into the pharmacological profile of this compound.

Introduction

Opioid receptors, primarily the μ (MOR), κ (KOR), and δ (DOR) subtypes, are G-protein coupled receptors (GPCRs) that represent key targets for analgesia. While MOR agonists are potent analgesics, their use is associated with significant side effects, including respiratory depression and abuse potential. KOR agonists also produce analgesia but can induce dysphoria and hallucinations.[1] Consequently, the development of novel opioid receptor modulators with improved side-effect profiles is a significant focus of drug discovery.

This compound has been investigated for its antinociceptive properties. In vivo studies have indicated that its analgesic effects are mediated, at least in part, by the opioid system. However, the direct interaction of this compound with opioid receptors remains a subject of debate due to conflicting reports in the literature. This guide will synthesize the available data and provide detailed experimental methodologies to facilitate further research aimed at elucidating the precise mechanism of action of this compound.

Quantitative Data Summary

A thorough review of published literature reveals a notable absence of in vitro quantitative data, such as binding affinities (Ki) or functional potencies (EC50, Emax) from radioligand binding or GTPγS assays for this compound at opioid receptors. The primary evidence for its opioid activity comes from in vivo antinociceptive studies.

Table 1: In Vivo Antinociceptive Activity of this compound
CompoundAssaySpeciesRoute of AdministrationED50 (95% Confidence Limits)Reference
This compoundAcetic Acid-Induced WrithingMiceSubcutaneous (s.c.)4.7 (4.1-5.3) mg/kgKamei et al., 1997[2]
PentazocineAcetic Acid-Induced WrithingMiceSubcutaneous (s.c.)3.3 (2.2-5.0) mg/kgKamei et al., 1997[2]

Evidence for Opioid Receptor Agonism

The hypothesis that this compound acts as a κ- and μ-opioid receptor agonist is primarily supported by in vivo studies demonstrating that its antinociceptive effects are attenuated by selective opioid receptor antagonists.

In Vivo Studies

In a study by Kamei et al. (1997), the antinociceptive effect of this compound in the acetic acid-induced writhing test in mice was shown to be dose-dependent.[2] This effect was markedly antagonized by the selective κ-opioid receptor antagonist, nor-binaltorphimine, and partially antagonized by the selective μ-opioid receptor antagonist, beta-funaltrexamine.[2] The δ-opioid receptor antagonist, naltrindole, had no effect on the antinociceptive action of this compound.[2] These findings suggest that this compound produces its antinociceptive effect mainly through the activation of κ-opioid receptors, with a partial contribution from μ-opioid receptors.[2]

Further supporting this, Xiao et al. (1999) demonstrated that the antinociceptive effect of this compound in mice is mediated by both μ- and κ-opioid receptors.[3][4]

Conflicting Evidence and Alternative Hypotheses

In contrast to the in vivo findings, a study by Yin and Zhu (2005) reported that this compound has no affinity for μ-, κ-, or δ-opioid receptors in a radioligand binding assay over a wide concentration range.[5][6] Their research suggests that the antinociceptive effect of this compound is not blocked by the general opioid antagonist naloxone (B1662785), but is attenuated by muscarinic receptor antagonists.[5][6] This has led to the alternative hypothesis that the analgesic properties of this compound are mediated through the central cholinergic system rather than by direct interaction with opioid receptors.[5][6]

This discrepancy highlights the need for further rigorous in vitro studies to definitively characterize the interaction of this compound with opioid receptors.

Signaling Pathways

Activation of κ- and μ-opioid receptors by an agonist initiates a cascade of intracellular signaling events. Both receptors are coupled to inhibitory G-proteins (Gi/Go).

KOR_Signaling_Pathway Matrine This compound KOR κ-Opioid Receptor Matrine->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca²⁺ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx

Caption: κ-Opioid Receptor Signaling Pathway.

MOR_Signaling_Pathway Matrine This compound MOR μ-Opioid Receptor Matrine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca²⁺ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx

Caption: μ-Opioid Receptor Signaling Pathway.

Experimental Protocols

To facilitate further investigation into the opioid receptor activity of this compound, detailed protocols for key assays are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor subtype of interest (μ, κ, or δ).

    • Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., naloxone at a high concentration).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), a concentration of this compound, or the non-specific binding control.

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Serial Dilutions of this compound B Incubate Membranes, Radioligand, and this compound A->B C Terminate by Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.

  • Materials:

    • Cell membranes expressing the opioid receptor subtype.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compound (this compound).

    • Assay buffer (containing MgCl₂ and NaCl).

    • Non-specific binding control (unlabeled GTPγS).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, GDP, and this compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [³⁵S]GTPγS by scintillation counting.

    • Analyze the data to determine the EC50 (concentration for half-maximal response) and Emax (maximum effect) values.

In Vivo Antinociception Assay (Acetic Acid-Induced Writhing)

This behavioral assay assesses the analgesic effect of a compound in an animal model of visceral pain.

  • Materials:

    • Mice.

    • Test compound (this compound).

    • Vehicle control.

    • Acetic acid solution (e.g., 0.6%).

    • (Optional) Opioid antagonists for mechanism studies.

  • Procedure:

    • Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous).

    • After a set pretreatment time, administer a dilute solution of acetic acid intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes (a characteristic stretching behavior) over a defined period (e.g., 20 minutes).

    • Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

    • Determine the ED50 value (the dose that produces 50% of the maximal antinociceptive effect).

Discussion and Future Directions

The current body of evidence regarding the interaction of this compound with opioid receptors is inconclusive. While in vivo studies strongly suggest the involvement of κ- and μ-opioid receptors in its antinociceptive effects, the lack of corroborating in vitro data and a conflicting report of no direct binding affinity present a significant knowledge gap.

Matrine_Opioid_Controversy A This compound Antinociceptive Effect B In Vivo Evidence (Kamei et al., 1997; Xiao et al., 1999) A->B E In Vitro Evidence (Yin & Zhu, 2005) A->E C Antagonism by κ & μ Antagonists B->C D Conclusion: κ/μ Agonist C->D F No Affinity in Radioligand Binding Assay E->F G Conclusion: Not a Direct Opioid Receptor Ligand F->G

Caption: The Conflicting Evidence for this compound's Opioid Activity.

Future research should prioritize conducting comprehensive in vitro studies to clarify this ambiguity. Specifically, radioligand displacement assays using a range of radioligands and cell lines expressing human opioid receptors are necessary to definitively determine the binding affinity of this compound. Furthermore, functional assays such as [³⁵S]GTPγS binding or cAMP inhibition assays will be crucial to characterize its functional activity as an agonist, antagonist, or allosteric modulator at each opioid receptor subtype. Should these studies confirm direct opioid receptor interaction, further investigation into its downstream signaling pathways, including β-arrestin recruitment, would be warranted to fully understand its pharmacological profile and potential for development as a novel analgesic.

Conclusion

This compound presents an intriguing case with potential as an antinociceptive agent. However, the conflicting reports on its mechanism of action, particularly its interaction with opioid receptors, necessitate further investigation. The in vivo evidence for κ- and μ-opioid receptor agonism is compelling, but the absence of definitive in vitro data remains a critical gap in our understanding. The experimental protocols and discussion provided in this guide are intended to equip researchers with the tools and perspective needed to address these unanswered questions and to ultimately elucidate the therapeutic potential of this compound.

References

The Anti-Fibrotic Potential of (+)-Matrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Matrine, a tetracyclo-quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-fibrotic effects. Extensive research has demonstrated its ability to mitigate fibrosis in various organs, including the liver, lungs, heart, and kidneys. The primary mechanism underlying its anti-fibrotic action is the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a central regulator of fibrogenesis.[1][2][3] This technical guide provides an in-depth overview of the discovery of this compound's anti-fibrotic properties, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to validate its efficacy.

Core Mechanism of Anti-Fibrotic Action

Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. A pivotal event in this process is the activation of myofibroblasts, primarily derived from cells like hepatic stellate cells (HSCs) in the liver or fibroblasts in other tissues.

This compound exerts its anti-fibrotic effects by intervening in key stages of this process:

  • Inhibition of Stellate Cell/Fibroblast Activation: Matrine (B1676216) prevents the transformation of quiescent, fat-storing cells (like HSCs) into proliferative, contractile, and ECM-producing myofibroblasts.[2]

  • Suppression of ECM Synthesis: It significantly reduces the production of major ECM components, including Collagen Type I, Collagen Type III, and alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation.[2][4]

  • Modulation of Pro-Fibrotic Cytokines: Matrine downregulates the expression and action of TGF-β1, the most potent pro-fibrotic cytokine.[3][5]

The cornerstone of Matrine's action is its modulation of the canonical TGF-β/Smad signaling pathway .[3] Upon binding of TGF-β1 to its receptor (TβRII/TβRI), the receptor phosphorylates downstream signaling molecules, Smad2 and Smad3 (Receptor-regulated Smads). These then form a complex with Smad4 (Co-Smad), translocate to the nucleus, and initiate the transcription of pro-fibrotic genes. Matrine disrupts this cascade, leading to decreased phosphorylation of Smad2/3 and subsequent downregulation of target genes like collagen and α-SMA.[3][]

TGF_Beta_Smad_Pathway TGF-β/Smad Signaling Pathway and Matrine Inhibition TGFB1 TGF-β1 Receptor TGF-β Receptor (TβRI / TβRII) TGFB1->Receptor Binds pSmad23 p-Smad2 / p-Smad3 Receptor->pSmad23 Phosphorylates Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (Collagen, α-SMA) Nucleus->Transcription Promotes Fibrosis Fibrosis Transcription->Fibrosis Matrine This compound Matrine->Receptor Inhibits Pathway Activation Matrine->pSmad23

TGF-β/Smad pathway inhibition by this compound.

Quantitative Data Presentation

The anti-fibrotic efficacy of Matrine and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Matrine and Derivatives
CompoundCell LineAssayEndpointResultReference(s)
This compound HSC-T6 (Rat)Proliferation AssayPDGF-driven ProliferationAttenuated in a dose-dependent manner[5]
This compound HSC-T6 (Rat)[³H]proline IncorporationTGF-β1-driven Collagen SynthesisIC₅₀: 0.25-2 mmol/L[5]
WM130 HSC-T6 (Rat)MTT AssayProliferation / ViabilityIC₅₀: 68 µM[4]
M19 HSC-T6 (Rat)MTT AssayProliferation / ViabilityIC₅₀: 106 µM[4]

HSC-T6: Rat hepatic stellate cell line; PDGF: Platelet-derived growth factor; TGF-β1: Transforming growth factor-β1; IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of Matrine
Animal ModelFibrosis InductionTreatment ProtocolKey FindingsReference(s)
Rat Carbon Tetrachloride (CCl₄)50 & 100 mg/kg, p.o.Significantly decreased serum hyaluranic acid and hepatic hydroxyproline (B1673980) content.[5]
Mouse Bleomycin (B88199) (intratracheal)25 mg/kg/day, p.o. (gastric lavage)Relieved the severity of alveolitis and pulmonary fibrosis; inhibited JAK/STAT pathways.[7]
Rat Diabetic Cardiomyopathy (STZ)Oral administrationRecovered left ventricular function; inhibited TGF-β1/Smad signaling and collagen deposition.[3]
Rat Trinitrobenzene Sulfonic AcidN/AAlleviated pancreatic fibrosis; downregulated α-SMA, TGF-β1, Collagen I, and Smad2.[2]

p.o.: Per os (by mouth); STZ: Streptozotocin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-fibrotic properties of this compound.

In Vivo Models of Fibrosis

Experimental_Workflow General In Vivo Experimental Workflow Model 1. Animal Model Selection (e.g., C57BL/6 Mice, SD Rats) Induction 2. Fibrosis Induction (e.g., CCl₄, Bleomycin) Model->Induction Grouping 3. Group Allocation (Control, Model, Matrine) Induction->Grouping Treatment 4. This compound Administration (e.g., 25-100 mg/kg, Oral) Grouping->Treatment Sacrifice 5. Sample Collection (Tissue, Serum) Treatment->Sacrifice Analysis Histology (H&E, Masson's) Biochemical (Hydroxyproline) Molecular (WB, RT-PCR, IHC) Sacrifice->Analysis Conclusion 7. Conclusion Analysis->Conclusion

Workflow for in vivo evaluation of this compound.

This is a widely used model that mimics toxin-induced liver injury and subsequent fibrosis.[8]

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Induction: Administer CCl₄ intraperitoneally (i.p.), typically twice a week for 4 to 9 weeks. A common starting dose is 0.5-1.0 mL/kg, often diluted 1:1 in corn oil or olive oil.[8][9]

  • Matrine Treatment: Begin Matrine administration (e.g., 50-100 mg/kg) via oral gavage, either concurrently with CCl₄ (preventive model) or after a set period of CCl₄ induction (therapeutic model).[5]

  • Endpoint Analysis: At the end of the study, collect blood for serum marker analysis (ALT, AST) and liver tissue for histological staining, hydroxyproline assay, Western blot, and RT-PCR.[5][9]

This model is the standard for studying idiopathic pulmonary fibrosis (IPF) by inducing lung injury and fibrotic repair.[7]

  • Animals: Male C57BL/6 mice (7-8 weeks old) are typically used.

  • Induction: Anesthetize the mouse. A single dose of bleomycin sulfate (B86663) (e.g., 5 mg/kg in 50 µL of sterile saline) is instilled intratracheally.[7]

  • Matrine Treatment: 24 hours post-induction, begin daily administration of Matrine (e.g., 25 mg/kg) via gastric lavage for the duration of the experiment (e.g., 14-28 days).[7]

  • Endpoint Analysis: Sacrifice mice at defined time points (e.g., 7, 14, 28 days). Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis. Harvest lung tissue for histology (H&E, Masson's trichrome), immunohistochemistry, and molecular analysis.[7][10]

In Vitro Cell-Based Assays
  • Cell Line: The rat hepatic stellate cell line HSC-T6 is widely used as it retains key features of activated HSCs.[4][5]

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

  • Fibrotic Stimulation: To mimic a fibrotic environment, stimulate serum-starved cells with a pro-fibrotic agent, typically recombinant TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours.[3][4]

  • Matrine Treatment: Pre-treat or co-treat cells with varying concentrations of Matrine (e.g., 0.25-2 mmol/L or specific IC₅₀ concentrations like 68 µM for derivatives) during the stimulation period.[4][5]

  • Analysis: Assess endpoints such as cell proliferation (MTT or BrdU assay), migration, apoptosis, and the expression of fibrotic markers (α-SMA, Collagen I) via Western blot or RT-PCR.[4]

Key Analytical Techniques

Used to quantify the protein levels of fibrotic markers.

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel (e.g., 7.5-10% polyacrylamide).[11]

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-p-Smad2/3, anti-Smad2/3) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL chemiluminescence kit and an imaging system. Quantify band density relative to a loading control (e.g., β-actin, GAPDH).[4]

Used to measure the mRNA expression of fibrotic genes.

  • RNA Extraction: Isolate total RNA from cells or tissue using TRIzol reagent or a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a first-strand synthesis kit.

  • qPCR: Perform qPCR using SYBR Green master mix on a real-time PCR system. Relative gene expression is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

  • Primer Sequences (Mouse):

GeneForward Primer (5' -> 3')Reverse Primer (5' -> 3')Reference(s)
Smad3 GCTTTGAGGCTGTCTACCAGCTGTGAGGACCTTGACAAGCCACT[12]
TGF-β1 CATTGCTGTCCCGTGCAGAAGGTAACGCCAGGAATTGTTGCTA[13]
α-SMA GCTGTCTCTCTATGCCTCTGGTCGGGCAACATAGCACAGCTTCTGeneral
Col1a1 GCTCCTCTTAGGGGCCACTCCACGTCTCACCATTGGGGGeneral

Used to visualize tissue architecture and protein localization.

  • Tissue Processing: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.

  • Staining:

    • H&E Staining: For general morphology and inflammation assessment.

    • Masson's Trichrome / Sirius Red: To specifically stain and visualize collagen deposition (appears blue/green with Masson's, red with Sirius Red).[1]

  • Immunohistochemistry (for α-SMA):

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval (e.g., using citrate (B86180) buffer, pH 6.0).

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding with serum.

    • Incubate with primary antibody against α-SMA overnight at 4°C.[1]

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

    • Develop with a chromogen like DAB (stains brown) and counterstain with hematoxylin.

    • Quantify the positive staining area using image analysis software.[1]

A biochemical method to quantify total collagen content in tissue.[5]

  • Hydrolysis: Hydrolyze a known weight of dried liver tissue in strong acid (e.g., 6N HCl) at high temperature (e.g., 110-120°C) for 3-24 hours to break down collagen into its constituent amino acids.[14][15]

  • Oxidation: Neutralize the hydrolysate and incubate with an oxidizing agent (e.g., Chloramine-T) to convert hydroxyproline to a pyrrole (B145914) intermediate.[14][15]

  • Color Development: Add a colorimetric reagent (e.g., Ehrlich's reagent) and incubate at a raised temperature (e.g., 60-65°C) to produce a stable chromophore.[14][15]

  • Measurement: Read the absorbance at ~560 nm using a spectrophotometer and determine the hydroxyproline concentration against a standard curve. Convert to collagen content assuming hydroxyproline constitutes ~13.5% of collagen by mass.[15]

Conclusion and Future Directions

The collective evidence strongly supports this compound as a potent anti-fibrotic agent, primarily through its inhibitory effects on the TGF-β/Smad signaling pathway. Its efficacy in various preclinical models of liver, lung, and heart fibrosis highlights its therapeutic potential. While Matrine itself shows promise, its derivatives, such as WM130, exhibit enhanced potency and may offer improved therapeutic profiles.[4] Future research should focus on clinical trials to establish the safety and efficacy of Matrine and its optimized derivatives in patients with fibrotic diseases. Further elucidation of its interactions with other pro-fibrotic signaling pathways and the development of targeted delivery systems will be crucial steps in translating this natural product into a clinically approved anti-fibrotic therapy.

References

Technical Guide: Initial Screening of (+)-Matrine for Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the initial in vitro and in vivo screening methodologies for evaluating the anti-tumor properties of (+)-Matrine. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways.

Introduction

This compound is a natural tetracyclo-quinolizidine alkaloid extracted from the roots of plants belonging to the Sophora genus, particularly Sophora flavescens[1][2]. Traditionally used in Chinese medicine, Matrine has garnered significant scientific interest for its diverse pharmacological activities, including notable anti-tumor effects[3][4][5]. Its anti-cancer potential is attributed to several mechanisms, such as the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), triggering of autophagy, and arrest of the cell cycle[1][2][3]. This guide outlines the fundamental steps and assays for the initial screening of Matrine's efficacy against various cancer models.

In Vitro Anti-Tumor Activity Screening

The initial assessment of Matrine's anti-tumor potential begins with a series of in vitro assays to determine its effects on cancer cell lines.

Cell Viability and Cytotoxicity

The primary screening step involves evaluating Matrine's ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability[6][7]. Matrine has demonstrated a dose- and time-dependent inhibitory effect on the proliferation of numerous cancer cell lines, including cervical, pancreatic, colorectal, and lung cancer cells[8][9][10][11].

Table 1: Inhibitory Concentration (IC50) of Matrine on Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC50 Value Reference
HeLa Cervical Cancer 24 2.181 mM [8]
SiHa Cervical Cancer 24 2.178 mM [8]
A549 Non-Small Cell Lung Cancer 48 ~1.0 mg/mL (Significant inhibition) [11]

| HepG2 | Hepatoma | Not Specified | 16.80 ± 0.49 µM (Derivative 4k) |[12] |

Note: IC50 values can vary based on experimental conditions and specific Matrine derivatives used.

Induction of Apoptosis

A key mechanism of many anti-cancer agents is the induction of apoptosis. Matrine has been shown to trigger apoptosis in various cancer cells[13][14]. This is often assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of cells in early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis)[15]. Studies show Matrine induces apoptosis by modulating the expression of key regulatory proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax[10][13][14].

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell division, often due to a dysregulated cell cycle[16]. Matrine has been found to cause cell cycle arrest, primarily at the G0/G1 phase, in a variety of cancer cell lines, thereby preventing their proliferation[17][18][19]. This effect is analyzed by flow cytometry of cells stained with a fluorescent dye like Propidium Iodide, which binds to DNA and allows for quantification of cells in each phase of the cycle.

Table 2: Effect of Matrine on Cell Cycle Distribution

Cell Line Cancer Type Treatment Concentration % Cells in G0/G1 Phase (Control vs. Treated) Reference
CCRF-CEM T-cell Acute Lymphoblastic Leukemia 2.4 mg/mL 61.0% vs. 85.5% [18]
RD Rhabdomyosarcoma 1.5 mg/mL 58.44% vs. 75.03% [19]
HT29 Colon Cancer 16 mg/mL 37.55% vs. 77.46% [20]

| PC-3 | Prostate Cancer | Not specified | Significant increase in G0/G1 arrest |[14][21] |

In Vivo Anti-Tumor Activity Screening

Promising in vitro results are typically followed by in vivo studies using animal models, most commonly xenografts in immunodeficient mice. In these models, human cancer cells are implanted, and after tumor establishment, animals are treated with Matrine. Efficacy is measured by monitoring tumor volume and weight over time. Studies have confirmed Matrine's ability to significantly inhibit tumor growth in vivo for cervical, pancreatic, and neuroblastoma cancers, often with minimal side effects on the host's body weight[8][9][22].

Key Signaling Pathways and Molecular Mechanisms

Matrine exerts its anti-tumor effects by modulating multiple intracellular signaling pathways.

// Invisible edges to enforce order edge [style=invis]; CancerCells -> Matrine -> MTT -> Apoptosis -> CellCycle -> Data; } Figure 1: General experimental workflow for the in vitro screening of this compound.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Matrine has been shown to inhibit the phosphorylation of key proteins like Akt and mTOR, leading to suppressed cell growth and the induction of autophagy in cancer cells like cervical and glioblastoma cells.[4][7][8]

  • Apoptosis Pathways: Matrine can induce both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptosis. It upregulates Fas (a death receptor) and pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2. This leads to the activation of executioner caspases (caspase-3, -8, -9), culminating in cell death.[5][9][13][14]

  • NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, cell survival, and proliferation. Matrine can inhibit this pathway by reducing the levels and phosphorylation of key components like P65 and IKBα, thereby suppressing cancer cell proliferation and invasion.[5][23]

// Invisible edges for layout edge[style=invis]; PI3K -> Akt -> mTOR -> p70S6K; }

Figure 2: Matrine inhibits the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Matrine This compound Fas Fas Receptor Matrine->Fas Bcl2 Bcl-2 Matrine->Bcl2 Bax Bax Matrine->Bax Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Matrine induces apoptosis via extrinsic and intrinsic pathways.

Detailed Experimental Protocols

Protocol: Cell Viability (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability.[6][24]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Treatment: Prepare various concentrations of Matrine in culture medium. Remove the old medium from the wells and add 100 µL of the Matrine-containing medium. Include untreated (vehicle) control wells. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][24]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[6][24]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control:

    • Cell Viability (%) = (OD_treated / OD_control) x 100

    • Plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Matrine for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol quantifies the distribution of cells in different phases of the cell cycle.[18][20]

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with Matrine as described previously.

  • Cell Harvesting: Collect cells by trypsinization, then wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The initial screening of this compound reveals a broad-spectrum anti-tumor activity across a multitude of cancer cell types.[1] Its efficacy stems from its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest by modulating critical signaling pathways such as PI3K/Akt/mTOR and NF-κB.[4][8][23] The detailed protocols provided herein offer a robust framework for the preliminary evaluation of Matrine and its derivatives. These foundational studies are crucial for identifying promising candidates for further pre-clinical and clinical development in cancer therapy.

References

Methodological & Application

Application Note: Protocol for Dissolving (+)-Matrine in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, handling, and application of (+)-Matrine solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro cell culture experiments. It includes solubility data, recommendations for safe solvent concentrations, and a step-by-step guide to preparing stock and working solutions.

Introduction

This compound is a natural alkaloid compound extracted from plants of the Sophora genus.[1] It has garnered significant interest in biomedical research due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[2] In cell biology, particularly cancer research, Matrine is investigated for its ability to inhibit cell proliferation, induce apoptosis, and modulate key cellular signaling pathways.[3][4][5]

Due to its hydrophobic nature, Matrine is often dissolved in an organic solvent before being introduced to aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used for this purpose, as it can dissolve a wide range of compounds and is miscible with water.[6] However, it is crucial to manage the final concentration of DMSO in cell culture, as it can exhibit cytotoxic effects at higher levels.[7][8] This protocol outlines the best practices for using DMSO as a vehicle for this compound in cell-based assays.

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound
PropertyValueReference
Chemical Formula C₁₅H₂₄N₂O[9]
Molecular Weight 248.4 g/mol [9]
CAS Number 519-02-8[9]
Appearance Crystalline solid[9]
Purity ≥98%[9]
Solubility in DMSO ~10 mg/mL[9]
Solubility in Ethanol ~33.3 mg/mL[9]
Solubility in PBS (pH 7.2) ~10 mg/mL[9]
Other Solvents Soluble in water, chloroform, methanol, benzene[10][11]
Storage (Solid) -20°C for ≥ 4 years[9]
Storage (Stock Solution) -20°C for several months[11]
Table 2: Recommended Final DMSO Concentrations for Cell Culture
Final DMSO ConcentrationExpected Effect on CellsReference
≤ 0.1% Generally considered safe for most cell lines with negligible cytotoxicity.[8]
0.1% - 0.5% Tolerated by most robust cell lines without severe cytotoxicity. Recommended as a maximum for many experiments.[7][8]
0.5% - 1.0% May induce physiological effects or cytotoxicity in some cell lines, especially sensitive or primary cells.[8]
≥ 2.0% Significant cytotoxicity observed in various cell lines, often leading to inhibition of proliferation and cell death.

Experimental Protocols

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Target cells in culture

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions
  • This compound should be considered hazardous until more information is available. Handle with care, avoiding ingestion, inhalation, and contact with skin or eyes.[9]

  • DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling DMSO and solutions containing it.

  • Perform all handling of Matrine powder and concentrated DMSO stocks within a chemical fume hood or a biological safety cabinet.

Preparation of a Concentrated Stock Solution (e.g., 10 mg/mL)
  • Calculation: Determine the required amount of Matrine and DMSO. To prepare 1 mL of a 10 mg/mL stock solution:

    • Weigh out 10 mg of this compound powder using an analytical balance.

    • Prepare 1 mL of sterile, cell culture-grade DMSO.

  • Dissolution:

    • Aseptically transfer the 10 mg of Matrine powder into a sterile amber vial.

    • Add 1 mL of DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[11]

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • Label the vial clearly with the compound name, concentration (10 mg/mL), solvent (DMSO), and preparation date.

    • Store the stock solution at -20°C. It is stable for several months under these conditions.[11] Avoid repeated freeze-thaw cycles by preparing small aliquots.

Preparation of Working Solutions for Cell Treatment

It is critical to dilute the concentrated stock solution to final working concentrations in a manner that minimizes the final DMSO percentage in the culture medium.

  • Intermediate Dilutions (Optional but Recommended): To achieve low final concentrations accurately, it is best to perform serial dilutions. If the final concentrations are significantly lower than the stock, prepare an intermediate dilution of the stock solution in complete cell culture medium. Crucially, add the DMSO stock slowly to the culture medium while gently mixing to prevent precipitation.[8]

  • Final Dilution:

    • Determine the desired final concentration of Matrine for your experiment (e.g., 0.5 mg/mL).

    • Calculate the volume of stock solution needed. For example, to prepare 1 mL of culture medium with a final Matrine concentration of 0.5 mg/mL from a 10 mg/mL stock:

      • Use the formula: C₁V₁ = C₂V₂

      • (10 mg/mL) * V₁ = (0.5 mg/mL) * (1 mL)

      • V₁ = 0.05 mL or 50 µL

    • Add 50 µL of the 10 mg/mL Matrine stock to 950 µL of pre-warmed complete cell culture medium to get a final volume of 1 mL.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of pure DMSO to the culture medium as was used for the highest concentration of Matrine treatment. This ensures that any observed effects are due to the compound and not the solvent. For the example above, the vehicle control would contain 50 µL of DMSO in 950 µL of medium, resulting in a final DMSO concentration of 5%. Note: A 5% DMSO concentration is highly cytotoxic for most cells. This example highlights the need to use a more concentrated stock to keep the final DMSO concentration low (ideally ≤0.5%).[7][8]

    • Revised Example for Low DMSO: To achieve a final concentration of 0.5 mg/mL Matrine with 0.5% DMSO, a more concentrated stock is needed. If you make a 100 mg/mL stock in DMSO, you would add 5 µL to 995 µL of media.

  • Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of Matrine or the vehicle control.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh Matrine Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Dilute Stock in Culture Medium aliquot->dilute Use Stored Stock treat Treat Cells dilute->treat control Prepare Vehicle Control (DMSO in Medium) control->treat incubate Incubate Cells (e.g., 24-72h) treat->incubate analyze Analyze Results (e.g., Viability Assay) incubate->analyze G cluster_cytoplasm Cytoplasm matrine Matrine ikk IKK Complex matrine->ikk Inhibition ikb IκBα ikk->ikb Prevents Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Inactive Complex nucleus Nucleus nfkb->nucleus Translocation Blocked transcription Gene Transcription (Proliferation, Anti-apoptosis) nucleus->transcription Downregulation

References

Application Notes: Preparing (+)-Matrine Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Matrine is a natural alkaloid extracted from plants of the Sophora genus, with a molecular weight of approximately 248.36 g/mol .[1] It has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Accurate and consistent preparation of Matrine stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. These notes provide detailed protocols for the preparation, storage, and use of this compound in a research setting.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for preparing and using this compound solutions.

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)~10 mg/mL (~40 mM)A common solvent for creating high-concentration stock solutions.[3]
Ethanol (EtOH)~33.3 mg/mL (~134 mM)Purge with an inert gas.[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL (~40 mM)Can be prepared directly for organic solvent-free solutions.[3]
WaterSolubleGentle warming (37°C) and sonication can aid dissolution.[4]

Table 2: Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureStabilityNotes
Crystalline Solid-20°C≥ 4 yearsStable as a solid powder.[3]
DMSO/Ethanol Stock-20°CSeveral monthsAliquot to avoid repeated freeze-thaw cycles. Long-term storage in solution is not highly recommended.[4]
Aqueous/PBS Solution4°C≤ 1 dayAqueous solutions are not recommended for storage beyond one day.[3]

Table 3: Typical Working Concentrations for In Vitro Assays

Cell Line(s)Cancer TypeWorking Concentration RangeIncubation Time
MKN45Gastric Cancer0.05 - 0.5 mg/mL (~0.2 - 2.0 mM)48 hours[4]
HeLa, SiHaCervical Cancer1.25 - 10 mM24 - 48 hours[5]
BxPC-3, PANC-1Pancreatic CancerVarious concentrations testedNot specified[6]
MCF-7Breast CancerIC50: 0.29 - 0.63 mg/mL24 - 72 hours[7]

Experimental Protocols

Protocol 1: Preparation of a 40 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (MW: 248.36 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. This compound should be handled in a chemical fume hood.[3]

  • Calculation:

    • To prepare 1 mL of a 40 mM stock solution:

    • Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Weight (mg) = 0.040 mol/L x 0.001 L x 248.36 g/mol x 1000 mg/g = 9.93 mg

  • Weighing: Accurately weigh out 9.93 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the Matrine powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution if necessary.[4]

  • Sterilization:

    • To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile cryovial. This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.

    • Label each aliquot clearly with the compound name, concentration (40 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C for long-term storage, where they can be stable for several months.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Objective: To dilute the high-concentration stock solution to final working concentrations in cell culture medium.

Materials:

  • 40 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (containing serum and supplements)

  • Sterile serological pipettes and pipette tips

  • Cell culture plates with seeded cells

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 40 mM Matrine stock solution from the -20°C freezer and thaw it at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired concentrations accurately.

    • Example for a final concentration of 1 mM in 2 mL of medium:

    • Use the formula: C1V1 = C2V2

      • C1 = 40 mM (stock concentration)

      • V1 = Volume of stock solution to add (?)

      • C2 = 1 mM (final concentration)

      • V2 = 2 mL (final volume)

    • V1 = (C2 x V2) / C1 = (1 mM x 2 mL) / 40 mM = 0.05 mL = 50 µL

    • Add 50 µL of the 40 mM stock solution to 1950 µL of pre-warmed complete cell culture medium to get a final volume of 2 mL with a Matrine concentration of 1 mM.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (DMSO) as the highest concentration of Matrine used.

    • In the example above, the final DMSO concentration is (50 µL / 2000 µL) x 100% = 2.5%. This is a high concentration. It is best practice to keep the final DMSO concentration below 0.5% or 0.1% to avoid solvent-induced cytotoxicity.

    • Revised Example for a final concentration of 100 µM with <0.1% DMSO:

      • Prepare an intermediate dilution: Add 2 µL of 40 mM stock to 798 µL of medium to get an 800 µL solution of 100 µM Matrine. The DMSO concentration here is 0.25%.

      • Add a specific volume of this intermediate solution to your cells. For instance, adding 200 µL of this solution to a well containing 1.8 mL of medium will result in a final concentration of 10 µM Matrine and a final DMSO concentration of 0.025%.

  • Cell Treatment: Gently mix the working solutions and add the appropriate volume to your cells in the culture plates. Add the corresponding vehicle control medium to the control wells.

  • Incubation: Return the plates to the incubator and proceed with the experiment for the desired duration.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Matrine Powder dissolve 2. Dissolve in DMSO weigh->dissolve sterilize 3. Filter Sterilize (0.22 µm) dissolve->sterilize aliquot 4. Aliquot into Tubes sterilize->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Serially Dilute in Culture Medium thaw->dilute control Prepare Vehicle Control thaw->control treat 8. Treat Cells dilute->treat control->treat G cluster_akt PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Proliferation Cell Proliferation mTOR->Proliferation Matrine Matrine Matrine->Akt Inhibition G cluster_nfkb NF-κB Pathway IKK IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Sequesters in Cytoplasm Nucleus Nucleus NFkB_p65->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Matrine Matrine Matrine->IKK Inhibition G cluster_mapk MAPK/ERK Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Matrine Matrine Matrine->ERK Inhibition

References

Application Notes and Protocols for (+)-Matrine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of (+)-Matrine in various mouse models. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the therapeutic potential of this compound.

Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data on this compound dosage and administration in mouse models for anti-cancer, neuroprotective, and anti-inflammatory studies.

Table 1: Anti-Cancer Applications of this compound in Mouse Models

Cancer TypeMouse ModelThis compound DosageAdministration RouteTreatment ScheduleKey Findings
Liver CancerBALB/c nude mice with HepG2 xenografts50 mg/kg (in combination with cisplatin)Intraperitoneal (i.p.)Once every 2 days for 21 daysSignificantly suppressed tumor growth.[1]
Cervical CancerBALB/c nude mice with HeLa xenografts50 mg/kg (in combination with cisplatin)Intraperitoneal (i.p.)Once every 2 days for 21 daysSignificantly suppressed tumor growth.[1]
Castration-Resistant Prostate CancerMale Balb/c nude mice with DU145 or PC-3 xenografts50 mg/kg/dayIntraperitoneal (i.p.)Three times a weekInhibited tumor volume and weight.[2][3]
Pancreatic CancerNude BALB/c mice with BxPC-3 xenograftsNot specifiedIntraperitoneal (i.p.)Not specifiedInhibited tumor growth in a dose-dependent manner.[4]

Table 2: Neuroprotective Applications of this compound in Mouse Models

ConditionMouse ModelThis compound DosageAdministration RouteTreatment ScheduleKey Findings
Cerebral IschemiaICR mice with Middle Cerebral Artery Occlusion (MCAO)7.5, 15, and 30 mg/kgIntraperitoneal (i.p.)Daily for 7 successive daysSignificantly decreased infarct volume and improved neurological scores.[5][6][7][8][9]
Alzheimer's DiseaseoAβ-induced AD mice10, 20, or 40 mg/kgIntragastricOnce a day for 21 daysAmeliorated learning and memory impairment and neuroinflammation.[10][11]
Parkinson's DiseaseC57BL mice with MPTP-induced Parkinson's4, 8, and 16 mg/kgIntraperitoneal (i.p.)8 hours prior to MPTP injection for 4 daysExhibited a significant therapeutic effect.[6]
Scopolamine-Induced AmnesiaMice0.4, 2, and 10 mg/kgOralDaily for three daysSignificantly improved learning and memory impairment.
Multiple SclerosisExperimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice40 and 80 mg/kgIntraperitoneal (i.p.)Not specifiedAmeliorated disease progression.[12]

Table 3: Anti-Inflammatory Applications of this compound in Mouse Models

ConditionMouse ModelThis compound DosageAdministration RouteTreatment ScheduleKey Findings
LPS-induced acute lung injuryBALB/c mice25, 50 or 100 mg/kgIntraperitoneal (i.p.)Not specifiedSignificantly reduced LPS-induced death and improved lung injury at 100 mg/kg.[13]
Allergic AsthmaOvalbumin-sensitized BALB/c miceNot specifiedIntraperitoneal (i.p.)Not specifiedReduced airway hyperresponsiveness and inflammation.[14]
Rheumatoid ArthritisCollagen-induced arthritis (CIA) rats25, 50, and 100 mg/kgNot specifiedNot specifiedReduced arthritis index and joint swelling.[15]
Atopic DermatitisDFE/DNCB-induced AD BALB/c miceNot specifiedNot specifiedNot specifiedSuppressed inflammatory cytokines and Th2 cytokine levels.[16]

Table 4: Toxicity Data for this compound in Mice

ParameterMouse StrainAdministration RouteValue
LD50Kunming miceIntraperitoneal (i.p.)157.13 mg/kg[13][17][18]
Tolerable DoseKunming miceIntraperitoneal (i.p.)Above 80 mg/kg[13][17][18]
HepatotoxicityC57BL/6 miceNot specifiedObserved at high doses.[10]
NeurotoxicityNot specifiedNot specifiedThe nervous system is a main target organ for toxicity.[13][17]

Experimental Protocols

Anti-Cancer Studies: Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2, DU145)

  • Immunodeficient mice (e.g., BALB/c nude mice), 5-6 weeks old

  • This compound

  • Vehicle control (e.g., normal saline)

  • Cisplatin (B142131) (for combination studies)

  • Sterile PBS

  • Calipers

Protocol:

  • Cell Culture: Culture cancer cells under appropriate conditions.

  • Cell Preparation: On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[1]

  • Tumor Growth Monitoring: Allow tumors to grow. Start treatment when tumors reach a palpable size (e.g., ~100 mm³). Measure tumor volume every 2 days using calipers and calculate using the formula: V = (length × width²)/2.[1]

  • Grouping and Treatment: Randomly divide mice into groups (n=7-10 per group):

    • Vehicle Control (e.g., normal saline)

    • This compound (e.g., 50 mg/kg)

    • Chemotherapy control (e.g., Cisplatin 2 mg/kg)

    • Combination: this compound + Chemotherapy

  • Administration: Administer treatments via the chosen route (e.g., intraperitoneal injection) according to the specified schedule (e.g., every 2 days for 21 days).[1]

  • Monitoring: Monitor mouse body weight and general health throughout the experiment.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Analysis: Analyze tumor tissues for relevant biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like caspase-3).

Neuroprotective Studies: Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To assess the neuroprotective effects of this compound against cerebral ischemia.

Materials:

  • Male ICR mice (or other suitable strain)

  • This compound

  • Vehicle control (e.g., normal saline)

  • Anesthetic (e.g., chloral (B1216628) hydrate)

  • Nylon monofilament

  • TTC (2,3,5-triphenyltetrazolium chloride) solution

Protocol:

  • Pre-treatment: Administer this compound (e.g., 7.5, 15, 30 mg/kg, i.p.) or vehicle daily for 7 consecutive days before MCAO surgery.[5][6][7][8][9]

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic.

  • MCAO Surgery:

    • Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA.

    • Insert a nylon monofilament into the ICA to occlude the middle cerebral artery.

  • Reperfusion: After a set period of occlusion (e.g., 2 hours), withdraw the monofilament to allow for reperfusion.

  • Neurological Scoring: 24 hours after reperfusion, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the mice and remove the brains.

    • Slice the brains into coronal sections.

    • Incubate the sections in TTC solution. Normal brain tissue will stain red, while the infarcted area will remain white.

    • Quantify the infarct volume as a percentage of the total brain volume.[5]

  • Histological and Molecular Analysis: Perform further analysis on brain tissue, such as H&E staining for morphological changes and western blotting for apoptosis-related proteins (e.g., caspase-3, Bax, Bcl-2).[5][6]

Neuroprotective Studies: Alzheimer's Disease Model (oAβ-induced)

Objective: To evaluate the effects of this compound on cognitive deficits and neuroinflammation in a mouse model of Alzheimer's disease.

Materials:

  • Mice (specify strain)

  • Oligomeric Amyloid-β (oAβ)

  • This compound

  • Vehicle control (e.g., normal saline)

  • Stereotaxic apparatus

  • Behavioral testing equipment (e.g., Morris water maze, Novel object recognition test)

Protocol:

  • oAβ Injection: Anesthetize mice and use a stereotaxic apparatus to perform an intracerebroventricular injection of oAβ (e.g., 2.5 µg/µL, 4 µL).[10]

  • Treatment: Begin daily intragastric administration of this compound (e.g., 10, 20, 40 mg/kg) or vehicle.[10]

  • Behavioral Testing:

    • After 15 days of treatment, perform behavioral tests such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test to assess learning and memory.[10]

  • Endpoint and Analysis:

    • After 21 days of treatment, euthanize the mice and collect hippocampal tissues.[10]

    • Assess levels of reactive oxygen species (ROS), and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[10]

    • Evaluate microglial activation using Iba-1 immunohistochemical staining.[10]

    • Measure the expression of NADPH oxidase subunits (e.g., gp91phox, p47phox).[10]

Neuroprotective Studies: Parkinson's Disease Model (MPTP-induced)

Objective: To investigate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

Materials:

  • C57BL mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Vehicle control (e.g., saline)

Protocol:

  • Grouping: Randomly divide mice into groups: Control, MPTP, and MPTP + this compound (different doses, e.g., 4, 8, 16 mg/kg).[6]

  • Treatment:

    • Administer this compound or vehicle via intraperitoneal injection.

    • Eight hours after this compound administration, inject MPTP (e.g., 30 mg/kg, i.p.).[6]

    • Repeat this procedure once a day for 4 consecutive days.[6]

  • Behavioral Analysis: Perform behavioral tests to assess motor function (e.g., rotarod test, pole test).

  • Endpoint and Analysis:

    • Euthanize the mice and collect brain tissues (substantia nigra and striatum).

    • Measure levels of dopamine (B1211576) and its metabolites.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.

    • Analyze the expression of relevant proteins, such as Nrf2, via western blotting.[6]

Mandatory Visualizations

Signaling Pathway Diagrams

// Node Definitions with specified colors Matrine (B1676216) [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions with specified colors and styles Matrine -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; PI3K -> Akt [color="#34A853", arrowhead=normal]; Akt -> mTOR [color="#34A853", arrowhead=normal]; mTOR -> Cell_Proliferation [color="#34A853", arrowhead=normal]; mTOR -> Apoptosis [color="#EA4335", arrowhead=tee];

// Invisible nodes for layout {rank=same; PI3K; Akt; mTOR;} } . Caption: this compound inhibiting the PI3K/Akt/mTOR signaling pathway.

// Node Definitions with specified colors Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Matrine [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-1β, IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions with specified colors and styles Inflammatory_Stimuli -> IKK [color="#34A853", arrowhead=normal]; Matrine -> IKK [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; IKK -> IkB [label="Phosphorylates &\nDegrades", color="#EA4335", fontcolor="#202124", arrowhead=tee]; IkB -> NFkB [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; NFkB -> Nucleus [label="Translocates", color="#34A853", arrowhead=normal]; Nucleus -> Inflammatory_Genes [label="Induces", style=dashed, color="#34A853", arrowhead=normal];

// Invisible nodes for layout {rank=same; IKK; IkB; NFkB;} } . Caption: this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow Diagram

// Node Definitions with specified colors Animal_Model [label="1. Animal Model Induction\n(e.g., Tumor Xenograft, MCAO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grouping [label="2. Random Grouping", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="3. This compound or\nVehicle Administration", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="4. In-life Monitoring\n(Tumor size, Body weight, Behavior)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="5. Study Endpoint\n& Euthanasia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="6. Ex-vivo Analysis\n(Histology, Western Blot, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions with specified colors Animal_Model -> Grouping [color="#202124"]; Grouping -> Treatment [color="#202124"]; Treatment -> Monitoring [color="#202124"]; Monitoring -> Endpoint [color="#202124"]; Endpoint -> Analysis [color="#202124"]; } . Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols: The Use of (+)-Matrine in Non-Small Cell Lung Cancer A549 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matrine, a tetracyclo-quinolizidine alkaloid extracted from the roots of the Sophora flavescens plant, has demonstrated significant anti-tumor activities in various cancer models. In the context of non-small cell lung cancer (NSCLC), particularly the A549 cell line, this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress cell migration and invasion. These effects are attributed to its ability to modulate multiple intracellular signaling pathways. This document provides a detailed overview of the applications of this compound in A549 cells, including its mechanism of action, protocols for key experiments, and a summary of quantitative data.

Mechanism of Action in A549 Cells

This compound exerts its anti-cancer effects on A549 cells through a multi-targeted approach:

  • Induction of Apoptosis: Matrine (B1676216) induces programmed cell death by modulating the expression of key apoptosis-related proteins. It has been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby decreasing the Bcl-2/Bax ratio and promoting apoptosis.[1][2] This process is also linked to the activation of caspases, such as caspase-3.[3]

  • Cell Cycle Arrest: The compound causes cell cycle arrest, primarily at the G0/G1 phase.[2][4] This is achieved by upregulating the expression of p53 and p21, which in turn inhibits the activity of proliferating cell nuclear antigen (PCNA) and eukaryotic translation initiation factor 4E (eIF4E).[5]

  • Inhibition of Migration and Invasion: Matrine has been shown to suppress the migratory and invasive capabilities of A549 cells.[1][6] This is partly due to the down-regulation of vascular endothelial growth factor (VEGF) secretion, a key promoter of angiogenesis and metastasis.[1][2]

  • Modulation of Signaling Pathways: The anticancer activities of matrine are mediated through various signaling pathways. Studies have indicated its involvement in the inhibition of the PI3K/Akt signaling pathway and the NF-κB pathway.[1][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on A549 cells.

Table 1: IC50 Values of this compound on A549 Cells

Time PointIC50 (mg/mL)Reference
24 hours2.29 ± 0.40[6]
48 hours1.28 ± 0.11[6]
72 hours0.65 ± 0.06[6]
24 hours1.549[9]
48 hours1.465[9]

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
ControlNot specifiedNot specifiedNot specified[2][4]
Matrine (1.0 mg/ml, 48h)Significantly IncreasedSignificantly DecreasedSignificantly Decreased[4]

Table 3: Effect of this compound on Protein Expression in A549 Cells

ProteinEffect of Matrine TreatmentReference
Bcl-2Down-regulation[1][2]
BaxUp-regulation[1]
VEGFDown-regulation[1][2]
HDAC1Down-regulation[2]
p53Up-regulation[3][5]
p21Up-regulation[5]
PCNADown-regulation[5]
eIF4EDown-regulation[5]
Caspase-3Activation (cleavage)[3][10]
CCR7Down-regulation[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on A549 cells are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on A549 cells.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[11]

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µg/mL).[1] Include a vehicle control (medium with the same amount of solvent used to dissolve Matrine).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.[1][2]

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[11]

  • Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in A549 cells treated with this compound.

Materials:

  • A549 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Gently trypsinize the cells, collect them, and wash once with serum-containing media.[14] Centrifuge to pellet the cells.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[14][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm) and PI in the phycoerythrin channel.[14]

Western Blot Analysis

This protocol is for detecting changes in protein expression in A549 cells treated with this compound.

Materials:

  • A549 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against Bcl-2, Bax, p53, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash the A549 cells with ice-cold PBS and then lyse them with RIPA buffer on ice.[17][18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]

  • SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[19]

  • Detection: After further washes, detect the protein bands using an ECL substrate and an imaging system.[18]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of A549 cells treated with this compound.

Materials:

  • A549 cells

  • This compound

  • 70% cold ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Following treatment, harvest the A549 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[21] Incubate for at least 1 hour at 4°C.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[21]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature or overnight at 4°C in the dark.[21][22]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

Visualizations

Signaling Pathways and Experimental Workflow

Matrine_A549_Signaling Matrine This compound PI3K PI3K Matrine->PI3K p53 p53 Matrine->p53 Bcl2 Bcl-2 Matrine->Bcl2 Bax Bax Matrine->Bax VEGF VEGF Matrine->VEGF Akt Akt PI3K->Akt p21 p21 p53->p21 PCNA PCNA p21->PCNA eIF4E eIF4E p21->eIF4E CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest Proliferation Inhibition of Proliferation PCNA->Proliferation eIF4E->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis Migration Inhibition of Migration VEGF->Migration

Caption: Signaling pathways modulated by this compound in A549 NSCLC cells.

Experimental_Workflow Start A549 Cell Culture Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis CellCycle->DataAnalysis

Caption: General experimental workflow for studying this compound in A549 cells.

Conclusion

This compound presents a promising therapeutic agent for non-small cell lung cancer by targeting multiple key cellular processes in A549 cells. The provided protocols and data serve as a comprehensive resource for researchers investigating its anti-cancer properties. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential in combination therapies.

References

Application of (+)-Matrine in breast cancer MCF-7 cell proliferation assays

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the effects of (+)-Matrine on the proliferation of MCF-7 breast cancer cells reveals its potential as a therapeutic agent. Derived from the traditional herb Sophora flavescens, Matrine (B1676216) has been shown to inhibit cancer cell growth, induce programmed cell death (apoptosis), and arrest the cell cycle.[1][2][3] This document provides a detailed overview of the application of this compound in MCF-7 cell proliferation assays, including experimental protocols and a summary of its molecular mechanisms.

Mechanism of Action of this compound in MCF-7 Cells

This compound exerts its anti-cancer effects on MCF-7 cells through multiple signaling pathways. It has been demonstrated to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1] This leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[1]

Furthermore, Matrine influences critical signaling cascades that control cell survival and proliferation. It has been shown to suppress the AKT/mTOR pathway, which is often hyperactivated in cancer.[2][4] Another identified mechanism is the downregulation of miR-21, which in turn upregulates the tumor suppressor PTEN, leading to the dephosphorylation of Akt.[3] This results in the accumulation of proteins like Bad, p21, and p27, which promote apoptosis and cell cycle arrest at the G1/S phase.[3] Additionally, Matrine has been found to inhibit the Wnt/β-catenin and NF-κB signaling pathways, both of which are crucial for breast cancer development and progression.[5][6][7]

Quantitative Data Summary

The inhibitory and apoptotic effects of this compound on MCF-7 cells are both dose- and time-dependent. The following tables summarize the quantitative data from various studies.

Table 1: Inhibition of MCF-7 Cell Proliferation by this compound

Treatment DurationMatrine ConcentrationInhibition Rate (%)
24 hours0.25 - 2.0 mg/mL6.01% - 37.01%[1]
48 hours0.25 - 2.0 mg/mL7.56% - 53.92%[1]
72 hours0.25 - 2.0 mg/mL10.86% - 70.23%[1]
72 hoursHigh Concentrationup to 78.45%[8]

Table 2: Induction of Apoptosis in MCF-7 Cells by this compound (24-hour treatment)

Matrine ConcentrationApoptotic Rate (%)
Control (0 mg/mL)1.10 ± 0.08%[1]
0.25 mg/mL4.17 ± 0.25%[1]
0.5 mg/mL6.60 ± 0.18%[1]
1.0 mg/mL15.32 ± 0.21%[1]
2.0 mg/mL19.63 ± 0.17%[1]
2 mM56.04 ± 2.00%[2]
4 mM64.28 ± 2.68%[2]
8 mM72.81 ± 3.83%[2]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing the effects of this compound on MCF-7 cells and the key signaling pathways involved.

G cluster_workflow Experimental Workflow A MCF-7 Cell Culture B This compound Treatment (Various Concentrations & Durations) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Protein Expression Analysis (e.g., Western Blot) B->F G Data Analysis C->G D->G E->G F->G

A typical workflow for studying Matrine's effects.

G cluster_pathway Key Signaling Pathways Affected by this compound in MCF-7 Cells matrine This compound pi3k PI3K/Akt/mTOR Pathway matrine->pi3k Inhibits wnt Wnt/β-catenin Pathway matrine->wnt Inhibits bax Bax matrine->bax Upregulates bcl2 Bcl-2 matrine->bcl2 Downregulates p21 p21/p27 matrine->p21 Upregulates proliferation Cell Proliferation pi3k->proliferation survival Cell Survival pi3k->survival wnt->proliferation angiogenesis Angiogenesis wnt->angiogenesis apoptosis Apoptosis bax->apoptosis bcl2->apoptosis g1s G1/S Phase Arrest p21->g1s

Signaling pathways modulated by this compound.

Detailed Experimental Protocols

Here are the detailed protocols for the key experiments used to evaluate the effects of this compound on MCF-7 cells.

Cell Culture and this compound Treatment

This protocol describes the basic maintenance of MCF-7 cells and their treatment with this compound.

  • Materials:

    • MCF-7 human breast cancer cell line

    • RPMI 1640 medium[1][8]

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks, plates, and other sterile labware

  • Protocol:

    • Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1][8]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

    • For experiments, seed the cells into appropriate culture plates (e.g., 96-well for MTT, 6-well for apoptosis and protein extraction) and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentrations in the culture medium.

    • Replace the medium in the cell culture plates with the medium containing different concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0 mg/mL).[1] A control group should receive medium with an equivalent amount of DMSO.

    • Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).[1]

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cells treated as described in Protocol 1 in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • After the treatment period, add 20 µL of MTT solution to each well of the 96-well plate.[9]

    • Incubate the plate for an additional 4 hours at 37°C.[9]

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.[9]

    • Calculate the cell inhibition rate using the formula: Inhibition Rate (%) = (1 - (Absorbance of treated group / Absorbance of control group)) x 100.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated as described in Protocol 1 in a 6-well plate

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Harvest the cells by trypsinization and collect the culture medium to include any floating cells.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 10 µL of Propidium (B1200493) Iodide (PI) stain.[9]

    • Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[1][10]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cells treated as described in Protocol 1 in a 6-well plate

    • Cold 70% ethanol (B145695)

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest and wash the cells as described for the apoptosis assay.

    • Resuspend the cell pellet in cold PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 30 minutes.[10]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]

References

Application Note: Quantification of (+)-Matrine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Matrine is a tetracyclo-quinolizidine alkaloid predominantly found in plants of the Sophora genus, particularly Sophora flavescens Ait. It has garnered significant interest in the pharmaceutical and agricultural industries due to its wide range of pharmacological activities, including anti-inflammatory, antiviral, and insecticidal properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound from other components in a plant extract. The separation is achieved on a C18 column, a non-polar stationary phase. The mobile phase, a mixture of a polar organic solvent (such as methanol (B129727) or acetonitrile) and an aqueous buffer, elutes the components based on their polarity. This compound, being a relatively polar compound, is well-retained and separated under these conditions. Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.

I. Experimental Protocols

A. Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.[1][2] These solutions are used to construct the calibration curve.

B. Sample Preparation (from Sophora flavescens roots)
  • Grinding: Grind the dried roots of Sophora flavescens into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of an extraction solvent. Water has been shown to be an effective solvent for extracting matrine (B1676216) and oxymatrine.[3] Other polar solvents like methanol or ethanol (B145695) can also be used.[3]

    • Perform extraction using one of the following methods:

      • Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.

      • Reflux Extraction: Heat the mixture at 80°C for 4 hours.[3]

  • Filtration: After extraction, filter the mixture through a 0.45 µm membrane filter to remove particulate matter.[1]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

C. HPLC Instrumentation and Conditions

The following tables summarize typical HPLC conditions for the analysis of this compound. Method 1 provides a general-purpose method, while Method 2 is specific for the simultaneous analysis of matrine and oxymatrine.

Table 1: HPLC Instrumentation

ComponentSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Detector
ColumnC18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[1][4]
AutosamplerCapable of injecting 10-20 µL
Data AcquisitionChromatography Data Station Software

Table 2: Chromatographic Conditions

ParameterMethod 1Method 2
Mobile Phase Methanol : Water : Triethylamine (50:50:0.1, v/v/v)[1][2]Methanol : Water : Trifluoroacetic Acid (16:84:0.002, v/v/v)[3][5]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min
Detection Wavelength 220 nm[1][2][6]210 nm
Column Temperature 25°C[1]Ambient
Injection Volume 10 µL[1]20 µL

II. Data Presentation

A. Method Validation Summary

A summary of method validation parameters from various studies is presented in Table 3. This data demonstrates the reliability and robustness of the HPLC method for quantifying this compound.

Table 3: Summary of Method Validation Data

ParameterResult (Method 1)Result (Method 2)Result (Method 3)
Linearity Range (µg/mL) 1.6 - 200.0[1][2]0.5 - 50.0[6]5.0 - 1000[4]
Correlation Coefficient (r²) > 0.999[1][2]> 0.99[6]> 0.999[4]
Recovery (%) 101.7[1][2]> 89[6]94 - 104[4]
Precision (RSD %) 2.22[1][2]< 6[6]0.3 - 0.8[4]
Limit of Quantification (LOQ) 1.6 µg/mL (as lowest linearity point)[1]200 ng/mL[6]1.0 mg/L[4]
B. Sample Analysis

The concentration of this compound in the plant extract is calculated using the regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of this compound in the sample.

  • m is the slope of the calibration curve.

  • x is the concentration of this compound in the sample.

  • c is the y-intercept of the calibration curve.

The final concentration in the original plant material is then calculated by taking into account the dilution factor.

III. Visualizations

A. Experimental Workflow

The overall workflow for the quantification of this compound in plant extracts is depicted below.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material (e.g., Sophora flavescens roots) powder Grind to Fine Powder plant_material->powder extraction Solvent Extraction (e.g., Water, Methanol) powder->extraction filtration Filter (0.45 µm) extraction->filtration dilution Dilute with Mobile Phase filtration->dilution hplc_injection Inject into HPLC System dilution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (220 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve from Standards calibration_curve->quantification G mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump injector Autosampler/Injector pump->injector column C18 Column injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

References

Experimental Design for Studying Angiogenesis Inhibition by (+)-Matrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matrine, a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including its potential as an anti-angiogenic agent. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, proliferation, and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. This document provides detailed application notes and experimental protocols for investigating the anti-angiogenic properties of this compound. The methodologies cover a range of in vitro and in vivo assays designed to assess its effects on endothelial cell function and neovascularization. The provided protocols are intended to serve as a comprehensive guide for researchers in designing and executing studies to evaluate the anti-angiogenic potential of this compound.

Data Presentation

The following tables summarize quantitative data on the anti-angiogenic effects of this compound, providing a clear comparison of its activity across different experimental models.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

AssayCell LineKey ParameterThis compound ConcentrationResult
Proliferation Assay HUVECCell Viability0.625, 1.25, 2.5, 5, 10 µg/mLDose-dependent inhibition
HUVECIC5021.16 µg/mLSignificant cytotoxicity[1]
Wound Healing Assay HUVECMigration Rate0.5, 1, 2 mg/mLDose-dependent inhibition of migration
Tube Formation Assay HUVECTube Length & Branch Points0.5, 1, 2 mg/mLSignificant reduction in a dose-dependent manner
MMP Activity Assay HUVECMMP-2 & MMP-9 Activity0.5, 1, 2 mg/mLDose-dependent decrease in activity

Table 2: In Vivo Anti-Angiogenic Activity of this compound

AssayAnimal ModelTumor Cell LineThis compound DosageKey Finding
Chick Chorioallantoic Membrane (CAM) Assay Chick EmbryoN/A10, 20, 40 µ g/egg Dose-dependent reduction in blood vessel formation
Mouse Xenograft Model Nude MiceVarious (e.g., SGC-7901 gastric cancer)50, 100 mg/kg/day (i.p.)Significant reduction in tumor microvessel density (CD31 staining)

Experimental Protocols

In Vitro Assays

1. HUVEC Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

  • Materials:

    • HUVECs (passage 2-5)

    • Endothelial Cell Growth Medium-2 (EGM-2)

    • Fetal Bovine Serum (FBS)

    • This compound (dissolved in DMSO, final DMSO concentration <0.1%)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours.

    • Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µg/mL).

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

2. HUVEC Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of HUVECs.

  • Materials:

    • HUVECs

    • EGM-2

    • 6-well plates

    • 200 µL pipette tip

    • This compound

  • Protocol:

    • Seed HUVECs in 6-well plates and grow to 90-100% confluence.

    • Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh EGM-2 containing different concentrations of this compound (e.g., 0, 0.5, 1, 2 mg/mL).

    • Capture images of the scratch at 0 hours and after 24 hours of incubation.

    • Measure the width of the scratch at multiple points and calculate the percentage of wound closure.

3. HUVEC Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by HUVECs.

  • Materials:

    • HUVECs

    • EGM-2

    • Matrigel Basement Membrane Matrix

    • 96-well plates

    • This compound

  • Protocol:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Resuspend HUVECs (1 x 10⁴ cells) in 100 µL of EGM-2 containing various concentrations of this compound (e.g., 0, 0.5, 1, 2 mg/mL).

    • Seed the cell suspension onto the solidified Matrigel.

    • Incubate for 6-12 hours at 37°C.

    • Visualize and photograph the tube-like structures using an inverted microscope.

    • Quantify the degree of tube formation by measuring the total tube length and the number of branch points using image analysis software (e.g., ImageJ).

4. Gelatin Zymography for MMP-2 and MMP-9 Activity

This assay measures the effect of this compound on the activity of matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation during angiogenesis.

  • Materials:

    • HUVECs

    • Serum-free EGM-2

    • This compound

    • SDS-PAGE gels containing 1 mg/mL gelatin

    • Zymogram renaturing and developing buffers

  • Protocol:

    • Culture HUVECs to near confluence and then incubate in serum-free EGM-2 with various concentrations of this compound (e.g., 0, 0.5, 1, 2 mg/mL) for 24 hours.

    • Collect the conditioned media and concentrate the proteins.

    • Separate the proteins on a gelatin-containing SDS-PAGE gel under non-reducing conditions.

    • Wash the gel with renaturing buffer to remove SDS.

    • Incubate the gel in developing buffer at 37°C for 24-48 hours.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Clear bands against the blue background indicate gelatinolytic activity of MMP-2 and MMP-9.

    • Quantify the band intensity using densitometry.

In Vivo Assays

1. Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a rapid assessment of the anti-angiogenic activity of this compound on a living vascular network.

  • Materials:

    • Fertilized chicken eggs

    • Egg incubator

    • Thermanox coverslips or gelatin sponges

    • This compound

  • Protocol:

    • Incubate fertilized eggs at 37.5°C with 60% humidity for 3 days.

    • On day 3, create a small window in the eggshell to expose the CAM.

    • Prepare sterile Thermanox coverslips or gelatin sponges loaded with different amounts of this compound (e.g., 0, 10, 20, 40 µg).

    • Place the coverslip or sponge on the CAM.

    • Seal the window and return the eggs to the incubator for another 48-72 hours.

    • On day 5 or 6, photograph the CAM area under the coverslip/sponge.

    • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined radius around the implant.

2. Mouse Xenograft Tumor Model

This model evaluates the effect of this compound on tumor growth and angiogenesis in a mammalian system.

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID mice)

    • Tumor cells (e.g., SGC-7901 human gastric cancer cells)

    • This compound

    • Anti-CD31 antibody for immunohistochemistry

  • Protocol:

    • Subcutaneously inject tumor cells (e.g., 5 x 10⁶ cells) into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomly divide the mice into control and treatment groups.

    • Administer this compound (e.g., 50 or 100 mg/kg/day) or vehicle control intraperitoneally (i.p.) daily for a specified period (e.g., 14-21 days).

    • Measure tumor volume every 2-3 days.

    • At the end of the experiment, euthanize the mice and excise the tumors.

    • Fix the tumors in formalin, embed in paraffin, and prepare sections for immunohistochemistry.

    • Stain the sections with an anti-CD31 antibody to visualize blood vessels.

    • Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.

Mechanistic Studies: Western Blot Analysis

To elucidate the molecular mechanisms underlying the anti-angiogenic effects of this compound, Western blot analysis can be performed to assess the expression and phosphorylation status of key proteins in angiogenesis-related signaling pathways.

  • Target Pathways and Proteins:

    • VEGF Signaling: VEGF, VEGFR2, p-VEGFR2

    • PI3K/Akt Pathway: PI3K, Akt, p-Akt, mTOR, p-mTOR

    • MAPK Pathway: ERK1/2, p-ERK1/2

  • Protocol:

    • Treat HUVECs with various concentrations of this compound for a specified time.

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against the target proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

G cluster_invitro In Vitro Angiogenesis Assays cluster_invivo In Vivo Angiogenesis Assays cluster_mechanism Mechanistic Studies HUVEC_Culture HUVEC Culture Matrine_Treatment This compound Treatment (Varying Concentrations) HUVEC_Culture->Matrine_Treatment Proliferation Proliferation Assay (MTT) Matrine_Treatment->Proliferation Migration Migration Assay (Wound Healing) Matrine_Treatment->Migration Tube_Formation Tube Formation Assay Matrine_Treatment->Tube_Formation MMP_Activity MMP Activity Assay (Gelatin Zymography) Matrine_Treatment->MMP_Activity CAM_Assay CAM Assay Matrine_Admin This compound Administration CAM_Assay->Matrine_Admin Topical Application Xenograft_Model Mouse Xenograft Model Xenograft_Model->Matrine_Admin Systemic Administration Tumor_Growth Tumor Growth Measurement Matrine_Admin->Tumor_Growth MVD_Analysis Microvessel Density (CD31 Staining) Tumor_Growth->MVD_Analysis HUVEC_Treatment HUVEC Treatment with This compound Protein_Extraction Protein Extraction HUVEC_Treatment->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot VEGF_Pathway VEGF/VEGFR2 Western_Blot->VEGF_Pathway PI3K_Pathway PI3K/Akt/mTOR Western_Blot->PI3K_Pathway MAPK_Pathway ERK/MAPK Western_Blot->MAPK_Pathway

Caption: Experimental workflow for investigating the anti-angiogenic effects of this compound.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) mTOR->Angiogenesis ERK ERK ERK->Angiogenesis MEK MEK MEK->ERK Raf Raf Raf->MEK Ras->Raf Matrine This compound Matrine->VEGFR2 Inhibits Matrine->PI3K Inhibits Matrine->Akt Inhibits Matrine->ERK Inhibits

Caption: Signaling pathways inhibited by this compound in angiogenesis.

References

Application Notes and Protocols for In Vivo Imaging of (+)-Matrine Effects on Tumor Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matrine, a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant attention for its multifaceted pharmacological activities, including potent anti-tumor effects.[1] Emerging evidence suggests that Matrine can inhibit cancer cell proliferation, induce apoptosis, and, critically, suppress tumor invasion and metastasis.[2] Key signaling pathways, such as the PI3K/Akt pathway, have been identified as central to Matrine's anti-metastatic mechanism.[1][2]

Real-time, non-invasive in vivo imaging techniques, such as bioluminescence imaging (BLI), are invaluable tools for longitudinally monitoring tumor progression and metastatic dissemination in living animal models.[3][4] By employing cancer cell lines engineered to express luciferase, researchers can quantitatively track tumor burden and the formation of metastatic foci in deep tissues.[4][5]

These application notes provide detailed protocols for utilizing in vivo bioluminescence imaging to assess the efficacy of this compound in inhibiting tumor metastasis, focusing on an orthotopic breast cancer model.

Key Signaling Pathway: PI3K/Akt

Matrine has been shown to exert its anti-metastatic effects by inhibiting the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and migration. In many cancers, this pathway is constitutively active, promoting metastatic progression. Matrine's inhibition of PI3K and subsequent reduction in Akt phosphorylation can lead to decreased cell invasion and migration.[1][2]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Metastasis Cell Survival, Proliferation, Metastasis pAkt->Metastasis Promotes Matrine This compound Matrine->PI3K Inhibits

Matrine's inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Luciferase-Expressing Cancer Cells
  • Cell Line Selection: Choose a highly metastatic cancer cell line suitable for the desired animal model. For a syngeneic mouse model, the 4T1-luc2 murine breast cancer cell line is a common choice.[6] For xenograft models in immunodeficient mice, human cell lines like MDA-MB-231 can be used.

  • Transfection/Transduction: If the chosen cell line does not endogenously express a reporter, stably transfect or transduce the cells with a lentiviral vector carrying the firefly luciferase gene (luc2).

  • Selection and Validation: Select stably transfected cells using an appropriate antibiotic marker (e.g., puromycin). Validate luciferase activity in vitro by plating serial dilutions of cells, adding D-luciferin (150 µg/mL), and measuring luminescence using an imaging system.[7] Confirm a strong correlation between cell number and bioluminescent signal.

Protocol 2: Orthotopic Spontaneous Metastasis Mouse Model

This protocol describes the establishment of a primary tumor in the mammary fat pad, which is then allowed to spontaneously metastasize to distant organs, such as the lungs.[3][8]

  • Animal Model: Use female BALB/c mice (6-8 weeks old) for the 4T1-luc2 syngeneic model.[6][8]

  • Cell Preparation: On the day of injection, harvest 4T1-luc2 cells during their logarithmic growth phase. Wash the cells with sterile, ice-cold PBS and resuspend them at a concentration of 5 x 105 cells/mL in PBS. Keep the cell suspension on ice.[9]

  • Orthotopic Injection:

    • Anesthetize the mouse using isoflurane.

    • Clean the injection site over the fourth inguinal mammary fat pad with 70% ethanol.

    • Gently pinch the skin and insert a 27-gauge needle into the mammary fat pad.

    • Inject 20 µL of the cell suspension (containing 1 x 104 cells) into the fat pad.[8]

  • Tumor Growth Monitoring:

    • Monitor primary tumor growth starting approximately 5-7 days post-injection.

    • Measure tumor volume with calipers (Volume = 0.5 x Length x Width2).

    • Perform bioluminescence imaging (as described in Protocol 3) weekly to monitor the primary tumor's bioluminescent signal.

Protocol 3: In Vivo Bioluminescence Imaging (BLI)
  • Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane.

  • Substrate Injection: Administer D-luciferin (150 mg/kg body weight) via intraperitoneal (IP) injection.[10]

  • Imaging:

    • Wait for 5-10 minutes for the substrate to distribute systemically.[7]

    • Place the mouse in the imaging chamber of a system like the IVIS Spectrum.[4]

    • Acquire bioluminescent images. Typical settings are a 30-60 second exposure, medium binning, and an open emission filter.[11]

    • Quantify the signal by drawing a region of interest (ROI) around the tumor or metastatic site. The data is typically expressed as radiance (photons/second/cm²/steradian).[11]

Protocol 4: Matrine Treatment and Metastasis Assessment
  • Group Allocation: Once primary tumors are established (e.g., ~100 mm³), randomize mice into a control group (vehicle) and a treatment group (this compound).

  • Matrine Administration:

    • Prepare Matrine solution in a suitable vehicle (e.g., sterile saline).

    • Administer Matrine via intraperitoneal injection at a dose of 50-100 mg/kg daily. The exact dosage may need optimization based on the specific tumor model and preliminary toxicity studies.

  • Primary Tumor Resection (Optional but Recommended): To specifically study the effect on metastasis, the primary tumor can be surgically resected once it reaches a predetermined size (e.g., 10-14 days post-injection).[3] This allows for a longer observation period of metastatic outgrowth without the mouse succumbing to the primary tumor burden.[8]

  • Metastasis Imaging:

    • Continue Matrine treatment post-resection.

    • Perform weekly whole-body BLI scans to detect and quantify metastatic signals, particularly in the thoracic region (indicative of lung metastasis).[3]

  • Endpoint Analysis:

    • At the end of the study, perform a final in vivo BLI scan.

    • Euthanize the mice and harvest organs of interest (e.g., lungs, liver).

    • Perform ex vivo BLI on the harvested organs to confirm and more sensitively quantify metastatic burden.[5]

    • Fix organs in formalin for subsequent histological analysis (e.g., H&E staining) to confirm the presence of metastatic nodules.

References

Application Notes and Protocols for (+)-Matrine and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Synergistic Anti-Cancer Effects for Researchers and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of (+)-Matrine in combination with cisplatin (B142131). The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

This compound, a natural alkaloid extracted from the root of Sophora flavescens, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. When used in combination with the conventional chemotherapeutic agent cisplatin, this compound has been shown to exert synergistic effects, enhancing the therapeutic efficacy of cisplatin and potentially reducing its toxicity. This combination therapy has shown promise in various cancer types, including liver, cervical, and urothelial bladder cancer. The primary mechanisms of action involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Data Presentation

In Vivo Efficacy: Tumor Growth Inhibition

The combination of this compound and cisplatin has demonstrated significant in vivo anti-tumor effects in xenograft models.

Table 1: In Vivo Tumor Growth Inhibition in Liver Cancer (HepG2 Xenograft) [1][2][3]

Treatment GroupDosageMean Tumor Weight (g)Tumor Inhibition Rate (%)
Normal Saline (Control)-0.24 ± 0.02-
This compound100 mg/kg0.15 ± 0.01837.5
Cisplatin2 mg/kg0.06 ± 0.00675.0
This compound + Cisplatin100 mg/kg + 2 mg/kg0.04 ± 0.00583.3

Table 2: In Vivo Tumor Growth Inhibition in Cervical Cancer (U14 Rat Model) [4]

Treatment GroupDosageTumor Growth Reduction (%)
Control--
This compound75 mg/kg42.22 - 56.67
Cisplatin2 mg/kg64.56
This compound + Cisplatin75 mg/kg + 2 mg/kg67.78 - 81.11
In Vitro Efficacy: Cell Proliferation and IC50

In vitro studies have established the synergistic inhibition of cancer cell proliferation by the combination of this compound and cisplatin.

Table 3: In Vitro Effects on Cervical Cancer Cells (HeLa and SiHa) [5]

Cell LineDrugIC50 (24h)Combination Effect (1:300 ratio)
HeLaThis compound2.181 mMGreater inhibition than single agents
Cisplatin0.008 mM
SiHaThis compound2.178 mMGreater inhibition than single agents
Cisplatin0.009 mM

Table 4: In Vitro Effects on Urothelial Bladder Cancer Cells [6][7]

Cell LineDrugIC50 (48h)Synergistic Ratio
EJThis compound5.09 mM2000:1 (this compound:Cisplatin)
Cisplatin3.73 µM
T24This compound4.60 mM2000:1 (this compound:Cisplatin)
Cisplatin3.60 µM
Molecular Markers of Apoptosis and Signaling Pathways

The synergistic effect of this compound and cisplatin is associated with the modulation of key proteins involved in apoptosis and cell survival signaling pathways.

Table 5: Modulation of Apoptosis-Related Proteins in Liver Cancer (HepG2 Xenograft) [1][8][9]

ProteinTreatment GroupExpression Level
SurvivinThis compound + CisplatinSignificantly downregulated
XIAPThis compound + CisplatinSignificantly downregulated
Caspase-3This compound + CisplatinSignificantly upregulated
Caspase-7This compound + CisplatinSignificantly upregulated
Caspase-9This compound + CisplatinSignificantly upregulated

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa, T24)

  • DMEM/RPMI-1640 medium with 10% FBS

  • This compound (stock solution in sterile water or DMSO)

  • Cisplatin (stock solution in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, cisplatin, or a combination of both. Include a vehicle control (medium with DMSO if used for drug stocks).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

  • To determine synergism, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergism.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound and cisplatin.

Materials:

  • Cancer cell lines

  • This compound and Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To detect changes in the expression of proteins involved in apoptosis and signaling pathways.

Materials:

  • Treated and untreated cell lysates or tumor tissue homogenates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Survivin, XIAP, Caspase-3, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Extract total protein from cells or tissues and determine the protein concentration.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C (dilutions to be optimized by the user).

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of combined this compound and cisplatin in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., HepG2)

  • This compound and Cisplatin for injection

  • Sterile saline

  • Calipers

Procedure:

  • Subcutaneously inject 5x10⁶ cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomly divide the mice into treatment groups (e.g., Control, this compound alone, Cisplatin alone, Combination).

  • Administer the treatments as per the established dosages and schedule (e.g., intraperitoneal injections daily or on a specific schedule for 2-3 weeks).[1]

  • Monitor the body weight of the mice and the tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days.

  • At the end of the experiment, sacrifice the mice and excise the tumors.

  • Weigh the tumors and calculate the tumor inhibition rate: (1 - Mean tumor weight of treated group / Mean tumor weight of control group) x 100%.

  • Tumor tissues can be used for further analysis (e.g., Western Blot, Immunohistochemistry).

Visualizations

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Flow Cytometry Flow Cytometry Treatment->Flow Cytometry Western Blot_vitro Western Blot Treatment->Western Blot_vitro Xenograft Model Xenograft Model In Vivo Treatment In Vivo Treatment Xenograft Model->In Vivo Treatment Tumor Measurement Tumor Measurement In Vivo Treatment->Tumor Measurement Tissue Analysis Tissue Analysis Tumor Measurement->Tissue Analysis Western Blot_vivo Western Blot Tissue Analysis->Western Blot_vivo IHC Immunohistochemistry Tissue Analysis->IHC

Caption: Experimental workflow for evaluating the synergistic anti-cancer effects.

signaling_pathway Matrine (B1676216) This compound PI3K PI3K Matrine->PI3K Akt Akt Matrine->Akt VEGF VEGF Matrine->VEGF Survivin Survivin Matrine->Survivin XIAP XIAP Matrine->XIAP Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis PI3K->Akt Akt->Survivin Caspase9 Caspase-9 Survivin->Caspase9 XIAP->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Proposed signaling pathway for synergistic anti-cancer effects.

logical_relationship Combination This compound + Cisplatin Inhibition_Proliferation Inhibition of Proliferation Combination->Inhibition_Proliferation Induction_Apoptosis Induction of Apoptosis Combination->Induction_Apoptosis Downregulation_Survival Downregulation of Survival Pathways (PI3K/Akt, Survivin) Combination->Downregulation_Survival Synergistic_Effect Synergistic Anti-Cancer Effect Inhibition_Proliferation->Synergistic_Effect Induction_Apoptosis->Synergistic_Effect Downregulation_Survival->Synergistic_Effect

Caption: Logical relationship of the combined therapeutic action.

References

Application Notes and Protocols: Investigating the Effects of (+)-Matrine on the Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matrine, a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant attention in oncological research for its anti-tumor properties.[1] A growing body of evidence suggests that this compound exerts its therapeutic effects by modulating key cellular processes, including the cell cycle and apoptosis.[1] These application notes provide a comprehensive guide for researchers to investigate the influence of this compound on the cell cycle of cancer cells. The protocols outlined below detail essential techniques from cell culture and treatment to cell cycle analysis and molecular pathway investigation.

Mechanism of Action: Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases in various cancer cell types. Predominantly, it causes a G0/G1 phase arrest, thereby inhibiting cell proliferation.[2][3][4][5] However, some studies have also reported G2/M phase arrest.[6] This cell cycle arrest is often accompanied by the modulation of key regulatory proteins and signaling pathways.

Key Signaling Pathways Modulated by this compound

Several critical signaling pathways are implicated in the matrine-induced cell cycle arrest. These include:

  • PI3K/AKT/mTOR Pathway: Matrine (B1676216) has been observed to inhibit this pathway, which is crucial for cell survival and proliferation.[6][7]

  • NF-κB Signaling Pathway: Inhibition of this pathway by matrine can lead to decreased proliferation and invasion of cancer cells.[7][8]

  • p53 and p21 Upregulation: Matrine can increase the expression of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, leading to G0/G1 arrest.[1][2]

  • Downregulation of Cyclins and CDKs: The progression through the cell cycle is driven by cyclins and cyclin-dependent kinases (CDKs). Matrine has been shown to downregulate the expression of key cyclins (like Cyclin D1) and CDKs (like CDK4 and CDK6).[4][6]

Data Presentation: Summary of this compound's Effect on Cell Cycle Distribution

The following tables summarize the quantitative effects of this compound on the cell cycle distribution in different cancer cell lines as reported in various studies.

Table 1: Effect of this compound on CCRF-CEM (T-ALL) Cells [2]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control61.025.914.2
2.4 mg/ml Matrine85.56.68.3

Table 2: Effect of this compound on A549 (NSCLC) Cells [9][10]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.23 ± 2.1632.11 ± 1.5412.66 ± 1.08
0.2 mg/ml Matrine68.91 ± 2.5321.43 ± 1.289.66 ± 0.87
1.0 mg/ml Matrine75.43 ± 3.1115.89 ± 1.128.68 ± 0.76

Table 3: Effect of this compound on HT29 (Colon Cancer) Cells [11]

TreatmentG0/G1 Phase (%)
Control37.55
4 mg/ml Matrine57.88
8 mg/ml Matrine66.70
16 mg/ml Matrine77.46

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate the effects of this compound on the cell cycle.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Maintenance: Culture the desired cancer cell line (e.g., A549, PC-3, CCRF-CEM) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile PBS or DMSO) to prepare a high-concentration stock solution. Sterilize the stock solution by filtering it through a 0.22 µm filter.

  • Treatment: When cells reach 60-70% confluency, replace the old medium with fresh medium containing various concentrations of this compound.[9] Include an untreated control group (vehicle control if a solvent like DMSO is used). The concentrations of matrine should be determined based on preliminary dose-response studies (e.g., MTT assay) to establish the IC50 value.[2]

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).[8]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is a widely used method for analyzing the distribution of cells in different phases of the cell cycle.[12][13]

  • Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 200 x g for 5 minutes at 4°C.[14]

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 9 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[14][15] Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.[15]

  • Staining:

    • Centrifuge the fixed cells at 200 x g for 10 minutes to remove the ethanol.[14]

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 300-500 µl of a staining solution containing Propidium Iodide (PI) and RNase A. A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS.[13][14]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at 37°C in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in cell cycle regulation.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cyclin D1, CDK4, p21, p27, p53, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

Matrine_Signaling_Pathway cluster_matrine cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Matrine This compound Receptor Receptor Tyrosine Kinases (e.g., EGFR) Matrine->Receptor Inhibits PI3K PI3K Matrine->PI3K Inhibits NFkB NF-κB Matrine->NFkB Inhibits p53 p53 Matrine->p53 Activates Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->NFkB CyclinD1 Cyclin D1 mTOR->CyclinD1 NFkB->CyclinD1 p21 p21 p53->p21 CDK4_6 CDK4/6 p21->CDK4_6 Inhibits CyclinD1->CDK4_6 CellCycleArrest G0/G1 Phase Cell Cycle Arrest CDK4_6->CellCycleArrest Progression Blocked

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture (Select appropriate cancer cell line) MatrinePrep 2. This compound Preparation (Stock solution) CellCulture->MatrinePrep Treatment 3. Cell Treatment (Dose-response & time-course) MatrinePrep->Treatment CellHarvest 4. Cell Harvesting Treatment->CellHarvest FlowCytometry 5a. Cell Cycle Analysis (Flow Cytometry with PI staining) CellHarvest->FlowCytometry WesternBlot 5b. Protein Analysis (Western Blot for cell cycle regulators) CellHarvest->WesternBlot DataAnalysis 6. Data Analysis (Quantify cell cycle phases & protein levels) FlowCytometry->DataAnalysis WesternBlot->DataAnalysis Conclusion 7. Conclusion (Determine matrine's effect on cell cycle) DataAnalysis->Conclusion

References

Isolating (+)-Matrine from Sophora Root: A Guide to Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Matrine, a tetracyclic quinolizidine (B1214090) alkaloid, is a primary bioactive constituent isolated from the root of Sophora flavescens (Sophora root) and other related species.[1] This natural compound has garnered significant attention within the scientific and medical communities due to its extensive pharmacological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-fibrotic properties.[2][3][4] The therapeutic potential of matrine (B1676216) is attributed to its ability to modulate multiple cellular signaling pathways.[2][4] Consequently, efficient and robust methods for the extraction and isolation of this compound are crucial for advancing research and development in pharmaceuticals and traditional medicine.

This document provides detailed application notes and protocols for various techniques employed in the extraction of this compound from Sophora root. The methods covered include traditional solvent-based approaches as well as modern, technologically advanced procedures. Quantitative data from cited studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate replication. Furthermore, visual diagrams of experimental workflows and relevant signaling pathways are included to enhance understanding.

Comparative Summary of Extraction Techniques

The selection of an appropriate extraction method for this compound depends on various factors, including desired yield and purity, scalability, cost-effectiveness, and environmental impact. The following table summarizes quantitative data from several common extraction techniques.

Extraction MethodSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)TimeYield of Matrine (mg/100g)Reference
Water DecoctionWater1:8Not Specified3 x 2h0.21[1][5]
Acid Water Reflux0.3% HCl1:12Not Specified3 cycles0.31[1][5]
Percolation65% Ethanol (B145695)1:6Not Specified24h soak0.15[1][5]
Ultrasonic-AssistedPure Water1:108045 min0.46[5][6]
Ultrasonic-Assisted60% Ethanol1:405032 min0.34[5][6]
Microwave-Assisted80% Ethanol1:407520 min0.48[5][6]
Laser Extraction60% Ethanol1:6Room Temp.1 min444 mg/100g[7][8]
Supercritical Fluid (SFE)CO2 + modifierNot Specified50Not SpecifiedNot Directly Stated[9]

Experimental Protocols

Solvent Extraction: Acid Water Reflux Method

This protocol is based on the acid water reflux method, which utilizes an acidic solvent to enhance the solubility of the alkaloid.

Materials and Equipment:

  • Dried and powdered Sophora root (60 mesh)

  • 0.3% Hydrochloric acid (HCl) solution

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filtration system (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • pH meter

  • Chloroform (B151607)

  • Separatory funnel

Protocol:

  • Weigh 100 g of powdered Sophora root and place it in a 2000 mL round-bottom flask.

  • Add 1200 mL of 0.3% HCl solution to the flask (solid-to-liquid ratio of 1:12 g/mL).[1][5]

  • Set up the reflux apparatus and heat the mixture to a gentle boil using a heating mantle.

  • Maintain the reflux for the specified duration (e.g., 2 hours).

  • Allow the mixture to cool to room temperature and then filter to separate the extract from the solid residue.

  • Repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates from all three extraction cycles.

  • Concentrate the combined extract using a rotary evaporator.

  • Adjust the pH of the concentrated extract to 9-11 using a suitable base (e.g., ammonia (B1221849) water).[5]

  • Perform liquid-liquid extraction with chloroform (3 times).

  • Combine the chloroform layers and evaporate the solvent under reduced pressure to obtain the crude Matrine extract.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls and enhance mass transfer, leading to higher extraction efficiency in a shorter time.[6]

Materials and Equipment:

  • Dried and powdered Sophora root

  • Solvent (e.g., 60% ethanol)

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (beaker or flask)

  • Filtration system

  • Rotary evaporator

Protocol:

  • Weigh 10 g of powdered Sophora root and place it in a 500 mL beaker.

  • Add 400 mL of 60% ethanol (solid-to-liquid ratio of 1:40 g/mL).[5][6]

  • Soak the material for 20 minutes.[6]

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic treatment at a specified power (e.g., 1500 W) and frequency (e.g., 35 kHz) for 32 minutes.[6]

  • Maintain the temperature at 50°C during the extraction process.[6]

  • After extraction, filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude Matrine extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell wall disruption and enhanced extraction.[6]

Materials and Equipment:

  • Dried and powdered Sophora root

  • Solvent (e.g., 80% ethanol)

  • Microwave extraction system

  • Extraction vessel (microwave-safe)

  • Filtration system

  • Rotary evaporator

Protocol:

  • Weigh 10 g of powdered Sophora root and place it in a suitable microwave-safe extraction vessel.

  • Add 400 mL of 80% ethanol (solid-to-liquid ratio of 1:40 g/mL).[5][6]

  • Place the vessel in the microwave extractor.

  • Set the microwave power to 500 W and the extraction temperature to 75°C.[5][6]

  • Perform the extraction for 20 minutes.[5][6]

  • After extraction, allow the mixture to cool and then filter.

  • Concentrate the filtrate using a rotary evaporator to yield the crude Matrine extract.

Purification of Crude Matrine Extract

The crude extract obtained from any of the above methods requires further purification to isolate this compound. Column chromatography is a commonly employed technique.

Materials and Equipment:

  • Crude Matrine extract

  • Silica (B1680970) gel for column chromatography

  • Elution solvents (e.g., dichloromethane (B109758) and methanol)[5]

  • Glass chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and chamber for monitoring

Protocol:

  • Prepare a silica gel slurry in the initial elution solvent and pack the chromatography column.

  • Dissolve the crude Matrine extract in a minimal amount of the initial solvent and load it onto the column.

  • Elute the column with a gradient of dichloromethane and methanol.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing pure Matrine (identified by comparison with a standard).

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Visual Diagrams

Experimental Workflows

Extraction_Workflows cluster_Solvent Solvent Extraction cluster_UAE Ultrasonic-Assisted Extraction cluster_MAE Microwave-Assisted Extraction S_Start Sophora Root Powder S_Mix Mix with Solvent (e.g., Acidic Water) S_Start->S_Mix S_Reflux Reflux S_Mix->S_Reflux S_Filter Filter S_Reflux->S_Filter S_Repeat Repeat Extraction S_Filter->S_Repeat S_Combine Combine Filtrates S_Filter->S_Combine S_Repeat->S_Filter S_Concentrate Concentrate S_Combine->S_Concentrate S_Purify Purification S_Concentrate->S_Purify S_End This compound S_Purify->S_End U_Start Sophora Root Powder U_Mix Mix with Solvent U_Start->U_Mix U_Soak Soak U_Mix->U_Soak U_Sonicate Ultrasonic Treatment U_Soak->U_Sonicate U_Filter Filter U_Sonicate->U_Filter U_Concentrate Concentrate U_Filter->U_Concentrate U_Purify Purification U_Concentrate->U_Purify U_End This compound U_Purify->U_End M_Start Sophora Root Powder M_Mix Mix with Solvent M_Start->M_Mix M_Microwave Microwave Irradiation M_Mix->M_Microwave M_Filter Filter M_Microwave->M_Filter M_Concentrate Concentrate M_Filter->M_Concentrate M_Purify Purification M_Concentrate->M_Purify M_End This compound M_Purify->M_End

Caption: Comparative workflows of different Matrine extraction methods.

Signaling Pathways Modulated by this compound

Matrine exerts its pharmacological effects by interacting with various key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.

Matrine_Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_NFkB NF-κB Pathway cluster_TGF TGF-β/Smad Pathway Matrine This compound PI3K PI3K Matrine->PI3K Inhibits NFkB NF-κB Matrine->NFkB Inhibits TGFb TGF-β Matrine->TGFb Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation Smad Smad TGFb->Smad Fibrosis Fibrosis Smad->Fibrosis

Caption: Key signaling pathways modulated by this compound.

Conclusion

The extraction of this compound from Sophora root can be achieved through a variety of methods, each with its own advantages and disadvantages. Traditional solvent extraction methods are simple and cost-effective, making them suitable for large-scale industrial production.[1] In contrast, modern techniques such as ultrasonic-assisted and microwave-assisted extraction offer higher efficiency and shorter processing times, which are ideal for laboratory-scale preparations.[6] The newly emerging laser extraction technique shows promise for extremely rapid and efficient extraction.[7][8] The choice of method should be guided by the specific requirements of the research or production goals. Subsequent purification, typically by chromatographic methods, is essential to obtain high-purity this compound for pharmacological studies and drug development. The diverse biological activities of Matrine, mediated through its interaction with key signaling pathways, underscore its potential as a therapeutic agent.[2][4]

References

Using MTT assay to determine (+)-Matrine IC50 in hepatoma cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using MTT Assay to Determine (+)-Matrine IC50 in Hepatoma Cells

Introduction and Principle of the Assay

This compound, an alkaloid extracted from the traditional Chinese medicine Sophora flavescens, has demonstrated significant anti-tumor properties in various cancers, including hepatocellular carcinoma (HCC)[1][2][3]. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy[4][5][6]. The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency. It represents the concentration of a drug that is required to inhibit a biological process, such as cell proliferation, by 50%[7].

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability and metabolic activity[8]. The principle is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells[8]. These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then dissolved using a solubilizing agent like Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer[9][10]. This application note provides a detailed protocol for determining the IC50 of this compound in hepatoma cell lines such as HepG2 and Bel7402.

Materials and Reagents

ItemDetails
Cell Lines Human hepatoma cell lines (e.g., HepG2, Huh7, Bel7402).
Compound This compound (C₁₅H₂₄N₂O), high purity.
Culture Medium DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Reagents MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.
Dimethyl Sulfoxide (DMSO), cell culture grade.
Phosphate-Buffered Saline (PBS), sterile, pH 7.4.
Trypsin-EDTA (0.25%).
Labware & Equipment 96-well flat-bottom sterile culture plates.
Serological pipettes and pipette tips, sterile.
CO₂ incubator (37°C, 5% CO₂).
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.
Inverted microscope.
Hemocytometer or automated cell counter.
Orbital shaker.

Experimental Protocol

This protocol outlines the key steps for performing the MTT assay to determine the IC50 of this compound.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Acquisition & Analysis prep_cells 1. Cell Culture & Harvest (Logarithmic growth phase) seed_plate 2. Cell Seeding (1x10^4 cells/well in 96-well plate) prep_cells->seed_plate treat_cells 4. Cell Treatment (Add Matrine (B1676216) dilutions to wells) seed_plate->treat_cells prep_drug 3. Prepare Matrine Dilutions (Serial dilutions in culture medium) incubate_drug 5. Incubate (24, 48, or 72 hours) treat_cells->incubate_drug add_mtt 6. Add MTT Reagent (10-20 µL of 5 mg/mL solution) incubate_drug->add_mtt incubate_mtt 7. Incubate (3-4 hours, 37°C) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan (Add 150 µL DMSO) incubate_mtt->solubilize read_abs 9. Measure Absorbance (570 nm) solubilize->read_abs calc_ic50 10. Calculate IC50 (Plot dose-response curve) read_abs->calc_ic50

Caption: Experimental workflow for IC50 determination using the MTT assay.

Reagent Preparation
  • MTT Stock Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Mix thoroughly by vortexing. Filter-sterilize the solution using a 0.22 µm filter and store it at 4°C, protected from light[9].

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL or a molar concentration like 10 mM) in DMSO or sterile PBS. Store aliquots at -20°C.

  • Treatment Media: On the day of the experiment, prepare serial dilutions of this compound from the stock solution using a complete culture medium. A typical concentration range for Matrine against hepatoma cells is 0.2 to 3.2 mg/mL[6][11]. It is crucial to include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest hepatoma cells that are in the logarithmic growth phase using Trypsin-EDTA.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to a concentration of 1 x 10⁵ cells/mL. Seed 100 µL of this suspension (10,000 cells) into each well of a 96-well plate[12].

    • Fill edge wells with 100 µL of sterile PBS to minimize evaporation[8].

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach[8].

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium.

    • Add 100 µL of the prepared treatment media containing different concentrations of this compound to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest Matrine concentration.

      • Untreated Control: Cells in complete medium only.

      • Blank Control: Medium only, no cells (for background correction).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours)[6].

  • MTT Assay Execution:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls[10].

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals[8][10].

    • After incubation, carefully aspirate the culture medium from the wells without disturbing the formazan crystals[8].

    • Add 150 µL of DMSO to each well to dissolve the crystals[9][10].

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure the formazan is completely dissolved[9][10].

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader[9][10]. A reference wavelength of 630 nm can be used to reduce background noise.

    • Read the plate within 1 hour of adding DMSO.

Data Analysis and IC50 Calculation

Data_Analysis_Flow raw_abs Raw Absorbance Values (OD at 570 nm) blank_avg Calculate Average Absorbance of Blank Wells raw_abs->blank_avg correct_abs Background Correction (Subtract Blank Average from all wells) raw_abs->correct_abs blank_avg->correct_abs viability_calc Calculate % Cell Viability [(Corrected OD_Sample / Corrected OD_Control) * 100] correct_abs->viability_calc plot_curve Plot Dose-Response Curve (% Viability vs. Log[Matrine]) viability_calc->plot_curve ic50_det Determine IC50 (Concentration at 50% viability) plot_curve->ic50_det

Caption: Logical flow for calculating the IC50 value from raw MTT assay data.

  • Background Correction: Subtract the average absorbance of the blank control wells (medium only) from the absorbance values of all other wells to get the corrected absorbance[10].

  • Calculate Percentage of Cell Viability: The percentage of cell viability is calculated relative to the untreated or vehicle control cells using the following formula:

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

  • Determine the IC50 Value:

    • Plot a dose-response curve with the percentage of cell viability on the y-axis and the logarithm of the this compound concentration on the x-axis.

    • The IC50 is the concentration of this compound that inhibits cell viability by 50%. This value can be determined from the curve using non-linear regression analysis, often available in software like GraphPad Prism or via linear regression on a specific portion of the curve[13][14][15].

Expected Results

Matrine inhibits the proliferation of hepatoma cells in a dose- and time-dependent manner[5][6][11]. The IC50 value will vary depending on the specific hepatoma cell line and the incubation time.

Cell LineIncubation TimeReported IC50 of this compoundReference
HepG248 hours~0.8 mg/mL[6]
Bel740248 hours~0.8 mg/mL[6]
HepG224, 48, 72 hoursDose-dependent inhibition observed[5]
Huh712 hoursDose-dependent inhibition observed[16]

Note: These values are approximate and should be determined empirically for each specific experimental setup.

Mechanism of Action & Signaling Pathways

This compound exerts its anti-cancer effects in hepatoma cells through the modulation of several key signaling pathways, leading to apoptosis, autophagy, and inhibition of cell migration.

Mst1-JNK Pathway and Mitochondrial Fission

Matrine can induce pro-apoptotic effects in liver cancer by activating the Mst1-JNK signaling pathway. This activation triggers excessive mitochondrial fission, leading to mitochondrial dysfunction, oxidative stress, and ultimately, caspase-9-dependent apoptosis[16][17].

Mst1_JNK_Pathway matrine This compound mst1_jnk Activation of Mst1-JNK Pathway matrine->mst1_jnk activates mito_fission Excessive Mitochondrial Fission mst1_jnk->mito_fission promotes mito_dys Mitochondrial Dysfunction mito_fission->mito_dys apoptosis Apoptosis (Cell Death) mito_dys->apoptosis leads to

Caption: Matrine-induced apoptosis via the Mst1-JNK signaling pathway.

PI3K/AKT/mTOR Pathway

Matrine is known to induce both autophagy and apoptosis in hepatoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway[4][6]. Inhibition of this pathway leads to the upregulation of Beclin-1, a key protein in autophagy initiation. Blocking autophagy has been shown to enhance Matrine-induced apoptosis, suggesting a complex interplay between these two processes[6].

PI3K_AKT_Pathway matrine This compound pi3k_akt PI3K/AKT/mTOR Pathway matrine->pi3k_akt inhibits apoptosis Apoptosis matrine->apoptosis induces beclin1 Upregulation of Beclin-1 pi3k_akt->beclin1 inhibition leads to autophagy Autophagy beclin1->autophagy

Caption: Matrine inhibits the PI3K/AKT/mTOR pathway, inducing autophagy.

Wnt/β-catenin Pathway

Additional studies have shown that Matrine can inhibit the Wnt/β-catenin signaling pathway. Overactivation of this pathway is common in HCC. By inhibiting it, Matrine can reverse the epithelial-mesenchymal transition (EMT), thereby suppressing the migration and invasion of HCC cells[2].

References

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of (+)-Matrine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and overcoming the aqueous solubility challenges of (+)-Matrine for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: The aqueous solubility of this compound can vary depending on the specific conditions. Published data indicates a solubility of up to 25 mg/mL in water. In phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL, while in PBS buffer at pH 6.8 and 37°C, the equilibrium solubility of crystalline Matrine has been reported to be 55 mg/mL.[1][2][3] For organic solvents, the solubility is around 33.3 mg/mL in ethanol (B145695) and approximately 10 mg/mL in DMSO and DMF.[1]

Q2: My research requires a higher concentration of Matrine in an aqueous solution for in vivo administration than its intrinsic solubility allows. What are my options?

A2: Several formulation strategies can be employed to enhance the aqueous solubility and/or dissolution rate of this compound. These include:

  • Salt Formation: Converting Matrine, a weak base, into a salt can significantly improve its aqueous solubility.

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the Matrine molecule within a cyclodextrin host can increase its apparent solubility.

  • Solid Dispersion: Dispersing Matrine in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of Matrine in an aqueous vehicle. However, the potential toxicity of co-solvents at the required concentrations must be carefully considered for in vivo studies.

Q3: Are there any reported methods that have successfully improved the aqueous solubility of Matrine?

A3: Yes, a recent study demonstrated a significant improvement in the aqueous solubility of Matrine through the formation of a salt with 2,5-dihydroxybenzoic acid (2,5-DHB). This approach not only increased solubility but also enhanced the thermal stability of the compound.[4]

Troubleshooting Guides

Problem: Difficulty achieving the desired concentration of Matrine in an aqueous vehicle for my in vivo study.

Solution:

  • Assess the required concentration and dosing volume: Determine the minimum effective concentration needed for your animal model and the maximum volume that can be safely administered. This will help you identify the target solubility you need to achieve.

  • Attempt solubilization in different aqueous buffers: The solubility of Matrine, being a basic compound, is pH-dependent. Experiment with buffers of different pH values (e.g., pH 4.5, 6.8) to see if you can achieve your target concentration.[4]

  • Employ a solubility enhancement technique: If simple pH adjustment is insufficient, consider one of the formulation strategies outlined in the FAQs and the detailed protocols below.

Data Presentation: Solubility of this compound and its Salts

The following table summarizes the equilibrium solubility of this compound and its salts in various media at 37°C, as reported by Sun et al. (2024).[4][5]

CompoundPurified Water (mg/mL)Hydrochloric Acid (pH 1.2) (mg/mL)Acetic Acid Buffer (pH 4.5) (mg/mL)Phosphate Buffer (pH 6.8) (mg/mL)
This compound (MAT) 2.1311.423.662.97
MAT-2,5-dihydroxybenzoic acid (MAT-25DHB) 20.0099.9624.1622.09
MAT-2,6-dihydroxybenzoic acid (MAT-26DHB) 0.231.620.330.27
MAT-salicylic acid-hydrate (MAT-SAL-H₂O) 0.946.971.611.16

Data extracted from Sun et al., 2024.[4][5]

Experimental Protocols

Salt Formation with 2,5-Dihydroxybenzoic Acid

This protocol is a general guideline for the synthesis of a Matrine salt based on the principles of acid-base reaction in solution. Optimization may be required.

Materials:

  • This compound

  • 2,5-Dihydroxybenzoic acid (2,5-DHB)

  • Methanol (B129727)

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Dissolution: Dissolve equimolar amounts of this compound and 2,5-dihydroxybenzoic acid in a minimal amount of methanol in separate flasks with gentle warming and stirring until fully dissolved.

  • Mixing: Slowly add the 2,5-DHB solution to the Matrine solution while continuously stirring.

  • Reaction: Continue stirring the mixture at room temperature for 4-6 hours.

  • Solvent Evaporation: Remove the methanol using a rotary evaporator under reduced pressure until a solid or semi-solid residue is obtained.

  • Precipitation and Washing: Add diethyl ether to the residue to induce precipitation of the salt. Stir the suspension for 30 minutes.

  • Filtration and Drying: Collect the precipitate by filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the resulting solid under vacuum to obtain the Matrine-2,5-dihydroxybenzoic acid salt.

  • Characterization: Confirm the formation of the salt using techniques such as melting point analysis, Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD).

  • Solubility Determination: Determine the aqueous solubility of the newly formed salt using a shake-flask method at the desired temperature and pH.

Cyclodextrin Inclusion Complexation by Kneading Method

This protocol provides a general procedure for preparing a Matrine-cyclodextrin inclusion complex. The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio of Matrine to cyclodextrin may need to be optimized.

Materials:

  • This compound

  • β-Cyclodextrin (or other suitable cyclodextrin)

  • Ethanol-water solution (e.g., 50% v/v)

  • Mortar and pestle

  • Drying oven

Protocol:

  • Molar Ratio Selection: Based on preliminary studies or literature on similar alkaloids, select a molar ratio of Matrine to β-cyclodextrin (e.g., 1:1 or 1:2).[6]

  • Slurry Formation: Place the accurately weighed β-cyclodextrin in a mortar. Add a small amount of the ethanol-water solution and triturate to form a homogeneous paste.[3]

  • Incorporation of Matrine: Gradually add the accurately weighed this compound to the β-cyclodextrin paste.[3]

  • Kneading: Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes) to ensure intimate contact and complex formation. If the mixture becomes too dry, add a few more drops of the ethanol-water solution to maintain a pasty consistency.[7][8]

  • Drying: Spread the resulting paste in a thin layer on a glass tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[7]

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using a mortar and pestle and pass it through a sieve to ensure particle size uniformity.[6]

  • Characterization and Solubility Testing: Characterize the prepared inclusion complex using appropriate analytical techniques (e.g., DSC, XRD, FTIR) to confirm complex formation. Determine the aqueous solubility of the complex.

Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a Matrine solid dispersion using a hydrophilic polymer like PVP K30. The drug-to-polymer ratio is a critical parameter that needs to be optimized for maximum solubility enhancement.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or another suitable volatile solvent)

  • Magnetic stirrer

  • Rotary evaporator or water bath

  • Vacuum oven

Protocol:

  • Ratio Selection: Select the weight ratios of this compound to PVP K30 to be tested (e.g., 1:1, 1:3, 1:5).[8]

  • Dissolution: Dissolve the accurately weighed this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask with stirring until a clear solution is obtained.[9]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure. Continue the evaporation until a solid film or mass is formed on the wall of the flask.[10]

  • Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[9]

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve.[10]

  • Characterization and Dissolution Testing: Characterize the solid dispersion (e.g., using DSC, XRD, SEM) to confirm the amorphous state of Matrine. Perform in vitro dissolution studies to evaluate the enhancement in the dissolution rate compared to the pure drug.[8]

Signaling Pathways and Experimental Workflows

Matrine's Impact on Key Signaling Pathways

This compound has been shown to exert its pharmacological effects by modulating several key intracellular signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and MAPK pathways. Understanding these interactions is crucial for interpreting in vivo study results.

experimental_workflow cluster_solubility Solubility Issue cluster_enhancement Solubility Enhancement Strategies cluster_formulation In Vivo Formulation Matrine This compound (Poor Aqueous Solubility) Salt Salt Formation Matrine->Salt Cyclodextrin Cyclodextrin Inclusion Complex Matrine->Cyclodextrin Solid_Dispersion Solid Dispersion Matrine->Solid_Dispersion Formulation Aqueous Formulation for In Vivo Studies Salt->Formulation Cyclodextrin->Formulation Solid_Dispersion->Formulation

Figure 1. Workflow for selecting a solubility enhancement technique for this compound.

PI3K_AKT_mTOR_pathway Matrine This compound PI3K PI3K Matrine->PI3K AKT AKT Matrine->AKT mTOR mTOR Matrine->mTOR PI3K->AKT AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Figure 2. Matrine's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

NFkB_pathway Matrine This compound IKK IKKβ Matrine->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Transcription

Figure 3. Matrine's inhibition of the NF-κB signaling pathway.

MAPK_pathway Matrine This compound MKK MKK3/6 Matrine->MKK p38 p38 MAPK Matrine->p38 MKK->p38 Inflammation Inflammation, Apoptosis p38->Inflammation

Figure 4. Matrine's inhibitory effect on the MKK/p38 MAPK signaling pathway.

References

(+)-Matrine Stability in Aqueous Solution and Long-Term Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (+)-matrine in aqueous solutions and for long-term storage. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container in a dry environment, protected from light. Recommended storage temperatures are typically 2-8°C. Under these conditions, the solid compound is generally stable.

Q2: How stable is this compound in aqueous solutions for long-term storage?

This compound exhibits high stability in aqueous solutions. One study has shown that under both aerobic and anaerobic aquatic conditions, the half-life of matrine (B1676216) was estimated to be over 200 days, indicating excellent stability in water. However, it is important to note that factors such as pH, temperature, and exposure to light can influence long-term stability. For extended storage of aqueous solutions, it is advisable to store them at or below -20°C, where they can be stable for several months.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

The solubility of this compound is pH-dependent. As a basic compound, its solubility is generally higher in acidic to neutral solutions. For preparing aqueous solutions, it is recommended to use buffers within the desired pH range for your experiment. The table below provides solubility data of this compound in different pH buffers at 37°C.

Data Presentation

Table 1: Equilibrium Solubility of this compound in Different Aqueous Buffers at 37°C

Buffer SystempHSolubility (mg/mL)
Hydrochloric Acid Solution1.2> 25
Acetic Acid Buffer4.5> 25
Phosphate Buffer6.8> 25

Note: The available literature indicates a high solubility of matrine in these aqueous buffers. For more precise solubility determination for your specific application, it is recommended to perform a solubility study.

Table 2: Summary of Stability Information for this compound

ConditionMatrixStability FindingCitation
Aquatic EnvironmentWaterHalf-life > 200 days[1]
Solid StateDry, SealedStableGeneral knowledge
Aqueous SolutionFrozen (-20°C)Stable for monthsGeneral practice

Troubleshooting Guide

Problem: I am observing precipitation in my this compound aqueous solution.

  • Possible Cause 1: Concentration exceeds solubility at the storage temperature or pH.

    • Solution: Review the solubility data. You may need to lower the concentration of your stock solution or adjust the pH. Consider preparing fresh solutions more frequently if working near the solubility limit.

  • Possible Cause 2: Change in pH.

    • Solution: Ensure your buffer has sufficient capacity to maintain the desired pH, especially when adding other components to your solution. Re-measure the pH of your solution.

  • Possible Cause 3: Interaction with other components in a complex medium.

    • Solution: When preparing complex mixtures, perform a small-scale compatibility test to observe for any precipitation over your experimental timeframe.

Problem: I suspect my this compound solution has degraded.

  • Possible Cause 1: Improper storage conditions.

    • Solution: Always store aqueous solutions of this compound protected from light and at a low temperature (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Chemical incompatibility.

    • Solution: Be aware of other reactive species in your solution. While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation mechanisms for alkaloids can include oxidation and hydrolysis under harsh conditions.

  • Solution: To confirm degradation, you will need to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact drug from any degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Stock Solution

  • Materials:

    • This compound powder

    • Appropriate aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4)

    • Sterile, calibrated volumetric flask

    • Magnetic stirrer and stir bar

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to the volumetric flask.

    • Add approximately 80% of the final volume of the desired buffer to the flask.

    • Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but avoid high temperatures.

    • Once dissolved, allow the solution to return to room temperature.

    • Add the buffer to the final volume mark on the volumetric flask.

    • Mix the solution thoroughly by inverting the flask several times.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Store the solution at the recommended temperature, protected from light.

Protocol 2: General Approach for a Forced Degradation Study

  • Objective: To generate potential degradation products of this compound under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C). Also, heat a solution of this compound.

    • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, along with an unstressed control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector. The goal is to separate the main this compound peak from any new peaks that represent degradation products. LC-MS can be used to identify the mass of potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation in each condition.

    • Assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment prep_solid Weigh this compound Solid prep_dissolve Dissolve in Aqueous Buffer prep_solid->prep_dissolve prep_filter Sterile Filter (0.22 µm) prep_dissolve->prep_filter storage_short Short-term (2-8°C, protected from light) prep_filter->storage_short For immediate use storage_long Long-term (≤ -20°C, protected from light) prep_filter->storage_long For extended storage stability_visual Visual Inspection (Precipitation, Color Change) storage_short->stability_visual stability_hplc HPLC Analysis (Purity, Degradation Products) storage_short->stability_hplc storage_long->stability_visual storage_long->stability_hplc stability_visual->stability_hplc If changes are observed

Caption: Workflow for the preparation, storage, and stability assessment of this compound aqueous solutions.

forced_degradation_pathway cluster_stress Stress Conditions Matrine This compound Acid Acidic Hydrolysis Matrine->Acid Base Basic Hydrolysis Matrine->Base Oxidation Oxidation (e.g., H₂O₂) Matrine->Oxidation Heat Thermal Stress Matrine->Heat Light Photolytic Stress Matrine->Light Degradation_Products Degradation Products (Structures Undetermined) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Conceptual overview of a forced degradation study for this compound.

References

Troubleshooting low bioavailability of (+)-Matrine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (+)-Matrine in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenge of its low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low plasma concentrations of this compound after oral administration to my animal models?

A1: This is a widely reported characteristic of this compound. The low oral bioavailability, often cited to be around 17.1% in rats, is multifactorial.[1][2][3][4][5] The primary reasons include:

  • Poor and Variable Intestinal Absorption: Matrine's permeability differs significantly across various segments of the intestine. Studies in rats have shown the highest permeability in the ileum, followed by the colon, duodenum, and jejunum.[2]

  • Rapid Elimination: The compound has a short biological half-life, leading to rapid clearance from the systemic circulation.[2][3][6]

  • Potential First-Pass Metabolism: Although some studies using rat liver microsomes did not show significant metabolism by common CYP and UGT enzymes, first-pass metabolism in the liver and/or gut wall remains a potential contributor to the low bioavailability of orally administered drugs.[2][7][8][9]

  • P-glycoprotein (P-gp) Efflux: While not definitively confirmed for Matrine (B1676216) in the initial literature, compounds of this nature are often substrates for efflux pumps like P-gp in the intestinal wall.[10][11][12] These transporters actively pump the drug back into the intestinal lumen, preventing its absorption into the bloodstream.

Q2: My results are inconsistent between experiments. What could be the cause?

A2: In addition to the inherent variability in intestinal absorption, the formulation of this compound can significantly impact its pharmacokinetics. Research has shown that pure matrine is absorbed more rapidly than when it is part of a crude botanical extract matrix.[7][13] Ensure your formulation—including the vehicle, excipients, and whether you are using pure compound or an extract—is consistent across all experiments.

Q3: Can I simply increase the oral dose to achieve higher plasma levels?

A3: While dose escalation may seem like a straightforward solution, it should be approached with caution. Higher concentrations and doses of matrine have been associated with dose-dependent toxicity, including hepatotoxicity and neurotoxicity.[3][5][6][14] It is crucial to consult toxicology data and conduct dose-ranging studies to establish a therapeutic window that balances efficacy with safety in your specific animal model.

Q4: What are the most effective strategies to improve the bioavailability of this compound?

A4: Several strategies can be employed to enhance systemic exposure:

  • Advanced Formulation: This is the most common and effective approach. Techniques include:

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubility and absorption.[15][16]

    • Nanotechnology: Reducing particle size to the nanoscale (nanosuspensions, nanoparticles) increases the surface area for dissolution and can enhance absorption.[17][18]

    • Salt Formation: Creating a salt form of matrine can significantly improve its aqueous solubility.[19]

  • Structural Modification: While more complex, creating derivatives of the matrine molecule can lead to vastly improved pharmacokinetic properties. For instance, the derivative MASM has been shown to have a bioavailability of 44.50% in rats, a significant increase from the parent compound.[20]

  • Use of P-gp Inhibitors: If P-glycoprotein efflux is identified as a major barrier, co-administration with a known P-gp inhibitor could increase intestinal absorption. This requires careful validation to avoid unintended drug-drug interactions.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Undetectable or very low plasma levels of Matrine post-oral gavage. 1. Poor absorption. 2. Rapid metabolism/elimination. 3. Insufficient dose. 4. Issues with analytical method sensitivity.1. Reformulate: Employ a bioavailability enhancement strategy such as a lipid-based formulation (e.g., SEDDS) or a nanosuspension.[15][17] 2. Check Half-life: Ensure your blood sampling time points are frequent enough, especially early on, to capture the absorption peak (Tmax), which can be rapid.[4] 3. Dose Justification: Review literature for effective doses in your model. If increasing the dose, monitor for signs of toxicity.[3] 4. Method Validation: Verify the Lower Limit of Quantification (LLOQ) of your analytical method (e.g., LC-MS/MS) is sufficient to detect expected concentrations.
High variability in plasma concentrations between animals in the same group. 1. Inconsistent gavage technique. 2. Physiological differences in GI tract (e.g., gastric emptying time, intestinal motility). 3. Formulation instability (e.g., precipitation of the compound in the vehicle).1. Standardize Protocol: Ensure consistent gavage volume and technique for all animals. 2. Increase Sample Size: A larger 'n' can help overcome inter-animal physiological variability. 3. Formulation Check: Visually inspect your dosing solution for homogeneity and stability over the duration of the experiment. Consider using a solubilizing agent or a more robust formulation.
Therapeutic effect is observed, but plasma concentration is negligible. 1. High Tissue Distribution: Matrine may accumulate in the target tissue. One study noted a high plasma-to-liver distribution ratio.[2] 2. Local Action: The therapeutic effect may be occurring locally in the gastrointestinal tract before significant systemic absorption.[1] 3. Active Metabolites: A metabolite of matrine could be responsible for the observed effect.1. Tissue Biodistribution Study: After the final time point, harvest key organs (liver, kidney, spleen, target tissue) to quantify matrine concentration.[21] 2. Local Concentration Measurement: If the target is in the GI tract, measure matrine concentration in intestinal contents.[22] 3. Metabolite Profiling: Use high-resolution mass spectrometry to screen plasma and tissue samples for potential metabolites.

Pharmacokinetic Data Comparison

The following table summarizes key pharmacokinetic parameters for Matrine and a derivative from studies in rats, illustrating the challenge of low bioavailability and the potential for improvement.

CompoundAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
This compoundRat2 mg/kg (Oral)Not ReportedNot ReportedNot Reported17.1 ± 5.4[2]
MASM (Derivative)Rat60 mg/kg (Intragastric)Not Reported~1.3Not Reported44.50[20]
OxymatrineRatNot Specified (Oral)605.50.75Not Reported26.43[21]

Note: Cmax and AUC values are often dose-dependent and can vary significantly between studies. This table is for comparative illustration of bioavailability.

Experimental Protocols & Methodologies

Protocol 1: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol is used to determine the intestinal permeability of this compound.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) that has been fasted overnight. Maintain body temperature at 37°C.

  • Surgical Procedure: Make a midline abdominal incision. Carefully expose the small intestine and select the desired segment (e.g., jejunum, ileum). Ligate the ends of the segment and insert cannulas for perfusion.

  • Perfusion:

    • Gently rinse the intestinal segment with 37°C saline to remove contents.

    • Perfuse the segment with a 37°C solution of this compound in Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min).

    • Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes for 2 hours).

  • Sample Analysis: Accurately measure the volume of the collected perfusate. Analyze the concentration of this compound in the initial solution and in the collected samples using a validated UPLC-MS/MS method.

  • Calculation: Calculate the effective permeability coefficient (Peff) using the following equation: Peff = - (Q / 2πrL) * ln(Cout / Cin), where Q is the flow rate, r is the intestinal radius, L is the length of the segment, and Cout and Cin are the outlet and inlet drug concentrations, respectively.

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

This in vitro assay assesses the potential for intestinal transport and efflux.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. Values should be >250 Ω·cm².

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed transport buffer (HBSS).

    • Add the this compound solution to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C. At designated time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical - B to A): Perform the reverse experiment to assess active efflux. Add the drug to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using UPLC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[2]

Visualizations

Troubleshooting Workflow for Low Bioavailability

This diagram outlines the logical steps to diagnose and address low bioavailability of this compound.

TroubleshootingWorkflow start Start: Low/Variable Plasma Concentration Observed check_formulation Step 1: Verify Formulation & Dosing Protocol start->check_formulation is_consistent Is formulation stable & dosing consistent? check_formulation->is_consistent is_consistent->check_formulation No, Correct Protocol analyze_pk Step 2: Re-evaluate Pharmacokinetic Sampling is_consistent->analyze_pk Yes is_tmax_captured Are early time points adequate to capture Tmax? analyze_pk->is_tmax_captured is_tmax_captured->analyze_pk No, Adjust Sampling investigate_absorption Step 3: Investigate Absorption Mechanisms is_tmax_captured->investigate_absorption Yes in_vitro_test Perform Caco-2 Permeability Assay investigate_absorption->in_vitro_test efflux_ratio Efflux Ratio > 2? in_vitro_test->efflux_ratio reformulate Step 4: Implement Bioavailability Enhancement Strategy efflux_ratio->reformulate Yes (P-gp Efflux Likely) efflux_ratio->reformulate No (Poor Permeability) lipid_system Lipid-Based System (SEDDS, Liposome) reformulate->lipid_system nanotech Nanotechnology (Nanosuspension) reformulate->nanotech end End: Optimized Protocol with Improved Bioavailability lipid_system->end nanotech->end

Caption: A step-by-step workflow for troubleshooting low bioavailability.

Key Factors Contributing to Low Oral Bioavailability

This diagram illustrates the primary physiological barriers that reduce the oral bioavailability of this compound.

BioavailabilityBarriers cluster_GI Gastrointestinal Tract cluster_Circulation Circulation oral_dose This compound Oral Dose lumen Intestinal Lumen oral_dose->lumen enterocyte Enterocyte (Intestinal Wall) lumen->enterocyte Absorption permeability Barrier 1: Poor Permeability portal_vein Portal Vein enterocyte->portal_vein To Liver pgp Barrier 2: P-gp Efflux liver Liver portal_vein->liver systemic Systemic Circulation (Low Bioavailability) liver->systemic first_pass Barrier 3: First-Pass Metabolism permeability->enterocyte pgp->lumen Pumped Out first_pass->liver Metabolized

Caption: Physiological barriers limiting matrine's oral bioavailability.

Potential Signaling Pathways Affected by Matrine

This diagram shows some of the key intracellular signaling pathways that this compound has been reported to modulate, highlighting the importance of achieving adequate intracellular concentrations.

SignalingPathways cluster_pathways Intracellular Targets cluster_outcomes Cellular Outcomes matrine This compound pi3k_akt PI3K/Akt Pathway matrine->pi3k_akt Inhibits jak_stat JAK2/STAT3 Pathway matrine->jak_stat Inhibits nfkb NF-κB Pathway matrine->nfkb Inhibits apoptosis Apoptosis pi3k_akt->apoptosis Regulates proliferation ↓ Cell Proliferation pi3k_akt->proliferation jak_stat->proliferation inflammation ↓ Inflammation nfkb->inflammation

Caption: Key signaling pathways modulated by intracellular this compound.

References

Technical Support Center: Overcoming (+)-Matrine-Induced Hepatotoxicity in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with (+)-matrine-induced hepatotoxicity in their experiments.

Frequently Asked Questions (FAQs)

1. My cells are showing increased cytotoxicity and apoptosis after this compound treatment. How can I confirm the mechanism of cell death?

Increased cytotoxicity and apoptosis are expected outcomes of this compound-induced hepatotoxicity. The primary mechanism involves the activation of the ROS-dependent mitochondrial apoptosis pathway.[1][2] To confirm this, you should assess key markers of oxidative stress and apoptosis.

Troubleshooting Guide:

  • Problem: Unexpectedly high or rapid cell death, making it difficult to study downstream effects.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound that induces a measurable apoptotic effect without causing widespread necrosis. Studies have shown that matrine's cytotoxic effects on liver cells like HL-7702 are dose- and time-dependent.[1][2]

  • Problem: Inconsistent results in apoptosis assays.

    • Solution: Ensure proper controls are in place, including a vehicle control (the solvent used to dissolve matrine) and a positive control for apoptosis. Use multiple methods to confirm apoptosis, such as Annexin V/PI staining and analysis of caspase activation.

Experimental Protocols:

  • Assessment of Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA. Quantify lipid peroxidation by measuring malondialdehyde (MDA) levels and assess the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) levels.[1]

  • Apoptosis Assays:

    • Annexin V/PI Staining: Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Western Blot Analysis: Probe for key apoptosis-related proteins. Look for an increased Bax/Bcl-2 ratio and the cleavage of caspase-9, caspase-3, and PARP.[1][3]

    • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or TMRE to measure changes in MMP, as its reduction is a hallmark of mitochondrial-dependent apoptosis.[1]

2. I suspect the Nrf2 antioxidant pathway is involved in the hepatotoxicity I'm observing. How can I investigate this?

Research indicates that this compound-induced hepatotoxicity is associated with the inhibition of the Nrf2-mediated antioxidant response.[1][2][4][5] Matrine (B1676216) can upregulate Keap1 expression, which leads to the sequestration of Nrf2 in the cytoplasm and prevents its translocation to the nucleus to activate antioxidant response elements (ARE).[1]

Troubleshooting Guide:

  • Problem: Difficulty in detecting changes in Nrf2 localization.

    • Solution: Perform cellular fractionation to separate nuclear and cytosolic extracts before Western blotting. This will provide a clearer indication of Nrf2 translocation. Ensure the use of appropriate loading controls for each fraction (e.g., Lamin B1 for nuclear and GAPDH for cytosolic).

Experimental Protocols:

  • Western Blot Analysis:

    • Assess the protein levels of total Nrf2, nuclear Nrf2, and Keap1.

    • Examine the expression of downstream Nrf2 target genes, such as Heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2]

  • Immunofluorescence: Visualize the cellular localization of Nrf2. In untreated cells, Nrf2 should be predominantly cytoplasmic. Following an appropriate stimulus (though not matrine in this case, as it inhibits translocation), Nrf2 would translocate to the nucleus. With matrine treatment, you would expect to see a decrease in nuclear Nrf2.

  • Co-immunoprecipitation: To confirm the interaction between Keap1 and Nrf2, perform co-immunoprecipitation to pull down the Keap1/Nrf2 protein complex.[1]

3. How can I mitigate this compound-induced hepatotoxicity in my cell culture or animal model?

A potential strategy to counteract this compound's hepatotoxic effects is to use antioxidants. Pretreatment with N-acetyl cysteine (NAC), a ROS scavenger, has been shown to partially reverse matrine-induced hepatotoxicity.[2][6]

Troubleshooting Guide:

  • Problem: Determining the effective concentration and timing of NAC pretreatment.

    • Solution: Conduct a pilot study with varying concentrations of NAC and different pretreatment times before exposing the cells or animals to this compound. Assess the reversal of hepatotoxicity markers at each condition to identify the optimal protocol.

Experimental Protocol:

  • In Vitro: Pre-incubate liver cells (e.g., HL-7702) with NAC for a specified period (e.g., 1-2 hours) before adding this compound to the culture medium.

  • In Vivo: Administer NAC to the animals (e.g., intraperitoneally) prior to the administration of this compound.[6]

  • Assessment: Evaluate the same hepatotoxicity markers as in the initial experiments (e.g., cell viability, ROS levels, apoptosis markers, and liver function enzymes like ALT and AST in animal models) to determine the extent of the reversal.

4. What are the key biomarkers to measure in vivo to assess this compound-induced liver injury?

In animal models, the most common biomarkers for liver injury are the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[4][6][7] Histopathological examination of liver tissue is also crucial.

Troubleshooting Guide:

  • Problem: High variability in serum biomarker levels between animals in the same group.

    • Solution: Ensure consistent handling, dosing, and timing of sample collection for all animals. Increase the number of animals per group to improve statistical power.

Experimental Protocol:

  • Serum Analysis: Collect blood samples at various time points after this compound administration and measure the activity of ALT and AST.

  • Histopathology: Euthanize the animals, collect liver tissues, and fix them in formalin. Embed the tissues in paraffin, section them, and perform Hematoxylin and Eosin (H&E) staining to observe liver morphology, inflammation, and necrosis.[6]

Quantitative Data Summary

ParameterIn Vitro Model (HL-7702 cells)In Vivo Model (Mice)Expected Change with this compoundReference
Cell Viability MTT AssayN/ADecrease[1]
Cytotoxicity LDH Release AssayN/AIncrease[1]
Apoptosis Annexin V+/PI+ cellsN/AIncrease[1]
ROS Levels DCFH-DA AssayN/AIncrease[1]
MDA Levels MDA Assay KitMDA Assay KitIncrease[1]
SOD Activity SOD Assay KitSOD Assay KitDecrease[1]
GSH Levels GSH Assay KitGSH Assay KitDecrease[1]
ALT Levels N/ASerum ALT AssayIncrease[4][6]
AST Levels N/ASerum AST AssayIncrease[4][6]

Visual Guides: Signaling Pathways and Workflows

Matrine_Hepatotoxicity_Pathway cluster_matrine cluster_cell Matrine This compound Keap1 Keap1 Matrine->Keap1 Upregulates Mitochondrion Mitochondrion Matrine->Mitochondrion Induces Dysfunction Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE Nrf2->ARE Translocation Inhibited HO1_NQO1 HO-1, NQO1 ARE->HO1_NQO1 Transcription ROS ROS Mitochondrion->ROS Increases Bax Bax Mitochondrion->Bax Activates Bcl2 Bcl-2 Mitochondrion->Bcl2 Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases ROS->Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mechanism of this compound-Induced Hepatotoxicity.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Cell_Culture Culture Liver Cells (e.g., HL-7702, HepG2) Matrine_Treatment_Vitro This compound Treatment (Dose-Response/Time-Course) Cell_Culture->Matrine_Treatment_Vitro NAC_Pretreatment_Vitro NAC Pretreatment (Optional) Cell_Culture->NAC_Pretreatment_Vitro Endpoint_Assays_Vitro Endpoint Assays: - Cell Viability (MTT) - Cytotoxicity (LDH) - Apoptosis (Annexin V/PI) - Oxidative Stress (ROS, MDA, SOD, GSH) - Western Blot (Nrf2, Caspases) Matrine_Treatment_Vitro->Endpoint_Assays_Vitro NAC_Pretreatment_Vitro->Matrine_Treatment_Vitro Animal_Model Select Animal Model (e.g., Mice) Matrine_Treatment_Vivo This compound Administration Animal_Model->Matrine_Treatment_Vivo NAC_Pretreatment_Vivo NAC Pretreatment (Optional) Animal_Model->NAC_Pretreatment_Vivo Endpoint_Assays_Vivo Endpoint Assays: - Serum ALT/AST - Liver Histopathology (H&E) - Tissue Homogenate Analysis Matrine_Treatment_Vivo->Endpoint_Assays_Vivo NAC_Pretreatment_Vivo->Matrine_Treatment_Vivo

Caption: Experimental workflow for studying this compound hepatotoxicity.

Mst1_JNK_Pathway Matrine This compound Mst1 Mst1 Matrine->Mst1 Activates JNK JNK Mst1->JNK Activates Mitochondrial_Fission Mitochondrial Fission JNK->Mitochondrial_Fission Promotes Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Fission->Mitochondrial_Dysfunction Leads to Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Induces

Caption: Mst1-JNK signaling in this compound-induced apoptosis.

References

Optimizing (+)-Matrine concentration to reduce off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing (+)-matrine effectively while minimizing its off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways targeted by this compound?

A1: this compound exerts its pharmacological effects by modulating multiple signaling pathways. Evidence suggests that its primary targets include the PI3K/AKT/mTOR, NF-κB, and MAPK signaling pathways.[1][2][3] It can also influence the TGF-β/Smad, Wnt/β-catenin, and JAK/STAT pathways.[1][4]

Q2: What are the known off-target effects and toxicities associated with this compound?

A2: The clinical application of this compound can be limited by its toxic side effects, which are often dose-dependent.[5][6] The most significant reported toxicities are hepatotoxicity (liver damage) and neurotoxicity.[6][7][8] At high concentrations, matrine (B1676216) can induce the production of reactive oxygen species (ROS), leading to cellular damage.[5][9] Other potential side effects include gastrointestinal discomfort, cardiovascular issues, and reproductive toxicity.[7]

Q3: How does the concentration of this compound influence its effects?

A3: The concentration of this compound is a critical determinant of its biological activity, with different concentrations leading to varied, and sometimes opposing, effects. Low concentrations may offer therapeutic benefits, such as enhancing certain cellular protective mechanisms, while high concentrations can lead to cytotoxicity and increased off-target effects.[5][10] For instance, low concentrations of matrine (7, 14, and 21 mg/L) have been shown to protect hepatocytes, whereas high concentrations (250, 500, and 1,000 mg/L) result in cytotoxicity.[5][10]

Q4: What is a typical effective concentration range for this compound in in vitro studies?

A4: The effective concentration of this compound in vitro is cell-type dependent and varies based on the desired outcome. Generally, concentrations in the micromolar (µM) range are used. For example, in some cancer cell lines, matrine has been shown to inhibit proliferation and induce apoptosis in a dose-dependent manner at concentrations ranging from 0.25 to 1 µM.[11] However, it is crucial to determine the optimal concentration for each specific cell line and experimental endpoint through dose-response studies.

Troubleshooting Guide

Issue 1: High cell toxicity and apoptosis observed in control (non-target) cells.

  • Possible Cause: The concentration of this compound is too high, leading to significant off-target cytotoxicity. High doses of matrine are known to induce apoptosis in normal cells.[7][9]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a preliminary experiment to determine the IC50 (half-maximal inhibitory concentration) of matrine on your specific cell line. Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify a therapeutic window.

    • Reduce Concentration: Based on the dose-response data, select a concentration that effectively modulates the target pathway with minimal impact on cell viability.

    • Time-Course Experiment: Investigate the effect of incubation time. Shorter incubation periods may be sufficient to achieve the desired on-target effect while minimizing toxicity.

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: Variability in the purity and stability of the this compound stock solution.

  • Troubleshooting Steps:

    • Verify Compound Quality: Ensure the use of high-purity this compound.

    • Proper Stock Solution Handling: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Fluctuations in cell culture conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media formulations.

    • Monitor Cell Health: Regularly check cells for any signs of stress or contamination.

Issue 3: No significant effect observed on the target signaling pathway.

  • Possible Cause 1: The concentration of this compound is too low to elicit a response.

  • Troubleshooting Steps:

    • Increase Concentration: Titrate the concentration of matrine upwards in a stepwise manner, guided by your initial dose-response experiments.

  • Possible Cause 2: The chosen cell line may not be sensitive to this compound.

  • Troubleshooting Steps:

    • Cell Line Screening: If possible, test the effect of matrine on a panel of different cell lines to identify a more responsive model.

    • Literature Review: Consult scientific literature for studies that have successfully used matrine in a similar experimental context.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Cell Viability and Signaling Pathways

Cell LineConcentrationIncubation TimeObserved EffectReference
Glioblastoma cellsNot specifiedNot specifiedInhibited cell proliferation by inducing senescence; decreased expression of IGF1, PI3K, and p-AKT.[1]
AML THP-1 cellsNot specifiedNot specifiedInhibited proliferation and induced apoptosis; decreased expression of p-PI3K, p-AKT, and p-mTOR in a concentration-dependent manner.[1]
MCF-7 (Breast Cancer)Not specifiedNot specifiedSignificantly inhibited cell growth by inducing apoptosis and autophagy; suppressed phosphorylation of AKT and mTOR.[1]
A549 & 95D (Lung Cancer)Not specifiedNot specifiedInhibited cell proliferation and induced apoptosis in a dose- and time-dependent manner via the PI3K/AKT/mTOR pathway.[1]
CT26 cells0.25, 0.5, 1 µM24, 48 hTime- and dose-dependently downregulated the phosphorylation levels of JNK and ERK.[11]
Human Hepatocytes7, 14, 21 mg/L72 hEnhanced ethoxycoumarin-O-demethylation (ECOD) activity and reduced cytokine-induced NO2- levels.[5][10]
Human Hepatocytes140 mg/L72 hInduced the expression of CYP2A6, CYP2B6, and CYP3A4 proteins.[5][10]
Human Hepatocytes250, 500, 1000 mg/LNot specifiedReduced levels of lactate (B86563) dehydrogenase (LDH) and aspartate aminotransferase (AST); induced cytotoxicity.[5][10]
HepG2 & Bel74020.2–3.2 mg/mL24, 48, 72 hCaused a dose- and time-dependent apoptosis.[6]
HL-7702 (Normal Liver)Not specifiedNot specifiedHigh concentrations induced ROS production and inhibited mitochondrial membrane potential and ATP level.[5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

  • Materials:

    • Cultured cells

    • 96-well plates

    • This compound stock solution

    • Vehicle control (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS-HCl)

    • Multi-well spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

    • Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired time.

    • MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength using a multi-well spectrophotometer.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the protein expression and phosphorylation status of key molecules in signaling pathways affected by this compound.

  • Materials:

    • Treated and untreated cell lysates

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)

    • Secondary antibody (HRP-conjugated)

    • ECL substrate

    • Imaging system

  • Procedure:

    • Cell Lysis: Wash treated and untreated cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with a secondary antibody.

    • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

    • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.[3]

Visualizations

Matrine_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Matrine This compound PI3K PI3K Matrine->PI3K Inhibits IKK IKK Matrine->IKK Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) Matrine->MAPK_pathway Modulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation NFkB NF-κB NFkB->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases MAPK_pathway->Proliferation MAPK_pathway->Apoptosis

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Culture (Select appropriate cell line) Dose_Response Dose-Response Assay (e.g., MTT) (Determine IC50) Cell_Culture->Dose_Response Matrine_Prep This compound Stock (Dissolve in appropriate solvent) Matrine_Prep->Dose_Response Treatment Cell Treatment (Varying concentrations and times) Dose_Response->Treatment Viability Cell Viability Analysis Treatment->Viability Western_Blot Western Blot (Analyze protein expression/phosphorylation) Treatment->Western_Blot Off_Target_Assay Off-Target Effect Assay (e.g., ROS measurement, toxicity assays) Treatment->Off_Target_Assay

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Experiment Start Problem Unexpected Results? Start->Problem High_Toxicity High Cell Toxicity? Problem->High_Toxicity Yes End Optimized Experiment Problem->End No Inconsistent_Results Inconsistent Results? High_Toxicity->Inconsistent_Results No Solution_Toxicity Reduce Concentration Perform Dose-Response High_Toxicity->Solution_Toxicity Yes No_Effect No Significant Effect? Inconsistent_Results->No_Effect No Solution_Inconsistent Check Stock Solution Purity/Storage Standardize Cell Culture Inconsistent_Results->Solution_Inconsistent Yes Solution_No_Effect Increase Concentration Screen Different Cell Lines No_Effect->Solution_No_Effect Yes No_Effect->End No Solution_Toxicity->End Solution_Inconsistent->End Solution_No_Effect->End

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Managing (+)-Matrine Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the poor stability of (+)-Matrine in cell culture media. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture experiments?

A1: this compound is a natural tetracyclic quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. Its stability in aqueous solutions, such as cell culture media, is a significant concern because it is susceptible to degradation, which can lead to a decrease in its effective concentration over the course of an experiment. This degradation can result in inconsistent and unreliable experimental outcomes. The stability of Matrine is notably influenced by factors like pH and temperature.

Q2: What are the primary factors that contribute to the degradation of this compound in cell culture media?

A2: The primary factors contributing to the degradation of this compound in cell culture media include:

  • pH: Matrine possesses a tertiary amine structure, making its stability pH-dependent. Changes in the pH of the culture medium, which can occur due to cellular metabolism, can affect its chemical integrity.

  • Temperature: Like most chemical reactions, the degradation of Matrine is accelerated at higher temperatures. Standard cell culture incubation at 37°C can contribute to its breakdown over time.

  • Media Components: The complex composition of cell culture media, including salts, amino acids, vitamins, and serum, can potentially interact with Matrine and influence its stability.

  • Light Exposure: Although less documented for Matrine specifically, many chemical compounds are light-sensitive. Protecting Matrine solutions from direct light is a good laboratory practice.

Q3: How can I prepare and store a stock solution of this compound to maximize its stability?

A3: To maximize the stability of your this compound stock solution, follow these recommendations:

  • Solvent Selection: Dissolve this compound in a high-quality, sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in light-protected tubes.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before each experiment. Avoid storing diluted Matrine solutions for extended periods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected biological effects of this compound across experiments. Degradation of Matrine in the cell culture medium during the experiment, leading to a lower effective concentration.1. Determine the half-life of Matrine in your specific experimental setup. (See Experimental Protocol 1). 2. Replenish the medium with freshly prepared Matrine at regular intervals based on its determined half-life to maintain a consistent concentration. 3. Consider using a stabilization strategy such as the inclusion of antioxidants or cyclodextrins. (See Experimental Protocol 2).
High variability in results between replicate wells or plates. Inconsistent final concentrations of Matrine due to degradation during sample preparation or incubation.1. Prepare a master mix of Matrine-containing medium for each experiment to ensure a uniform starting concentration for all replicates. 2. Minimize the time between adding Matrine to the medium and starting the cell treatment.
Complete loss of this compound activity in long-term experiments (e.g., > 48 hours). Significant degradation of the compound over the extended incubation period.1. Perform a time-course experiment to assess Matrine stability over the full duration of your planned experiment. 2. Implement a media replenishment schedule (e.g., every 24 hours) with fresh Matrine. 3. Explore the use of drug delivery systems like nanoparticles or liposomes to protect Matrine from degradation.

Quantitative Data Summary

While specific half-life data for this compound in common cell culture media is not extensively published, its stability is known to be pH-dependent. The following table summarizes the reported solubility of Matrine and its salts in different aqueous solutions at 37°C, which can influence its stability and bioavailability. It is highly recommended to experimentally determine the half-life in your specific cell culture medium and conditions.

Compound Solubility in Purified Water (37°C) Solubility in Phosphate Buffer (pH 6.8, 37°C) Solubility in Acetic Acid Buffer (pH 4.5, 37°C) Solubility in Hydrochloric Acid Solution (pH 1.2, 37°C)
Matrine (MAT)HighHighHighHigh
MAT-2,5-dihydroxybenzoic acid (MAT-25DHB)Higher than MATHigher than MATHigher than MATHigher than MAT
MAT-2,6-dihydroxybenzoic acid (MAT-26DHB)Lower than MATLower than MATLower than MATLower than MAT
MAT-salicylic acid-hydrate (MAT-SAL-H2O)Lower than MATLower than MATLower than MATLower than MAT

Data adapted from a study on Matrine salts, highlighting how formulation can alter solubility properties.[1]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the half-life of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, conical tubes or flasks

  • Cell culture incubator (37°C, 5% CO₂)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Methanol (B129727) (for sample preparation)

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Matrine-Spiked Medium:

    • Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Spike pre-warmed (37°C) cell culture medium with the Matrine stock solution to your desired final experimental concentration. Prepare a sufficient volume for all time points.

  • Incubation:

    • Place the Matrine-spiked medium in a sterile container and incubate under your standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aseptically collect an aliquot (e.g., 500 µL) of the medium.

    • Immediately snap-freeze the collected aliquots in liquid nitrogen and store at -80°C until HPLC analysis to prevent further degradation.

  • Sample Preparation for HPLC:

    • Thaw the samples on ice.

    • To precipitate proteins, add an equal volume of ice-cold methanol, vortex briefly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient system of acetonitrile and a buffer (e.g., PBS). A common mobile phase for Matrine analysis is a mixture of methanol and PBS (pH 6.8) with a small amount of triethylamine.[2]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 220 nm.[2]

    • Quantification: Create a standard curve using known concentrations of this compound in the same cell culture medium (at time 0). Determine the concentration of Matrine in your samples by comparing their peak areas to the standard curve.

  • Data Analysis:

    • Plot the concentration of Matrine versus time and calculate the half-life (t₁/₂) using first-order decay kinetics.

Protocol 2: Stabilization of this compound in Cell Culture Medium Using Ascorbic Acid

This protocol provides a method for using an antioxidant, ascorbic acid (Vitamin C), to potentially improve the stability of this compound in cell culture.

Materials:

  • This compound

  • L-ascorbic acid

  • Sterile, deionized water or PBS

  • Your specific cell culture medium

  • 0.22 µm syringe filter

Procedure:

  • Prepare a Fresh Ascorbic Acid Stock Solution:

    • Dissolve L-ascorbic acid in sterile water or PBS to create a concentrated stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Ascorbic acid solutions are also unstable, so prepare this fresh for each experiment.

  • Co-treatment of Cells:

    • Prepare your working solution of this compound in the cell culture medium as described in Protocol 1.

    • Add the freshly prepared, sterile ascorbic acid stock solution to the Matrine-containing medium to a final concentration that is non-toxic to your cells (typically in the range of 50-200 µM).

    • Immediately add the co-formulated medium to your cells.

  • Control Groups:

    • Include control groups with cells treated with Matrine alone, ascorbic acid alone, and vehicle control to assess the individual effects of each compound.

  • Assessment of Stability and Biological Effect:

    • You can assess the stability of Matrine in the presence of ascorbic acid using the HPLC method described in Protocol 1.

    • Compare the biological effects of Matrine with and without ascorbic acid to determine if the stabilization has improved its efficacy.

Visualizing Matrine's Mechanism and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its pharmacological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Matrine_Signaling_Pathways matrine This compound receptors Cell Surface Receptors matrine->receptors Inhibits nfkb NF-κB matrine->nfkb Inhibits wnt Wnt/β-catenin matrine->wnt Inhibits mapk MAPK matrine->mapk Modulates apoptosis Apoptosis matrine->apoptosis Induces pi3k PI3K receptors->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation nfkb->proliferation inflammation Inflammation nfkb->inflammation wnt->proliferation mapk->proliferation mapk->apoptosis Matrine_Stability_Workflow start Start: Prepare Matrine Stock step1 Spike Pre-warmed Cell Culture Medium start->step1 step2 Incubate at 37°C, 5% CO₂ step1->step2 step3 Collect Aliquots at Time Points (0, 2, 4, 8...) step2->step3 step4 Snap-freeze and Store at -80°C step3->step4 step5 Thaw, Precipitate Proteins, & Filter step4->step5 step6 HPLC Analysis step5->step6 step7 Quantify Concentration vs. Standard Curve step6->step7 end End: Calculate Half-life step7->end Troubleshooting_Logic action_node action_node start Inconsistent Results? q1 Is Matrine Stock Fresh? start->q1 q2 Is Medium Replenished? q1->q2 Yes solution1 Prepare Fresh Stock Solution & Re-run q1->solution1 No a1_yes Yes a1_no No q3 Stability Assessed? q2->q3 Yes solution2 Implement Media Replenishment Schedule q2->solution2 No a2_yes Yes a2_no No solution3 Determine Half-life (Protocol 1) q3->solution3 No solution4 Consider Stabilization Methods (Protocol 2) q3->solution4 Yes a3_yes Yes a3_no No

References

Technical Support Center: Enhancing (+)-Matrine Delivery to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for strategies to enhance the delivery of (+)-Matrine to target tissues.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use advanced delivery strategies for this compound?

A1: While this compound, a natural alkaloid, exhibits a wide range of pharmacological activities, including potent antitumor effects, its clinical application is often limited by several factors.[1][2] These include poor aqueous solubility, low bioavailability, a short half-life in vivo, and some toxic side effects at higher doses.[2][3] Advanced drug delivery systems, such as nanoparticles, are employed to overcome these limitations by improving its solubility and stability, enabling controlled release, and facilitating targeted delivery to specific tissues, thereby enhancing its therapeutic efficacy and reducing systemic toxicity.[4][5]

Q2: What are the most common types of nanocarriers used for Matrine delivery?

A2: The most extensively studied nanocarriers for Matrine delivery include:

  • Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can improve drug circulation time.[4][5][6]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, offering advantages like good biocompatibility, controlled release, and the avoidance of organic solvents in some preparation methods.[4][7][8][9][10]

  • Polymeric Nanoparticles: These are prepared from biodegradable polymers and can be tailored to control drug release and surface functionalities for targeting.

  • Nanogels and Nanocrystals: These have also been explored to improve the delivery of Matrine.[4][5]

Q3: How can nanoparticle-based systems improve the targeting of Matrine to specific tissues?

A3: Nanoparticle-based systems can achieve targeted delivery of Matrine through two main strategies:

  • Passive Targeting: This relies on the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[4][6] The size of the nanoparticles is a critical factor for the EPR effect to be efficient.

  • Active Targeting: This involves modifying the surface of nanoparticles with specific ligands (e.g., antibodies, peptides, small molecules) that bind to receptors overexpressed on the surface of target cells, such as cancer cells.[11] This enhances cellular uptake and specificity. For example, mannose 6-phosphate (M6P) has been used to target fibrotic liver cells.[7][8][9]

Q4: What are the key signaling pathways modulated by Matrine that contribute to its anti-cancer effects?

A4: Matrine exerts its anti-cancer effects by modulating several key signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: Matrine can induce autophagy in tumor cells by inhibiting this pathway, which is a negative regulator of autophagy.[1][4]

  • ERK1/2 MAPK Pathway: It can downregulate this pathway to inhibit the proliferation and migration of cancer cells.[4]

  • NF-κB Signaling Pathway: Structural modifications of Matrine have been shown to enhance its antitumor activities through the regulation of this pathway.[1]

Q5: What are chemical modification strategies to improve Matrine's properties?

A5: Chemical modifications of the Matrine structure are being explored to enhance its physicochemical properties and biological activities.[1] Key strategies include modifications at specific sites of the Matrine scaffold, such as the C-13, C-14, and N-1 positions, and opening the D-ring.[2][3][4] These modifications aim to improve targeting capability, chemical stability, and therapeutic efficacy.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of this compound delivery systems.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (EE%) / Drug Loading (DL%) 1. Poor solubility of Matrine in the lipid/polymer matrix.2. Drug leakage into the external phase during preparation.3. Inappropriate drug-to-carrier ratio.4. Suboptimal formulation parameters (e.g., pH, temperature, stirring speed).1. Select lipids or polymers in which Matrine has higher solubility.2. Optimize the preparation method to minimize drug loss (e.g., rapid precipitation).3. Experiment with different drug-to-carrier ratios to find the optimal loading.4. Systematically vary and optimize formulation parameters.
Large Particle Size or High Polydispersity Index (PDI) 1. Aggregation of nanoparticles during preparation or storage.2. Inefficient homogenization or sonication.3. Inappropriate concentration of stabilizer/surfactant.1. Ensure adequate stirring and temperature control during preparation. Use appropriate stabilizers. Optimize zeta potential to be above ±30 mV for electrostatic stabilization.2. Increase homogenization pressure/time or sonication power/duration.3. Optimize the concentration of the stabilizer or surfactant.
Instability of Nanoparticle Formulation During Storage 1. Particle aggregation over time.2. Drug leakage from the nanoparticles.3. Chemical degradation of Matrine or carrier materials.1. Store at optimal temperature (e.g., 4°C). Consider lyophilization with a cryoprotectant for long-term storage.2. Select a carrier matrix that strongly retains the drug. Optimize the formulation to create a more stable core.3. Protect from light and oxygen. Use antioxidants if necessary.
Inconsistent Results Between Batches 1. Variability in raw materials (e.g., purity of lipids, polymers).2. Poor control over process parameters (e.g., temperature, stirring rate, addition rate of phases).3. Inconsistent purification methods.1. Use high-purity, well-characterized raw materials from a consistent source.2. Standardize and precisely control all manufacturing process parameters. Automate addition steps where possible.3. Standardize purification steps, such as centrifugation speed/time or dialysis membrane cutoff and duration.
Unexpected In Vitro Cytotoxicity Results 1. Interference of nanoparticles with the assay readout (e.g., MTT, MTS).2. Toxicity of the blank nanoparticles (without Matrine).3. Contamination of the nanoparticle suspension.1. Run controls with blank nanoparticles to check for interference. Consider alternative cytotoxicity assays.2. Evaluate the cytotoxicity of the blank nanocarrier to distinguish it from the drug's effect.3. Ensure sterile preparation and handling of the nanoparticle suspension.
Poor In Vivo Efficacy or Targeting 1. Rapid clearance of nanoparticles by the reticuloendothelial system (RES).2. Instability of nanoparticles in the biological environment.3. Low targeting ligand density or affinity.1. Modify the nanoparticle surface with PEG (PEGylation) to increase circulation time.2. Test the stability of nanoparticles in serum-containing media before in vivo studies.3. Optimize the density of the targeting ligand on the nanoparticle surface. Ensure the ligand's biological activity is retained after conjugation.

Quantitative Data Summary

Table 1: Physicochemical Properties of Matrine-Loaded Nanoparticles
Nanoparticle TypePreparation MethodAverage Diameter (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Solid Lipid NanoparticlesMicroemulsion-probe ultrasonic116.7 ± 2.6-45 ± 1.7Not specified[10][12]
NanoparticlesEmulsion evaporation-low temperature curing164Not specifiedNot specified[13][14]
Lyophilized NanoparticlesEmulsion evaporation-low temperature curing followed by lyophilization259 (reconstituted)Not specifiedNot specified[13][14]
Table 2: In Vitro Cytotoxicity of Matrine and Matrine-Loaded Nanoparticles
Cell LineFormulationIC50 (µg/mL) at 48hIC50 (µg/mL) at 72hReference
KYSE-150 (Esophageal Squamous Carcinoma)Matrine (MA)Not specifiedNot specified[6]
KYSE-150 (Esophageal Squamous Carcinoma)Matrine-Loaded Nano-Liposomes (MNLs)Significantly lower than MASignificantly lower than MA[6]

Experimental Protocols

Protocol 1: Preparation of Matrine-Loaded Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing Matrine-loaded liposomes.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (CHOL)

  • This compound

  • Chloroform

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve desired amounts of PC and CHOL (e.g., in a 4:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Add the desired amount of Matrine to the lipid solution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The temperature of the PBS should be above the Tc of the lipids.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a probe sonicator or in a bath sonicator. Be careful to avoid overheating the sample.

    • For a more defined size distribution, subject the liposome (B1194612) suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • To remove unencapsulated Matrine, centrifuge the liposome suspension at high speed and discard the supernatant, or use dialysis against PBS.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential using Dynamic Light Scattering (DLS)

Materials:

  • Nanoparticle suspension

  • Deionized water or appropriate buffer for dilution

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes (disposable or quartz)

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle suspension with deionized water or the same buffer used for preparation to achieve an appropriate particle concentration for DLS measurement (this is instrument-dependent, but typically a slightly translucent suspension is suitable).

    • Ensure the sample is well-dispersed by gentle vortexing or pipetting. Avoid introducing air bubbles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Select the appropriate measurement parameters in the software, including the dispersant (e.g., water) and its properties (viscosity, refractive index), and the material properties of the nanoparticles if known.

    • Set the measurement temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample into a clean cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the size and zeta potential measurements according to the instrument's software instructions. Typically, measurements are performed in triplicate.

  • Data Analysis:

    • The software will generate reports providing the Z-average diameter, polydispersity index (PDI), and zeta potential.

    • Analyze the size distribution graph to check for multiple populations or aggregation. A PDI value below 0.3 generally indicates a monodisperse population.

    • A zeta potential value greater than +30 mV or less than -30 mV is generally considered to indicate good colloidal stability.

Protocol 3: Determination of Encapsulation Efficiency and Drug Loading

Materials:

  • Matrine-loaded nanoparticle suspension

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Centrifuge or centrifugal filter units

  • Methanol or other suitable solvent to dissolve nanoparticles

  • Mobile phase for HPLC

  • Matrine standard solutions of known concentrations

Procedure:

  • Separation of Free Drug from Nanoparticles:

    • Take a known volume of the Matrine-loaded nanoparticle suspension.

    • Separate the nanoparticles from the aqueous medium containing the unencapsulated (free) Matrine. This can be done by:

      • Centrifugation: Centrifuge the suspension at high speed (e.g., 12,000 x g for 30 minutes at 4°C). The nanoparticles will form a pellet, and the supernatant will contain the free drug.

      • Centrifugal Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoparticles.

  • Quantification of Free Matrine:

    • Carefully collect the supernatant.

    • Analyze the concentration of Matrine in the supernatant using a validated HPLC method.[4][6][15]

      • HPLC Conditions (Example):

        • Mobile Phase: Methanol-PBS (pH 6.8)-triethylamine (50:50:0.1%)

        • Flow Rate: 1 mL/min

        • Detection Wavelength: 220 nm

    • Create a standard curve using Matrine solutions of known concentrations to quantify the amount of free drug.

  • Quantification of Total Matrine:

    • Take a known volume of the original (uncentrifuged) nanoparticle suspension.

    • Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent like methanol and sonicating.

    • Analyze the total concentration of Matrine in this disrupted suspension using the same HPLC method.

  • Calculations:

    • Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (DL%):

      • First, determine the weight of the nanoparticles. This can be done by lyophilizing a known volume of the purified nanoparticle suspension. DL% = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100

Visualizations

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Pathway Matrine Matrine PI3K PI3K Matrine->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Matrine induces autophagy by inhibiting the PI3K/AKT/mTOR pathway.

ERK1_2_MAPK_Pathway Matrine Matrine ERK ERK1/2 Matrine->ERK Inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Matrine inhibits cancer cell proliferation by downregulating the ERK1/2 pathway.

Experimental Workflow Diagram

Nanoparticle_Preparation_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start 1. Dissolve Matrine & Lipids in Organic Solvent film 2. Form Thin Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film with Aqueous Phase film->hydrate size 4. Size Reduction (Sonication/Extrusion) hydrate->size dls Size (DLS) size->dls Analyze zeta Zeta Potential (DLS) size->zeta Analyze ee Encapsulation Efficiency (HPLC) size->ee Analyze invitro In Vitro Studies (e.g., Cytotoxicity) ee->invitro invivo In Vivo Studies (e.g., Biodistribution) invitro->invivo

Caption: General workflow for liposomal Matrine preparation and evaluation.

References

Why is my (+)-Matrine experiment not reproducible?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with the reproducibility of experiments involving (+)-Matrine.

Frequently Asked Questions (FAQs)

Q1: My this compound experiment is not reproducible. What are the common causes?

Irreproducibility in experiments with natural products like this compound is a common challenge and can stem from multiple sources.[1][2][3] Key factors include:

  • Compound Quality and Handling:

    • Purity and Identity: The purity of this compound can vary between suppliers or even batches. Contamination with other alkaloids (e.g., Oxymatrine) or impurities from extraction can lead to inconsistent results.[4][5][6]

    • Stability: Matrine's chemical stability can be influenced by factors like pH, temperature, and exposure to light.[7][8][9] Improper storage or handling in the lab can lead to degradation of the compound.

    • Solubility: Matrine's solubility can be pH-dependent.[7][9] Issues with completely dissolving the compound can lead to inaccurate concentrations in your experiments.

  • Experimental System Variability:

    • Cell Lines: Cell lines can change over time with repeated passaging, leading to genetic drift and altered phenotypes. It is also crucial to regularly test for mycoplasma contamination.

    • Reagents: Variations in media, serum, and other key reagents can impact cellular response.

    • Biological Complexity: Matrine (B1676216) is known to interact with multiple cellular targets and signaling pathways, which can lead to variable effects depending on the specific cellular context and experimental conditions.[10][11][12]

  • Protocol and Execution:

    • Minor Protocol Deviations: Seemingly small variations in incubation times, cell densities, or reagent concentrations can have a significant impact on results.[1][13]

    • Lack of Detailed Documentation: Insufficient detail in recording experimental methods and conditions makes it difficult to identify sources of variation.[2]

Q2: How can I ensure the quality of my this compound compound?

To ensure the reliability of your results, rigorous quality control of your this compound is essential.

  • Source from a Reputable Supplier: Purchase this compound from vendors who provide a detailed Certificate of Analysis (CoA) with information on purity (typically determined by HPLC), identity (confirmed by NMR or Mass Spectrometry), and residual solvent content.

  • Perform Independent Characterization: If possible, independently verify the purity and identity of new batches of the compound. Analytical methods like UPLC can be used for quantification.[4]

  • Proper Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation.

  • Fresh Stock Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles, which can degrade the compound.[9]

Q3: What are the key signaling pathways affected by this compound that I should investigate?

This compound has been shown to exert its pharmacological effects by modulating a wide range of cellular signaling pathways.[10][14] Investigating key proteins in these pathways can help confirm its mechanism of action in your model. Major pathways include:

  • PI3K/AKT/mTOR Pathway: Frequently implicated in Matrine's anti-tumor effects, where it often inhibits the phosphorylation of key proteins like PI3K, AKT, and mTOR.[12][14][15]

  • NF-κB Pathway: Matrine can inhibit the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[12]

  • MAPK Pathways (ERK, JNK, p38): Matrine has been shown to modulate MAPK pathways, which are involved in cell proliferation, differentiation, and apoptosis.[12][16]

  • JAK/STAT Pathway: This pathway is another target of Matrine, particularly relevant to its immunomodulatory and anti-inflammatory effects.[10][17]

  • Apoptosis-Related Proteins: Matrine often induces apoptosis by modulating the expression of Bcl-2 family proteins (upregulating Bax, downregulating Bcl-2) and activating caspases (like Caspase-3 and -9).[18]

Troubleshooting Guides

This section provides structured guidance for specific experimental issues.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, CCK-8)

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments, consider the following:

Potential Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding.
Compound Solubility Confirm that your this compound stock solution is fully dissolved. Use a solvent like DMSO for the initial stock and ensure the final concentration in the media does not cause precipitation.
Incubation Time The inhibitory effects of Matrine are often time-dependent.[15][18] Strictly adhere to the planned incubation times (e.g., 24h, 48h, 72h) for all experiments you wish to compare.
Reagent Variability Use the same lot of MTT or CCK-8 reagent and fetal bovine serum (FBS) for a set of comparative experiments.
Plate Edge Effects Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill them with sterile PBS or media instead.
Issue 2: Variable Apoptosis Rates in Annexin V/PI Assays

If the percentage of apoptotic cells induced by this compound is not consistent, follow these steps:

Potential Cause Troubleshooting Step
Cell Health Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the treatment. Stressed or overly confluent cells can show higher background apoptosis.
Staining Protocol Perform the Annexin V and PI staining exactly as the protocol dictates. Pay close attention to incubation times and temperatures, as these are critical.[18][19]
Cell Handling Be gentle when harvesting cells. Overly aggressive trypsinization or centrifugation can damage cell membranes, leading to false-positive PI staining.
Flow Cytometer Settings Use the same voltage and compensation settings on the flow cytometer for all experiments in a series. Run control samples (unstained, single-stained) in every experiment to set up the gates correctly.[19]
Timing of Analysis Analyze cells promptly after staining. Delays can lead to changes in the cell population and inaccurate results.[18]

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported values from various studies.

Cell LineAssayDurationEffective Concentration / IC50Reference
HT29 (Human Colon Cancer)MTT24, 36, 48hDose-dependent inhibition (4, 8, 16 mg/ml)[18]
HT29 (Human Colon Cancer)Annexin V/PI24hIncreased apoptosis at 4, 8, 16 mg/ml[18]
MCF-7 (Human Breast Cancer)CCK-824, 48, 72hDose- and time-dependent inhibition (2, 4, 8, 10 mM)[15]
SW480 (Human Colon Cancer)MTT24hCell viability decreased to ~15% at 4 mg/mL[20]

Note: Concentrations are reported as published. 1 mg/ml is approximately 4.06 mM for Matrine.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[18][21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of Matrine. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the results to the vehicle control, and calculate the percentage of cell viability.

Protocol 2: Apoptosis (Annexin V/PI) Assay

This protocol is based on standard flow cytometry procedures for apoptosis.[18][19][22]

  • Cell Seeding and Treatment: Seed 1x10⁶ cells in a 6-well plate. After 24 hours, treat with desired concentrations of this compound for the specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Protocol 3: Western Blot Analysis

This protocol provides a general workflow for analyzing protein expression changes.[23][24][25]

  • Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AKT, anti-phospho-AKT, anti-Bax) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add an ECL chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

Troubleshooting_Workflow cluster_compound Step 1: Verify Compound cluster_protocol Step 2: Review Protocol cluster_system Step 3: Evaluate System start Irreproducible Results with this compound compound_purity Check Purity & Identity (Certificate of Analysis) start->compound_purity Start Here compound_stability Assess Stability (Fresh Stock, Proper Storage) compound_purity->compound_stability If pure protocol_sop Standardize Protocol (Cell density, Incubation time) compound_stability->protocol_sop If stable protocol_reagents Check Reagents (Serum lot, Assay kits) protocol_sop->protocol_reagents system_cells Characterize Cells (Passage number, Mycoplasma) protocol_reagents->system_cells If consistent system_controls Include Proper Controls (Vehicle, Positive Control) system_cells->system_controls end_node Reproducible Experiment system_controls->end_node If validated

Caption: A troubleshooting workflow for diagnosing irreproducibility.

Matrine_Signaling_Pathways Matrine This compound PI3K PI3K Matrine->PI3K IKK IKK Matrine->IKK MAPK MAPK (ERK, JNK, p38) Matrine->MAPK Bcl2 Bcl-2 Matrine->Bcl2 Bax Bax Matrine->Bax AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB IKK->NFkB Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: Major signaling pathways modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis QC Compound QC (Purity, Stability) CellCulture Cell Culture (Log phase, Myco-free) Treatment Matrine Treatment (Dose-response, Time-course) CellCulture->Treatment Viability Cell Viability (MTT / CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot Result Data Interpretation Viability->Result Apoptosis->Result WesternBlot->Result

Caption: A general workflow for in vitro this compound experiments.

References

Technical Support Center: Mitigating Side Effects of High-Dose (+)-Matrine Treatment In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing high-dose (+)-Matrine in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential side effects and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects observed with high-dose this compound treatment in animal models?

A1: The most prominently reported side effects of high-dose this compound treatment in vivo are neurotoxicity and hepatotoxicity[1]. Less frequently, cardiotoxicity and nephrotoxicity have also been observed. These toxicities are often dose-dependent and are primarily mediated through the induction of oxidative stress and apoptosis[2][3].

Q2: I'm observing signs of neurotoxicity (e.g., tremors, ataxia) in my animal models. What can I do to mitigate this?

A2: Neurotoxicity is a known side effect of high-dose Matrine[1]. Consider the following strategies:

  • Dose Optimization: A meta-analysis suggests an optimal bidirectional effective dosage of Matrine (B1676216) ranges from 10 to 69.1 mg/kg. Specifically, a dose of 20–30 mg/kg/day for a short duration (0.02–0.86 weeks) has been shown to have high liver protection and low toxicity, which may also reduce the risk of neurotoxicity[4].

  • Use of Oxymatrine (B1678083): Oxymatrine, a natural N-oxide metabolite of Matrine, has been shown to have significantly lower toxicity, including neurotoxicity, compared to Matrine at equivalent doses[2][3].

  • Structural Derivatives: Research into novel Matrine derivatives has aimed to reduce toxicity while maintaining or enhancing therapeutic efficacy. While specific protocols are compound-dependent, exploring these derivatives could be a long-term strategy[5].

Q3: My animals are showing elevated liver enzymes (ALT, AST). How can I protect against Matrine-induced hepatotoxicity?

A3: Hepatotoxicity is a major concern with high-dose Matrine. Here are some evidence-based mitigation strategies:

  • Co-administration with Glycyrrhizin: The combination of Matrine and Glycyrrhizin has been shown to significantly reduce hepatotoxicity. This combination can decrease mortality and lower elevated liver enzyme levels[6][7][8]. A recommended experimental protocol is provided below.

  • N-acetylcysteine (NAC) Administration: As Matrine-induced hepatotoxicity is linked to oxidative stress, the antioxidant N-acetylcysteine (NAC) can be a potent protective agent. NAC replenishes glutathione (B108866) stores, a key endogenous antioxidant[9][10]. A general protocol for NAC administration in drug-induced liver injury is detailed in the Experimental Protocols section.

  • Substitute with Oxymatrine: Studies have demonstrated that Oxymatrine is significantly less hepatotoxic than Matrine. At a dose of 200 mg/kg in mice, Matrine caused 80% mortality, while Oxymatrine resulted in 0% mortality[2][3].

Q4: Can I use Salvianolic Acid B to mitigate Matrine's side effects?

A4: While Salvianolic Acid B is a potent antioxidant and has shown protective effects in various models of organ injury, including liver fibrosis, direct evidence for its use in mitigating acute high-dose Matrine toxicity is not yet well-established in the literature. However, given that oxidative stress is a key mechanism of Matrine's toxicity, co-administration with antioxidants like Salvianolic Acid B is a rational area for further investigation.

Troubleshooting Guides

Issue: Unexpectedly high mortality in the Matrine-treated group.

Possible Cause Troubleshooting Step
Incorrect Dosing: Calculation errors or improper animal weight measurement.Double-check all dose calculations. Re-weigh a subset of animals to ensure accuracy.
High Sensitivity of Animal Strain: The animal strain being used may be particularly sensitive to Matrine.Review the literature for reported LD50 values of Matrine in your specific animal strain. Consider using a more resistant strain or lowering the initial dose. The LD50 for Matrine via intraperitoneal injection in Kunming mice is reported as 157.13 mg/kg[1].
Route of Administration: Intravenous or intraperitoneal administration can lead to rapid peak concentrations and higher toxicity.If scientifically justifiable, consider oral gavage, which may lead to a slower absorption and lower peak plasma concentration.
Vehicle-Related Toxicity: The vehicle used to dissolve Matrine may have its own toxic effects.Run a vehicle-only control group to assess for any adverse effects of the vehicle itself.

Issue: Inconsistent or highly variable toxicity results between animals.

Possible Cause Troubleshooting Step
Improper Drug Formulation: Matrine not fully dissolved or unevenly suspended in the vehicle.Ensure Matrine is completely solubilized. Use appropriate solvents and vortexing/sonication. Prepare fresh solutions for each experiment.
Variability in Animal Health: Underlying health issues in some animals can exacerbate toxicity.Ensure all animals are healthy and properly acclimatized before starting the experiment. Monitor for any signs of illness prior to dosing.
Inconsistent Administration Technique: Variability in injection depth or volume.Ensure all personnel are properly trained in the administration technique. Use appropriate needle sizes and injection volumes for the animal's size.

Quantitative Data Summary

Table 1: Comparative Acute Toxicity of Matrine and Oxymatrine in Mice

CompoundDose (mg/kg, single i.g.)Mortality RateKey Biochemical Changes (in deceased mice)Reference
Matrine 20080%Significantly increased GPT, GOT, ALP; Decreased SOD, GSH[2][3]
Oxymatrine 2000%Significantly increased ALP only; Decreased GSH[2][3]

Table 2: Effect of Glycyrrhizin and Matrine Combination on Acetaminophen-Induced Hepatotoxicity in Mice

Treatment GroupEffectReference
Glycyrrhizin + Matrine More effectively reduced mortality compared to either drug alone.[7]
Attenuated acetaminophen-induced hepatotoxicity.[7]
Reduced the number and area of γ-GT positive foci.[7]

Experimental Protocols

Protocol 1: Co-administration of Glycyrrhizin to Mitigate Matrine-Induced Hepatotoxicity

  • Animal Model: ICR mice.

  • High-Dose Matrine Group: Administer Matrine at a hepatotoxic dose (e.g., 100-150 mg/kg, i.p.).

  • Combination Therapy Group: Co-administer Matrine (at the same toxic dose) with Glycyrrhizin. Based on clinical practice and preclinical studies, a starting point for the Glycyrrhizin dose could be in the range of 50-100 mg/kg, i.p., administered concurrently with Matrine.

  • Control Groups: Vehicle control, Matrine only, Glycyrrhizin only.

  • Assessment:

    • Monitor animal health and survival for at least 72 hours.

    • Collect blood samples at 24 and 48 hours post-administration for analysis of liver enzymes (ALT, AST, ALP).

    • At the end of the study, harvest liver tissue for histopathological analysis (H&E staining for necrosis and inflammation) and measurement of oxidative stress markers (MDA, SOD, GSH).

Protocol 2: N-acetylcysteine (NAC) for the Prevention of Matrine-Induced Liver Injury

  • Animal Model: Wistar rats or BALB/c mice.

  • High-Dose Matrine Group: Administer a hepatotoxic dose of Matrine (e.g., 100-150 mg/kg, i.p.).

  • NAC + Matrine Group: Administer NAC prior to or concurrently with Matrine. A common prophylactic regimen is a loading dose of 140-150 mg/kg NAC (i.p. or oral) given 30-60 minutes before the toxicant, followed by maintenance doses of 70 mg/kg every 4 hours if needed[10][11][12].

  • Control Groups: Vehicle control, Matrine only, NAC only.

  • Assessment:

    • Collect blood at 24 and 48 hours for liver function tests (ALT, AST, bilirubin).

    • Harvest liver tissue for histopathology and oxidative stress marker analysis (MDA, SOD, GSH).

Visualizations

Matrine_Toxicity_Mitigation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (Randomized) cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis A Animal Acclimatization (e.g., 7 days) B Baseline Measurements (Weight, Blood Sample) A->B C High-Dose Matrine B->C D Mitigation Strategy + High-Dose Matrine (e.g., NAC, Glycyrrhizin, Oxymatrine) B->D E Control Groups (Vehicle, Mitigation Agent Only) B->E F Clinical Observations (Neurotoxicity Scoring) C->F G Body Weight Monitoring D->F E->F F->G H Blood Collection (Biochemistry: ALT, AST) G->H I Organ Harvest (Liver, Brain) H->I J Histopathology (H&E Staining) I->J K Biomarker Analysis (Oxidative Stress, Apoptosis) I->K L Data Analysis & Interpretation J->L K->L

Caption: Experimental workflow for assessing Matrine-induced toxicity and mitigation strategies.

Matrine_Hepatotoxicity_Pathway cluster_cell Hepatocyte cluster_mitigation Mitigation Strategies matrine High-Dose This compound ros ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) matrine->ros nrf2 ↓ Nrf2 Pathway Activation matrine->nrf2 mitochondria Mitochondrial Dysfunction ros->mitochondria necrosis Cell Necrosis ros->necrosis antioxidants ↓ Endogenous Antioxidants (GSH, SOD) nrf2->antioxidants bax ↑ Bax/Bcl-2 Ratio mitochondria->bax caspases ↑ Caspase Activation (Caspase-3, -9) bax->caspases apoptosis Apoptosis caspases->apoptosis apoptosis->necrosis nac N-acetylcysteine (NAC) nac->antioxidants Restores GSH glycyrrhizin Glycyrrhizin glycyrrhizin->necrosis Protects Hepatocytes oxymatrine Use Oxymatrine (Lower Intrinsic Toxicity) oxymatrine->matrine Alternative

Caption: Signaling pathways of Matrine-induced hepatotoxicity and points of intervention.

References

Technical Support Center: Reversing Multidrug Resistance in Cancer Cells Using (+)-Matrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing (+)-Matrine to reverse multidrug resistance (MDR) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound reverses multidrug resistance?

A1: this compound reverses multidrug resistance (MDR) primarily through two interconnected mechanisms. Firstly, it inhibits the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[1][2][3] This inhibition leads to increased intracellular accumulation of anticancer drugs.[1] Secondly, this compound modulates key signaling pathways, notably the PI3K/Akt and NF-κB pathways, which are often dysregulated in MDR cancer cells and contribute to cell survival and resistance.[1][4][5][6] By inhibiting these pathways, this compound promotes apoptosis (programmed cell death) in resistant cancer cells.[4][7]

Q2: In which cancer cell lines has this compound been shown to be effective in reversing MDR?

A2: The efficacy of this compound in reversing MDR has been demonstrated in several cancer cell lines, including:

  • Breast cancer: MCF-7/ADR (Adriamycin-resistant) cells.[1]

  • Leukemia: K562/ADR (Adriamycin-resistant) cells.[4]

  • Non-small cell lung cancer: A549/DDP (Cisplatin-resistant) cells.[3]

Q3: What is a typical effective concentration range for this compound in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell line and the specific experiment. For reversing MDR, non-toxic or low-toxic concentrations are typically used in combination with a chemotherapeutic agent. For example, in MCF-7/ADR cells, concentrations between 0.6 and 1.2 mg/mL have been shown to reduce the expression of P-gp and MRP1.[1] In K562/ADR cells, a non-toxic concentration of 300 µmol/L was used to demonstrate the reversal effect.[4] It is crucial to determine the non-toxic concentration range for your specific cell line using a cell viability assay before proceeding with combination studies.

Q4: How does this compound affect apoptosis in MDR cancer cells?

A4: this compound promotes apoptosis in MDR cancer cells by modulating the expression of key apoptosis-related proteins. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the expression of anti-apoptotic proteins such as Bcl-2.[1] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade and subsequent cell death. The induction of apoptosis is often linked to the inhibition of survival pathways like PI3K/Akt.[1]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
No significant reversal of resistance observed. 1. Suboptimal concentration of this compound. 2. Inappropriate incubation time. 3. Cell line may not be sensitive to this compound's effects. 4. Incorrect assessment of cell viability.1. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line. 2. Optimize the incubation time for the combination treatment of this compound and the chemotherapeutic drug. 3. Verify the overexpression of P-gp or other relevant ABC transporters in your resistant cell line. 4. Use a reliable cell viability assay such as MTT or WST-8 and ensure proper controls are included.[4]
High cytotoxicity observed with this compound alone. 1. The concentration of this compound used is too high. 2. The cell line is particularly sensitive to this compound.1. Perform a cytotoxicity assay (e.g., MTT) with a range of this compound concentrations to determine the IC50 and select a non-toxic concentration for MDR reversal studies.[8] 2. Reduce the incubation time.
Inconsistent results in Western blot analysis for signaling proteins. 1. Poor antibody quality. 2. Suboptimal protein extraction or quantification. 3. Cells were not harvested at the appropriate time point to observe changes in protein expression/phosphorylation.1. Use validated antibodies specific for the target proteins (e.g., P-gp, p-Akt, Akt, NF-κB p65). 2. Ensure complete cell lysis and accurate protein quantification using a reliable method like the BCA assay. 3. Perform a time-course experiment to identify the optimal time point for observing changes in the phosphorylation status or expression levels of target proteins after this compound treatment.
Difficulty in visualizing intracellular drug accumulation. 1. Low fluorescence signal of the substrate (e.g., Rhodamine 123 for P-gp). 2. High background fluorescence. 3. Inefficient cell washing.1. Use a well-established fluorescent substrate for the ABC transporter of interest (e.g., Rhodamine 123 for P-gp).[4] 2. Include appropriate controls (e.g., cells without the fluorescent substrate) to determine background fluorescence. 3. Ensure thorough washing of cells to remove extracellular fluorescent substrate before analysis by flow cytometry or fluorescence microscopy.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound's effect on MDR in cancer cells.

Table 1: Reversal Fold of Chemotherapeutic Drugs by this compound in K562/ADR Cells

Chemotherapeutic DrugThis compound ConcentrationReversal Fold
Doxorubicin (DOX)300 µmol/L2.88[4]
Paclitaxel (PTX)300 µmol/L3.12[4]
Reversal Fold = IC50 of the drug alone / IC50 of the drug in the presence of this compound.[4]

Table 2: Effect of this compound on Protein Expression in MCF-7/ADR Cells

ProteinThis compound ConcentrationOutcome
P-glycoprotein (P-gp)0.6, 1.2 mg/mLReduced expression[1]
MRP10.6, 1.2 mg/mLReduced expression[1]
p-AKT0.6, 1.2 mg/mLReduced expression[1]
PTEN0.6, 1.2 mg/mLIncreased expression[1]
Bcl-20.6, 1.2 mg/mLReduced expression[1]
Bax0.6, 1.2 mg/mLIncreased expression[1]
Cleaved Caspase-30.6, 1.2 mg/mLIncreased expression[1]

Table 3: Effect of this compound on Intracellular Adriamycin (ADR) Accumulation in MCF-7/ADR Cells

This compound ConcentrationFold Increase in ADR Accumulation
0.2 mg/mL3.56[1]

Experimental Protocols

1. Cell Viability and Reversal Effect Assay (MTT Assay)

This protocol is adapted from studies on K562/ADR cells.[4]

  • Cell Seeding: Seed K562 and K562/ADR cells at a density of 5,000 cells per well in 96-well plates.

  • Pre-incubation: Incubate the cells for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the chemotherapeutic drug (e.g., Doxorubicin) in the presence or absence of a non-toxic concentration of this compound for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the viability curves.

  • Reversal Fold Calculation: Reversal Fold = IC50 of the drug alone / IC50 of the drug in the presence of this compound.[4]

2. Western Blot Analysis

This protocol is a general guideline based on common laboratory practices and information from cited studies.[1]

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., P-gp, p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

3. Intracellular Drug Accumulation Assay (using Rhodamine 123)

This protocol is based on the methodology used for assessing P-gp function.[4]

  • Cell Preparation: Harvest and wash the cells with ice-cold PBS.

  • Treatment: Incubate the cells with a non-toxic concentration of this compound for a specified time (e.g., 1 hour).

  • Substrate Loading: Add the fluorescent substrate Rhodamine 123 (a P-gp substrate) to the cell suspension and incubate for a further period (e.g., 90 minutes) at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove the extracellular substrate.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.

Visualizations

Matrine_MDR_Reversal_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Analysis cluster_outcome Expected Outcomes start Select MDR Cancer Cell Line (e.g., MCF-7/ADR) viability Determine Non-Toxic This compound Concentration (MTT Assay) start->viability treatment Treat cells with Chemo Drug +/- This compound viability->treatment reversal Assess Reversal of Resistance (MTT Assay) treatment->reversal accumulation Measure Intracellular Drug Accumulation (Flow Cytometry) treatment->accumulation western Analyze Protein Expression (Western Blot) treatment->western outcome1 Increased Chemosensitivity reversal->outcome1 outcome2 Increased Drug Concentration accumulation->outcome2 outcome3 Modulation of Signaling Pathways western->outcome3

Caption: Experimental workflow for investigating this compound's MDR reversal effects.

PI3K_Akt_Pathway matrine This compound p_akt p-Akt (Active) matrine->p_akt Inhibits pten PTEN matrine->pten Upregulates bcl2 Bcl-2 (Anti-apoptotic) matrine->bcl2 Downregulates bax Bax (Pro-apoptotic) matrine->bax Upregulates caspase3 Cleaved Caspase-3 matrine->caspase3 Upregulates pi3k PI3K pi3k->p_akt Activates akt Akt mdr1 P-gp/MRP1 Expression p_akt->mdr1 Upregulates p_akt->bcl2 Upregulates survival Cell Survival & Drug Resistance p_akt->survival pten->p_akt Inhibits mdr1->survival apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes caspase3->apoptosis Promotes

Caption: this compound inhibits the PI3K/Akt pathway to reverse MDR.

NFkB_Pathway matrine This compound p_nfkb p-NF-κB (Active) matrine->p_nfkb Inhibits nfkb NF-κB nfkb->p_nfkb Activation abcb1 ABCB1 (P-gp) Expression p_nfkb->abcb1 Upregulates apoptosis Intrinsic Apoptosis p_nfkb->apoptosis Inhibits resistance Drug Resistance abcb1->resistance apoptosis->resistance Overcomes

Caption: this compound suppresses NF-κB signaling to overcome MDR.

References

Optimizing protocols for synthesizing novel (+)-Matrine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Novel (+)-Matrine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for synthesizing derivatives of this compound?

A1: While natural this compound exhibits a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and antiviral activities, its clinical application is often limited by low bioavailability, weak activity, a short half-life, and potential toxicity to the central nervous system.[1][2][3][4] Researchers synthesize novel derivatives to overcome these limitations, aiming to create new compounds with enhanced efficacy, improved safety profiles, and greater potency.[1][2]

Q2: What are the most common sites on the this compound scaffold for chemical modification?

A2: Structural modifications are most frequently performed on the D-ring of the matrine (B1676216) scaffold.[2][3] Key modification sites that have been successfully targeted to enhance biological activity include:

  • The tertiary amine at the N-1 position.[1]

  • The C-13 and C-14 positions, often involving the introduction of new substituents or double bonds.[1][5]

  • The C-15 carbonyl group.[1]

  • Hydrolysis (opening) of the D-ring lactam.[1][5]

Q3: What are the principal biological activities being explored for new Matrine derivatives?

A3: The primary focus of derivatization is to enhance the inherent therapeutic properties of the matrine core. Many new derivatives have shown significantly improved activity as:

  • Anticancer Agents: Derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, in some cases exceeding the activity of the parent compound and standard chemotherapeutics like cisplatin.[6][7] They can induce apoptosis and cause cell cycle arrest.[6][7]

  • Anti-inflammatory Agents: Synthetic derivatives have shown a good inhibitory effect on the production of pro-inflammatory cytokines like TNF-α.

  • Antiviral and Anti-fibrotic Agents.

Q4: Which analytical techniques are essential for characterizing newly synthesized this compound derivatives?

A4: A comprehensive characterization is crucial to confirm the structure and purity of novel derivatives. The standard analytical workflow includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure.[6][7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) or ESI-MS is used to confirm the molecular weight and elemental composition.[6][8]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups in the molecule.[9]

  • Elemental Analysis: Provides the percentage composition of elements, further confirming the empirical formula.[9]

  • X-ray Crystallography: When single crystals can be obtained, this technique provides unambiguous confirmation of the three-dimensional structure and stereochemistry.[8]

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

A: Low yields are a frequent challenge in organic synthesis and can be attributed to several factors throughout the experimental process. A systematic approach is key to identifying and resolving the issue.[4][10]

Potential Causes & Solutions:

  • Reagent and Solvent Quality:

    • Purity: Impurities in starting materials or reagents can lead to side reactions.[11] Purify starting materials if their purity is questionable.

    • Activity: Reagents can degrade over time. Use fresh reagents or titrate them to determine their exact concentration before use.[12]

    • Moisture: Many reactions are sensitive to water. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.[4][11]

  • Reaction Conditions:

    • Temperature: Suboptimal temperature can either slow the reaction to a halt or promote decomposition and side reactions.[6] Experiment with different temperature profiles.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] Quench the reaction only when the starting material is consumed to avoid incomplete conversion or product degradation from prolonged reaction times.[4]

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions. Double-check all calculations and measurements.[4]

  • Workup and Purification Losses:

    • Quantitative Transfer: Product can be lost during transfers between flasks, in the separatory funnel, or on filtration media.[11] Rinse all glassware with the appropriate solvent to recover as much product as possible.[4]

    • Purification Method: The chosen purification method may not be optimal. For alkaloids like matrine derivatives, which are basic, standard silica (B1680970) gel chromatography can sometimes lead to product loss. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a basic modifier (like triethylamine) to the eluent.[6][13] Strong Cation Exchange (SCX) chromatography is also a highly effective technique for purifying basic compounds.[14]

    • Product Volatility/Instability: If the product is volatile, it can be lost during solvent removal under reduced pressure.[10] If the product is unstable to the acidic or basic conditions of the workup, this can also drastically lower the yield.[10]

Below is a logical workflow to diagnose the cause of low yield.

G start Low Yield Observed reagents Step 1: Verify Reagent & Solvent Quality start->reagents impure Purity / Activity / Moisture Issues Detected reagents->impure  Check Purity,  Age, Water Content conditions Step 2: Optimize Reaction Conditions cond_issue Suboptimal Conditions (Temp, Time, Stoichiometry) conditions->cond_issue  Analyze TLC Data,  Compare to Lit. workup Step 3: Review Workup & Purification loss_issue Product Loss or Decomposition Detected workup->loss_issue  Check Aqueous Layers,  Test Product Stability impure->conditions  No Issues purify Action: Purify Starting Materials / Use Fresh Reagents & Dry Solvents impure->purify  Problem Found cond_issue->workup  No Issues optimize Action: Systematically Vary Temp, Time, Concentration. Monitor with TLC. cond_issue->optimize  Problem Found refine_workup Action: Refine Transfer Technique. Optimize Chromatography (e.g., add Et3N, use SCX column). loss_issue->refine_workup  Problem Found end Yield Improved loss_issue->end  No Obvious Issues,  Re-evaluate Entire Process purify->conditions optimize->workup refine_workup->end

Caption: A logical workflow for troubleshooting low yields.
Problem 2: Difficulty in Product Purification

Q: I'm struggling to purify my final matrine derivative. The crude product is a complex mixture, and the compound streaks on the silica gel TLC plate. What should I do?

A: Purifying alkaloids can be challenging due to their basic nature. Streaking on silica gel is a common sign of strong interaction between the basic nitrogen atoms of your compound and the acidic silanol (B1196071) groups of the silica.

Recommended Purification Strategies:

  • Modified Silica Gel Chromatography:

    • Add a Basic Modifier: Pre-treat your silica gel or add a small amount (0.5-1%) of a base like triethylamine (B128534) (Et₃N) or ammonia (B1221849) solution to the eluent (solvent system).[6] This neutralizes the acidic sites on the silica, preventing strong adsorption and reducing tailing.

    • Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This helps to first elute non-polar impurities before the more polar product.

  • Use a Different Stationary Phase:

    • Alumina (B75360): Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Strong Cation Exchange (SCX) Chromatography: This is a highly effective "catch-and-release" method.[14]

      • Catch: Dissolve your crude product in a slightly acidic solvent (e.g., methanol (B129727) with 5% acetic acid) and load it onto the SCX column. Your basic matrine derivative will become protonated (cationic) and bind to the negatively charged column media, while neutral and acidic impurities will pass through.[14]

      • Release: After washing the column, elute your purified compound using a solvent containing a stronger base, such as ammonium (B1175870) hydroxide (B78521) in methanol.[14]

  • Recrystallization: If your compound is a solid, recrystallization can be an excellent final purification step to obtain high-purity material. The key is to find a suitable solvent or solvent system in which the compound is soluble when hot but poorly soluble when cold.

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected Matrine Derivatives

This table summarizes the cytotoxic activity (IC₅₀ in µM) of representative matrine derivatives compared to the parent compound and a standard chemotherapeutic agent, Cisplatin. Lower values indicate higher potency.

CompoundSMMC-7721 (Liver Cancer)A549 (Lung Cancer)CNE2 (Nasopharyngeal Cancer)Reference
This compound >100 µM>100 µM>100 µM[6][7]
Cisplatin 10.12 µM12.35 µM9.87 µM[6][7]
Derivative A6 3.42 µM6.25 µM5.16 µM[6][7]
Derivative B21 5.11 µM8.05 µM6.43 µM[6][7]

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2018.[6][7]

Experimental Protocols & Workflows

General Experimental Workflow for Derivative Synthesis

The synthesis of a novel this compound derivative follows a structured multi-step process from reaction to characterization.

G start 1. Reaction Setup react 2. Reagent Addition & Reaction start->react Add Matrine, Solvent, Reagents under N2 monitor 3. Reaction Monitoring (TLC) react->monitor Stir at specified temperature quench 4. Quenching & Workup (Extraction) monitor->quench Reaction Complete dry 5. Drying & Solvent Removal quench->dry Separate organic layer purify 6. Purification (Column Chromatography) dry->purify Crude Product characterize 7. Characterization (NMR, MS, etc.) purify->characterize Collect Fractions end Pure Derivative characterize->end

Caption: General workflow for matrine derivative synthesis.
Protocol: Synthesis of a C-13 Substituted Derivative via Michael Addition

This protocol provides a representative method for synthesizing a C-13 substituted matrine derivative using a Michael addition reaction, a common strategy for forming C-C or C-heteroatom bonds.[15][16]

Reaction: Sophocarpine (B1681056) (13,14-dehydromatrine) + Nucleophile → 13-substituted-(+)-Matrine

Materials:

  • Sophocarpine (Michael Acceptor)

  • Nucleophile (e.g., an amine like piperidine (B6355638) or a thiol) (Michael Donor)

  • Anhydrous solvent (e.g., Ethanol or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Add Sophocarpine (1.0 eq) and the chosen nucleophile (1.2-1.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent under an inert atmosphere. The concentration will depend on the specific reaction.

  • Reaction: Stir the mixture at the designated temperature (this can range from room temperature to reflux, depending on the nucleophile's reactivity).

  • Monitoring: Monitor the reaction's progress by TLC. A typical mobile phase for matrine derivatives is Dichloromethane:Methanol (e.g., 10:1 v/v). Visualize spots with a UV lamp and/or potassium permanganate (B83412) stain. The reaction is complete when the sophocarpine spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like Dichloromethane or Ethyl Acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • Equilibrate the column with a non-polar solvent (e.g., hexane).

    • Load the crude product onto the column.

    • Elute the column using a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane, adding 0.5% triethylamine to the mobile phase to prevent streaking.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified matrine derivative.

Mechanism of Action Visualization

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Many matrine derivatives exert their anticancer effects by inhibiting key cell survival and proliferation pathways.[17] The PI3K/Akt/mTOR pathway is a critical target.[1][18] Overactivation of this pathway is common in many cancers, leading to reduced apoptosis and increased cell growth.[18]

G Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Matrine Matrine Derivatives Matrine->PI3K Inhibit Matrine->Akt Matrine->mTOR PTEN PTEN PTEN->PIP3 Inhibits

Caption: Matrine derivatives can inhibit key nodes in this pathway.

References

How to avoid degradation of (+)-Matrine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (+)-Matrine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a tetracyclic quinolizidine (B1214090) alkaloid primarily extracted from plants of the Sophora genus.[1] Its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties, make it a compound of significant interest in drug development.[1] However, the this compound molecule possesses functional groups, such as a lactam ring and tertiary amines, that are susceptible to degradation under certain conditions. This degradation can lead to reduced yield and the formation of impurities, compromising the quality and bioactivity of the final extract.

Q2: What are the primary degradation pathways for this compound during extraction?

A2: The main degradation pathways for this compound during extraction are:

  • Hydrolysis: The D-ring lactam is susceptible to hydrolysis, particularly under alkaline conditions, which opens the ring to form matric acid.[2]

  • Oxidation: The tertiary amine at the N-1 position can be oxidized to form oxymatrine.[2] While this can sometimes be reversed with a reducing agent, it represents a change in the chemical composition of the extract.[2] Prolonged exposure to air can also cause the solid form of matrine (B1676216) to turn yellow, indicating oxidative degradation.

  • Thermal Degradation: Elevated temperatures used to increase extraction efficiency can also accelerate the rate of degradation. Many alkaloids are heat-labile, and temperatures above 60°C may lead to degradation.

  • Photodegradation: this compound is reported to be sensitive to UV light, which can cause photolytic degradation.

Q3: How does pH influence the stability of this compound during extraction?

A3: The pH of the extraction solvent is a critical factor. Basic alkaloids like matrine can exist in two forms: the free base or a salt.

  • Alkaline conditions (pH > 8): In alkaline solutions, matrine exists as a free base, which is more soluble in organic solvents. However, high pH increases the risk of hydrolysis of the lactam ring.[2]

  • Acidic to Neutral conditions (pH < 7): In acidic solutions, matrine forms a salt, which is more soluble in water. The salt form is generally more stable and less prone to degradation. Acidifying the extraction solvent can improve both solubility in aqueous solutions and stability.

Q4: What is the effect of temperature on this compound degradation?

A4: Higher temperatures generally increase the solubility of this compound and the efficiency of extraction. However, they also provide the energy needed to overcome the activation barrier for degradation reactions. For many alkaloids, temperatures exceeding 60°C can lead to significant degradation.[1] It is crucial to find a balance between extraction efficiency and the thermal stability of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete extraction: Suboptimal solvent, temperature, or extraction time.Optimize extraction parameters. Consider using modern techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency at lower temperatures and shorter times.
Degradation during extraction: Exposure to high temperatures, extreme pH, light, or oxygen.Follow the preventative measures outlined in the "Best Practices for Minimizing Degradation" section below.
Presence of impurities in the final extract Co-extraction of other plant constituents: Non-selective extraction solvent or method.Employ a multi-step purification process, such as acid-base partitioning or column chromatography, after the initial extraction.
Formation of degradation products: Uncontrolled extraction conditions leading to hydrolysis or oxidation.Carefully control pH, temperature, and exposure to light and oxygen. Analyze the extract using HPLC or LC-MS to identify and quantify degradation products.
Discoloration of the extract (e.g., yellowing) Oxidation: Prolonged exposure to air (oxygen).Minimize exposure to air during extraction and storage. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). Store the final extract in an airtight, dark container at low temperatures.

Best Practices for Minimizing this compound Degradation

To ensure the highest yield and purity of this compound, consider implementing the following best practices during your extraction process:

  • Control Extraction Temperature: Whenever possible, conduct extractions at or below room temperature. If heating is necessary, carefully control the temperature to a maximum of 60°C.

  • Manage pH Levels: For aqueous or hydroalcoholic extractions, maintaining a slightly acidic pH (e.g., by adding 0.1-0.5% formic or acetic acid to the solvent) can help to stabilize this compound in its salt form. If a pH shift to alkaline conditions is required for purification, minimize the duration of exposure.

  • Protect from Light: Use amber-colored glassware or wrap your extraction vessels in aluminum foil to protect the sample from light and prevent photodegradation.

  • Minimize Oxygen Exposure: De-gas solvents before use and consider blanketing the extraction vessel with an inert gas like nitrogen or argon to prevent oxidation.

  • Use of Antioxidants: The addition of antioxidants to the extraction solvent can help to quench free radicals and prevent oxidative degradation. While specific studies on this compound are limited, common antioxidants used in plant extraction include:

    • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

    • Sodium sulfite (B76179) or sodium metabisulfite: Effective oxygen scavengers.

  • Optimize Extraction Time: Prolonged extraction times, even under mild conditions, can increase the opportunity for degradation. Modern extraction techniques can significantly reduce the required time.

  • Proper Storage of Extracts: Store the final extract in a tightly sealed, amber-colored vial under an inert atmosphere at low temperatures (2-8°C for short-term, -20°C for long-term storage) to maintain stability.[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonication to enhance extraction efficiency at a controlled temperature.

  • Sample Preparation: Dry the plant material (Sophora flavescens roots) at a low temperature (e.g., 40°C) and grind to a fine powder (e.g., 60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 70% ethanol (B145695) as the solvent.

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at a controlled temperature of 40°C for 45 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the solvent.

  • Purification (Acid-Base Partitioning):

    • Dissolve the crude extract in a 1% HCl solution.

    • Wash the acidic solution with a non-polar organic solvent (e.g., hexane) to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.

    • Extract the liberated this compound into an organic solvent such as chloroform.

    • Collect the organic layer and evaporate the solvent under reduced pressure to obtain the purified this compound fraction.

Protocol 2: Analytical Method for Quantification of this compound by HPLC

This protocol provides a general method for the analysis of this compound content and the detection of degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol (B129727) and a buffer solution (e.g., 0.01 M KH₂PO₄ with triethylamine, adjusted to a specific pH) in an isocratic or gradient elution. A common mobile phase is a mixture of methanol-PBS (pH 6.8)-triethylamine (50:50:0.1%, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the extracted sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound from Sophora flavescens

Extraction MethodSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)TimeMatrine Yield (mg/100g raw material)Reference
Water DecoctionWater1:8Boiling3 x 2 h0.21[4]
Acid Water Reflux0.3% HCl1:12Reflux3 times0.31[4]
Percolation65% Ethanol1:6Room Temperature24 h soak0.15[4]
Ultrasonic-AssistedPure Water1:108045 min0.46[5]
Ultrasonic-Assisted60% Ethanol1:405032 min0.34[5]
Microwave-Assisted80% Ethanol1:407520 min0.48[5]

Visualizations

degradation_pathway matrine This compound oxymatrine Oxymatrine matrine->oxymatrine Oxidation (O2, Air) matric_acid Matric Acid matrine->matric_acid Hydrolysis (Alkaline pH) oxymatrine->matrine Reduction

Caption: Degradation pathways of this compound.

extraction_workflow start Plant Material (Sophora flavescens) extraction Extraction (e.g., UAE, MAE, Maceration) - Controlled Temp & Time - Optimized Solvent & pH - Light Protection - +/- Antioxidants start->extraction filtration Filtration extraction->filtration concentration Concentration (Low Temperature) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Acid-Base Partitioning, Column Chromatography) crude_extract->purification pure_matrine Purified this compound purification->pure_matrine analysis Analysis (HPLC, LC-MS) pure_matrine->analysis end Final Product analysis->end

Caption: General workflow for this compound extraction.

logical_relationship cluster_factors Factors Increasing Degradation cluster_strategies Mitigation Strategies high_temp High Temperature matrine_stability This compound Stability high_temp->matrine_stability decreases extreme_ph Extreme pH extreme_ph->matrine_stability decreases oxygen Oxygen oxygen->matrine_stability decreases uv_light UV Light uv_light->matrine_stability decreases control_temp Control Temperature control_temp->matrine_stability increases control_ph Control pH control_ph->matrine_stability increases inert_atm Inert Atmosphere inert_atm->matrine_stability increases protect_light Protect from Light protect_light->matrine_stability increases antioxidants Use Antioxidants antioxidants->matrine_stability increases

Caption: Factors influencing this compound stability.

References

Validation & Comparative

A Comparative Analysis of (+)-Matrine and Oxymatrine in Cardiovascular Disease: Efficacy, Mechanisms, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the therapeutic potential of (+)-matrine and its N-oxide derivative, oxymatrine (B1678083), in the context of cardiovascular pathologies. This document synthesizes experimental data to compare their efficacy and mechanisms of action in preclinical models of heart disease.

This compound (MT) and its oxidized form, oxymatrine (OMT), are two quinolizidine (B1214090) alkaloids predominantly extracted from the roots of plants from the Sophora genus.[1] Both compounds have garnered significant attention for their wide-ranging pharmacological activities, including anti-inflammatory, anti-fibrotic, and cardiovascular protective effects.[1][2] While structurally similar, the presence of an N-oxide group in oxymatrine alters its polarity and may influence its biological activity, warranting a direct comparison of their efficacy in cardiovascular disease models.[2] This guide provides a detailed comparative overview of this compound and oxymatrine, focusing on their performance in preclinical studies of myocardial infarction, cardiac fibrosis, arrhythmia, and atherosclerosis, supported by experimental data and detailed methodologies.

Comparative Efficacy in Preclinical Cardiovascular Models

The cardioprotective effects of both this compound and oxymatrine have been demonstrated across various in vivo and in vitro models of cardiovascular disease.[2][3] Their therapeutic actions are attributed to a variety of mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] A direct comparison of their effects on left ventricular contractility in anesthetized rats revealed that both compounds enhance cardiac mechanical function, with matrine (B1676216) exhibiting a stronger effect at a lower dose than oxymatrine.[4]

Myocardial Infarction

In rat models of acute myocardial infarction induced by left anterior descending (LAD) coronary artery ligation, both this compound and oxymatrine have shown protective effects. Studies have reported that this compound can reduce the size of the myocardial infarction.[2]

CompoundAnimal ModelDosageKey FindingsReference
This compound Rat (LAD ligation)50, 100, 200 mg/kg/day (oral)Improved left ventricular dp/dtmax and dp/dtmin, reduced cardiomyocyte death.[2]
Oxymatrine Rat (LAD ligation)25, 50 mg/kg (intragastric)Ameliorated hemodynamics, reduced left ventricle weight/body weight ratio.[5]
Cardiac Fibrosis

Cardiac fibrosis, characterized by excessive deposition of extracellular matrix, is a common pathological feature in many cardiovascular diseases. Both this compound and oxymatrine have demonstrated potent anti-fibrotic effects by modulating the TGF-β1/Smad signaling pathway, a key regulator of fibrosis.[2][5][6]

CompoundModelDosageKey FindingsReference
This compound Diabetic Cardiomyopathy (Rat)Not specifiedInhibited collagen deposition by blocking TGF-β1/Smad signaling.[2]
This compound Aortic Banding/Isoproterenol (Mice)Not specifiedInhibited fibroblast proliferation, promoted apoptosis, suppressed mitosis.[2]
Oxymatrine Myocardial Fibrosis (Rat)Not specifiedReduced left ventricular mass/body weight ratio by inhibiting the TGF-β1/Smads signaling pathway.[2]
Oxymatrine Aldosterone-stimulated Cardiac FibroblastsNot specifiedReduced phosphorylation of Smad-2, Smad-3, and Smad-4.[2]
Arrhythmia

Both compounds have been investigated for their anti-arrhythmic properties. Oxymatrine has been shown to have a preventive role in rat arrhythmia models by inhibiting sodium and calcium currents.[7]

CompoundModelDosageKey FindingsReference
This compound Rat (LAD ligation)Not specifiedShortened action potential duration (APD) and reduced mortality by restoring Kv4.2/Ito and Kir2.1/IK1 expression.[2]
Oxymatrine Aconitine (B1665448)/Coronary Artery Ligation (Rat)Not specifiedMarkedly increased the dose of aconitine required to induce arrhythmias; delayed the initial time and shortened the duration of arrhythmias induced by coronary artery ligation.[7]
Atherosclerosis

In the context of atherosclerosis, this compound has been shown to alleviate abnormal lipid metabolism and inflammatory responses by enhancing eNOS activity and the expression of the PI3K/AKT pathway in mice fed a high-fat diet and in ox-LDL-induced HUVECs.[2]

Key Signaling Pathways

The cardiovascular protective effects of this compound and oxymatrine are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-β1 (TGF-β1)/Smad pathway is a central mediator of cardiac fibrosis. Both this compound and oxymatrine have been shown to inhibit this pathway, thereby reducing collagen production and deposition.[2][5][6]

TGF_beta1_Smad_Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 p-Smad2/3 TGFBR->Smad23 SmadComplex Smad2/3/4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus GeneTranscription Gene Transcription (Collagen, α-SMA) Nucleus->GeneTranscription Fibrosis Cardiac Fibrosis GeneTranscription->Fibrosis Matrine This compound Matrine->TGFBR Inhibits Matrine->Smad23 Inhibits Oxymatrine Oxymatrine Oxymatrine->TGFBR Inhibits Oxymatrine->Smad23 Inhibits JAK_STAT_Nrf2_HO1_Pathway cluster_pro_inflammatory Pro-inflammatory & Oxidative Stress cluster_antioxidant Antioxidant Response Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT p-STAT JAK->STAT Inflammation Inflammation STAT->Inflammation ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Enzymes HO1->Antioxidant Oxymatrine Oxymatrine Oxymatrine->JAK Inhibits Oxymatrine->Nrf2 Activates Matrine This compound Matrine->JAK Inhibits PI3K_AKT_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT p-AKT PI3K->AKT eNOS eNOS AKT->eNOS CellSurvival Cell Survival & Reduced Apoptosis AKT->CellSurvival Matrine This compound Matrine->PI3K Activates Experimental_Workflow cluster_invivo In Vivo Model: Myocardial Infarction cluster_invitro In Vitro Model: Cardiac Fibrosis Animal Wistar Rat LAD_ligation LAD Ligation Animal->LAD_ligation Drug_Admin_invivo Drug Administration (this compound or Oxymatrine) LAD_ligation->Drug_Admin_invivo Assessment_invivo Outcome Assessment (Echocardiography, PV Loop, Histology) Drug_Admin_invivo->Assessment_invivo Neonate Neonatal Rat Pups Isolation Cardiac Fibroblast Isolation & Culture Neonate->Isolation Treatment_invitro Treatment with TGF-β1 & Test Compounds Isolation->Treatment_invitro Analysis_invitro Analysis (Immunofluorescence, Western Blot) Treatment_invitro->Analysis_invitro

References

Comparative Analysis of the Anti-Inflammatory Effects of (+)-Matrine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of (+)-Matrine, a natural alkaloid extracted from plants of the Sophora genus, and its key derivatives, including Oxymatrine and Sophoridine.[1][2] Matrine (B1676216) and its analogues have garnered significant interest for their wide range of pharmacological activities, particularly their potent anti-inflammatory effects.[2][3] This document synthesizes experimental data to compare their efficacy, outlines common experimental protocols for evaluation, and visualizes the underlying molecular mechanisms.

Overview of Anti-inflammatory Mechanisms

Matrine and its derivatives exert their anti-inflammatory effects primarily by modulating key signaling pathways involved in the immune response.[4] A substantial body of evidence indicates that these compounds inhibit the production of pro-inflammatory cytokines and mediators by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7][8][9]

  • NF-κB Pathway Inhibition: The NF-κB pathway is a critical regulator of inflammation.[7][10] Matrine, Oxymatrine, and Sophoridine have been shown to prevent the phosphorylation and degradation of IκBα, an inhibitory protein.[5][9] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][10][11][12]

  • MAPK Pathway Modulation: The MAPK pathway, including p38, JNK, and ERK, also plays a crucial role in the inflammatory response.[5][9] Studies have demonstrated that matrine derivatives can suppress the phosphorylation of these kinases, further contributing to the downregulation of inflammatory cytokine production.[5][13]

The following diagram illustrates the primary signaling pathways targeted by Matrine and its derivatives in an inflammatory response.

G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) MAPK_pathway->Cytokines Activates Transcription Factors IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degraded IkB_NFkB->NFkB Releases Matrine_Derivatives This compound & Derivatives Matrine_Derivatives->MAPK_pathway Inhibits Matrine_Derivatives->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds DNA->Cytokines Transcription

Caption: Inhibition of NF-κB and MAPK pathways by Matrine derivatives.

Comparative Efficacy on Inflammatory Mediators

The anti-inflammatory potency of this compound and its derivatives can be compared by their ability to inhibit the production of key inflammatory mediators in cellular and animal models. The data below, compiled from various studies, summarizes these inhibitory effects. It is important to note that experimental conditions such as cell type, stimulus concentration, and incubation time can vary between studies.

Table 1: Comparative Inhibition of Pro-inflammatory Mediators by Matrine and Natural Derivatives

CompoundModel SystemTarget MediatorConcentration / Dose% Inhibition / EffectReference
This compound LPS-induced RAW 246.7 cellsTNF-α, IL-1β, IL-6Not specifiedSignificantly decreased mRNA levels[7]
LPS-induced miceTNF-α, IL-6, HMGB125, 50, 100 mg/kgSignificant reduction in serum levels[14][15]
LPS-induced Caco-2 cellsIL-1β, IL-17Not specifiedSignificantly downregulated[14][16]
Oxymatrine LPS-induced BV2 microgliaTNF-α, IL-1β, IL-6Not specifiedDose-dependent inhibition[6]
Preclinical IBD modelsTNF-α, IL-1β, IL-6Not specifiedSignificant reduction in colon tissue[17]
Sophoridine LPS-induced mouse macrophagesTNF-α, PGE₂, IL-8In vitroDose-dependent inhibition[18]
Carrageenan-induced rat paw edemaTNF-α, PGE₂, IL-8In vivoSignificant inhibition in exudates[18]
LPS-induced RAW264.7 cellsTNF-α, IL-6Not specifiedDownregulated production[11]

Table 2: Anti-inflammatory Activity of Novel and Synthetic Matrine Derivatives

Derivative ClassKey Structural FeatureFindingReference
Bisamidomatrine Alkaloids Dimer linked by C-13 and C-12'Showed superior anti-inflammatory activity compared to other dimers.[1]
Hydroxymatrine β-OH at C-8Oxidation at N-1 and β-OH at C-8 were crucial for activity against NO production.[19]
Michael Addition Derivatives Amino groups at keto beta positionIdentified potent derivatives (e.g., 1f) with higher inhibitory activity on TNF-α than matrine.[20]
MASM Thioamide modificationAlleviates neuroinflammation and depressive-like behaviors by reducing TNF-α and HMGB1.[21]
C-6/C-7 Modified Double bond at C-6 and C-7Promoted anti-inflammatory activity (inhibition of TNF-α and IL-6).[1]

Experimental Protocols

The evaluation of the anti-inflammatory effects of matrine derivatives typically involves standardized in vitro and in vivo models. Below is a detailed methodology for a common in vitro assay.

In Vitro Anti-inflammatory Assay Using LPS-Stimulated Macrophages

This protocol describes the assessment of a compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • Prepare stock solutions of this compound or its derivatives in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium.
  • Pre-treat the adhered cells with various concentrations of the test compounds for 1-2 hours.
  • Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the wells. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

3. Measurement of Inflammatory Mediators (24-hour incubation):

  • Nitric Oxide (NO) Determination (Griess Assay):
  • After 24 hours, collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).
  • Incubate for 10 minutes at room temperature.
  • Measure the absorbance at 540 nm using a microplate reader. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
  • Cytokine Measurement (ELISA):
  • Collect the remaining supernatant and store it at -80°C until analysis.
  • Quantify the concentration of cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Cell Viability Assay (e.g., MTT or CCK-8):

  • After collecting the supernatant, assess the viability of the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.
  • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.
  • Measure the absorbance at the appropriate wavelength to determine cell viability relative to the control group.

The workflow for this common experimental procedure is visualized below.

G cluster_prep cluster_exp cluster_analysis culture Culture RAW 264.7 Macrophages seed Seed Cells in 96-well Plates culture->seed treat Pre-treat with Matrine Derivatives seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect mtt Cell Viability Assay (MTT / CCK-8) incubate->mtt griess Griess Assay for NO collect->griess elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa

Caption: Workflow for in vitro anti-inflammatory screening.

Structure-Activity Relationship (SAR) and Future Directions

Research into matrine derivatives has revealed key structural features that influence their anti-inflammatory activity.[1][19]

  • D-Ring Modification: Modifications to the D-ring lactam, such as the introduction of amino groups via Michael addition, can significantly enhance inhibitory activity against TNF-α and NF-κB.[20][22]

  • A/B-Ring Unsaturation: The presence of double bonds in the A or B rings (specifically at C-6/C-7) appears to promote anti-inflammatory effects.[1]

  • Dimerization: Dimerization of the matrine structure, particularly through a C-13 and C-12' linkage, has been shown to yield compounds with superior activity.[1]

The structural relationships between Matrine and its primary natural derivatives are depicted below.

G Matrine This compound (Parent Compound) Oxymatrine Oxymatrine Matrine->Oxymatrine N-Oxidation Sophoridine Sophoridine (Allomatrine) Matrine->Sophoridine Epimerization at C-6 Derivatives Synthetic Derivatives Matrine->Derivatives Structural Modification (e.g., at D-ring)

Caption: Structural relationship of Matrine and its key derivatives.

References

The Therapeutic Potential of (+)-Matrine in Metastatic Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Matrine, a natural alkaloid extracted from the root of Sophora flavescens, has emerged as a promising candidate in the landscape of oncology research, particularly for its therapeutic effects against metastatic breast cancer. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to offer valuable insights for researchers and professionals in drug development.

Comparative Efficacy of this compound: In Vitro Studies

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a panel of human and murine breast cancer cell lines, including estrogen receptor-positive (MCF-7), HER2-positive (BT-474, SK-BR-3), and triple-negative (MDA-MB-231, 4T1) subtypes. Its efficacy is both dose- and time-dependent.[1][2][3][4]

Cell LineConcentration/DoseTreatment DurationEffectReference
MCF-7 2.5 mg/mLNot SpecifiedOptimal inhibitory concentration[1]
3 mg/mL48 hours~76.4% - 84.5% reduction in cell viability[1]
2, 4, 8, 10 mM24, 48, 72 hoursSignificant, dose- and time-dependent inhibition of cell viability[2]
0.1-1.6 mM24, 48, 72 hoursDose- and time-dependent inhibition of cell growth[4]
MDA-MB-231 3 mg/mL48 hours~90% apoptosis rate[1]
1-250 µg/mL24, 48, 72 hoursDose- and time-dependent reduction in proliferation[5]
3 mM48 hoursReduction in cell number to 15.5% of control[3]
BT-474 3 mg/mL48 hours~76.4% - 84.5% reduction in cell viability[1]
3 mM48 hoursReduction in cell number to 23.6% of control[3]
4T1 0.4 mg/mL48 hours17.32 ± 3.09% apoptosis rate[1]
0.1-1.6 mM24, 48, 72 hoursDose- and time-dependent inhibition of cell growth[4]
SK-BR-3 Not SpecifiedNot SpecifiedSuppressed proliferation[1]

In Vivo Efficacy in a Metastatic Breast Cancer Model

In a syngeneic mouse model using highly metastatic 4T1 breast cancer cells, administration of this compound demonstrated a dose-dependent inhibition of both primary tumor growth and metastasis to the lungs and liver.[6][7]

Treatment GroupTumor GrowthLung Metastases (Mean Number)Liver MetastasesKey Biomarker ChangesReference
Control (PBS)-37--[8]
Matrine (B1676216) (50 mg/kg)Inhibited33Inhibited-[8]
Matrine (100 mg/kg)Significantly Inhibited26Significantly InhibitedReduced tumor microvessel density by 38%[8]
Matrine (150 mg/kg)Significantly Inhibited15Significantly InhibitedReduced proliferation index by 44%[8]

Mechanisms of Action: Modulation of Key Signaling Pathways

Experimental evidence consistently indicates that this compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][9][10]

PI3K/Akt/mTOR Pathway

This compound inhibits the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[1][2] This inhibition leads to decreased phosphorylation of Akt and mTOR, ultimately inducing apoptosis and autophagy in breast cancer cells.[2]

PI3K_Akt_mTOR_Pathway Matrine This compound PI3K PI3K Matrine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Wnt/β-catenin Pathway

This compound has been shown to suppress angiogenesis by inhibiting the Wnt/β-catenin signaling pathway, leading to a reduction in the expression of Vascular Endothelial Growth Factor (VEGF).[1][4]

Wnt_Beta_Catenin_Pathway Matrine This compound Wnt Wnt Matrine->Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin VEGF VEGF Beta_Catenin->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound downregulates the Wnt/β-catenin pathway.

NF-κB Signaling Pathway

The anti-proliferative and pro-apoptotic effects of this compound are also associated with the inhibition of the NF-κB signaling pathway.[1][3] Matrine treatment has been observed to decrease the expression of IKKβ, a key component in the NF-κB cascade.[3]

NFkB_Pathway Matrine This compound IKK IKKβ Matrine->IKK NFkB NF-κB IKK->NFkB Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Cell_Viability_Workflow cluster_workflow Experimental Workflow A 1. Seed breast cancer cells in 96-well plates B 2. Treat with varying concentrations of this compound A->B C 3. Incubate for 24, 48, 72 hours B->C D 4. Add MTT or CCK-8 reagent C->D E 5. Incubate until formazan formation D->E F 6. Measure absorbance at specific wavelength E->F G 7. Calculate cell viability (%) F->G

References

Efficacy of (+)-Matrine Compared to Cisplatin in Lung Cancer Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of (+)-matrine, a natural alkaloid, and cisplatin (B142131), a conventional chemotherapeutic agent, in the context of lung cancer treatment. The information presented is collated from preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Comparative Efficacy Data

The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of this compound and cisplatin's effects on lung cancer cells.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCompoundIC50 ValueTreatment DurationCitation
A549 (NSCLC)This compound< 0.5 mg/mL72 hours[1]
A549 (NSCLC)This compound1.549 mg/mL24 hours[2]
A549 (NSCLC)This compound1.465 mg/mL48 hours[2]
H522 (NSCLC)This compound> 50% viability reduction at 2 mg/mL24 hours[3]
H1975 (NSCLC)This compound> 50% viability reduction at 2 mg/mL24 hours[3]
A549 (NSCLC)Cisplatin9 ± 1.6 μM72 hours[4]
H1299 (NSCLC)Cisplatin27 ± 4 μM72 hours[4]
A549 (Cisplatin-Resistant)Cisplatin43.01 µMNot Specified[5]
PC-9 (Adenocarcinoma)CisplatinNot Specified (Effective at 1.0 µg/mL)24 hours[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions such as treatment duration and specific assay used.

Table 2: Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.

Cell LineCompoundConcentrationTreatment DurationApoptosis RateCitation
A549/CDDP (Cisplatin-Resistant)This compound2 g/L48 hours5-8 fold increase vs. untreated[7]
H460/CDDP (Cisplatin-Resistant)This compound2 g/L48 hours5-8 fold increase vs. untreated[7]
A549 (NSCLC)This compound1-3 mg/mLNot SpecifiedSignificant increase vs. control[2]
H157 (NSCLC)Cisplatin10, 15, 20 μM24 hoursDose-dependent increase[8]
A549 (NSCLC)Cisplatin10, 15, 20 μM24 hoursDose-dependent increase[8]
PC9 (NSCLC)CisplatinNot Specified72 hoursIncrease from 3.15% to 22.6% (late apoptosis)
Table 3: Effects on Cell Cycle Distribution

Alterations in the cell cycle can indicate the mechanism of a drug's antiproliferative effect.

Cell LineCompoundConcentrationTreatment DurationEffect on Cell CycleCitation
A549 (NSCLC)This compoundNot Specified48 hoursIncreased G1/G0 phase, decreased S and G2/M phases[9]
H522 (NSCLC)This compound2 mg/mLNot SpecifiedIncreased G0/G1 phase, decreased S phase[3]
H1975 (NSCLC)This compound2 mg/mLNot SpecifiedIncreased G0/G1 phase, decreased S phase[3]
PC-9 (Adenocarcinoma)Cisplatin1.0 µg/mL24 hoursDelayed S-phase transit and G2/M accumulation[6]
Table 4: In Vivo Tumor Growth Inhibition

Animal models provide crucial data on the in vivo efficacy of potential cancer therapies.

Tumor ModelTreatmentDosageTumor Inhibition RateCitation
HepG2 XenograftThis compoundNot Specified37.5%[10][11]
HepG2 XenograftCisplatinNot Specified75%[10][11]
HepG2 XenograftThis compound + CisplatinNot Specified83.3%[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Add various concentrations of this compound or cisplatin to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of this compound or cisplatin for the specified duration. Include untreated cells as a negative control.

  • Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium (B1200493) Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

  • Cell Preparation and Fixation: Harvest cells and fix them in cold 70% ethanol (B145695), adding the ethanol dropwise to the cell pellet while vortexing. Fix for at least 30 minutes on ice.

  • Washing: Pellet the cells by centrifugation and wash twice with PBS.

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100µg/ml) and incubate to degrade RNA.

  • PI Staining: Add propidium iodide solution (e.g., 50µg/ml) to the cell suspension.

  • Incubation: Incubate the cells for 5 to 10 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence in a linear scale. Use gating strategies to exclude doublets and clumps.

Western Blotting

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system.

In Vivo Xenograft Tumor Model

This model is used to assess the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human lung cancer cells (e.g., A549, HepG2) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign mice to different treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin. Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumor inhibition rate can be calculated based on the differences in tumor weight or volume between the treated and control groups.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound and cisplatin in lung cancer cells.

Matrine_Signaling_Pathway cluster_matrine This compound Action cluster_cell Lung Cancer Cell Matrine (B1676216) This compound PI3K PI3K Matrine->PI3K Inhibits beta_catenin β-catenin Matrine->beta_catenin Inhibits Bcl2 Bcl-2 Matrine->Bcl2 Downregulates Bax Bax Matrine->Bax Upregulates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Survivin Survivin beta_catenin->Survivin Promotes expression Apoptosis_Inhibition Inhibition of Apoptosis Survivin->Apoptosis_Inhibition Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Inhibits apoptosis Bax->Mitochondria Promotes apoptosis

Caption: Signaling pathway of this compound inducing apoptosis in lung cancer cells.

Cisplatin_Signaling_Pathway cluster_cisplatin Cisplatin Action cluster_cell Lung Cancer Cell Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA DNA_Adducts DNA Adducts (Intrastrand & Interstrand Cross-links) DNA->DNA_Adducts Forms Replication_Block Replication Block DNA_Adducts->Replication_Block DNA_Repair DNA Repair Mechanisms DNA_Adducts->DNA_Repair Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Resistance Cisplatin Resistance DNA_Repair->Resistance Contributes to

Caption: Mechanism of action of cisplatin leading to apoptosis and resistance.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Lung Cancer Cell Lines Treatment Treat with This compound / Cisplatin Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Establish Xenograft Tumor Model InVivo_Treatment Treat Mice with This compound / Cisplatin Xenograft->InVivo_Treatment Tumor_Measurement Measure Tumor Growth InVivo_Treatment->Tumor_Measurement Endpoint_Analysis Tumor Excision & Analysis Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for comparing drug efficacy.

Conclusion

The presented data suggests that this compound exhibits significant anticancer activity against lung cancer cells, including those resistant to cisplatin. Its mechanism of action involves the induction of apoptosis through the modulation of multiple signaling pathways, such as the PI3K/Akt and β-catenin/survivin pathways, and the regulation of apoptotic proteins like Bcl-2 and Bax.

Cisplatin remains a potent chemotherapeutic agent that primarily induces cell death by causing DNA damage. However, its efficacy can be limited by the development of resistance.

Notably, preclinical studies indicate a synergistic effect when this compound is combined with cisplatin, leading to enhanced tumor growth inhibition. This suggests that this compound could be a valuable agent in combination therapies for lung cancer, potentially overcoming cisplatin resistance and improving therapeutic outcomes. Further clinical investigation is warranted to validate these preclinical findings.

References

Comparative Analysis of the Gene Mutation Potential of Matrine and Oxymatrine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the gene mutation potential of two quinolizidine (B1214090) alkaloids, matrine (B1676216) and its N-oxide, oxymatrine (B1678083). These compounds, primarily derived from plants of the Sophora genus, are subjects of increasing research interest for their pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of available genotoxicity data, detailed experimental protocols for key assays, and visual workflows to support further investigation.

Executive Summary

Recent robust testing indicates that both pure matrine and pure oxymatrine are unlikely to possess gene mutation potential . A key study utilizing the bacterial reverse mutation assay (Ames test) in accordance with OECD Test Guideline 471 found neither compound induced a significant increase in revertant colonies across five bacterial strains, with or without metabolic activation.[1][2][3][4][5][6][7][8]

It is critical to note that much of the historical data suggesting potential genotoxicity for these alkaloids is derived from studies on Sophora plant extracts.[1][3][7][8][9] These extracts contain a complex mixture of compounds, making it difficult to attribute genotoxic effects specifically to matrine or oxymatrine.[1][3][7][8] Conflicting results have been reported for other genotoxicity endpoints like chromosomal aberrations and micronuclei from studies using such extracts.[7] As of this review, there is a lack of publicly available, robust studies evaluating the potential of pure matrine or pure oxymatrine to induce chromosomal aberrations or micronuclei in vivo.

Data Presentation: Summary of Genotoxicity Assays

The following tables summarize the available data on the gene mutation potential of pure matrine and oxymatrine.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
Test System Bacterial Reverse Mutation Assay (Ames Test)
Guideline OECD 471
Test Substance Matrine (purity ≥ 98%)
Strains Tested S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA
Metabolic Activation With and without rat liver S9 fraction
Concentration Range Up to 5000 µ g/plate
Result Negative [1][2][3][4][5][6][7]
Observations No significant increase in the number of revertants was observed under any of the selected experimental conditions.[1][2][3][4][6][7]
Test Substance Oxymatrine (purity ≥ 98%)
Strains Tested S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA
Metabolic Activation With and without rat liver S9 fraction
Concentration Range Up to 5000 µ g/plate
Result Negative [1][2][3][4][6][7]
Observations No significant increase in the number of revertants was observed under any of the selected experimental conditions.[1][2][3][4][6][7][8]
Table 2: In Vitro Mammalian Chromosomal Aberration Test Results
Test System In Vitro Mammalian Chromosomal Aberration Test
Guideline OECD 473
Test Substance Matrine (pure)
Result Data not available for the pure compound.
Notes Studies on Sophora extracts have shown conflicting results, but these cannot be definitively attributed to matrine.[7]
Test Substance Oxymatrine (pure)
Result Data not available for the pure compound.
Notes Studies on Sophora extracts have shown conflicting results, but these cannot be definitively attributed to oxymatrine.[7]
Table 3: In Vivo Mammalian Erythrocyte Micronucleus Test Results
Test System In Vivo Mammalian Erythrocyte Micronucleus Test
Guideline OECD 474
Test Substance Matrine (pure)
Result Data not available for the pure compound.
Notes One report of a negative micronucleus test in mice exists, but its validity has been questioned due to a lack of evidence of bone marrow exposure.[9]
Test Substance Oxymatrine (pure)
Result Data not available for the pure compound.
Notes No robust studies on the pure compound are publicly available.

Experimental Protocols

Detailed methodologies for the three primary genotoxicity assays are provided below, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test evaluates the potential of a substance to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli.[1][10][11][12][13]

  • Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101, or S. typhimurium TA102.[7] These strains are selected to detect various types of point mutations, such as frameshifts and base-pair substitutions.

  • Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[10][11] This is to assess the mutagenicity of the parent compound as well as its metabolites.

  • Procedure (Plate Incorporation Method):

    • The test substance, dissolved in a suitable solvent (e.g., DMSO), is added to molten top agar (B569324).[7]

    • The bacterial tester strain and, if required, the S9 mix are also added to the top agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Procedure (Pre-incubation Method):

    • The test substance, bacterial strain, and S9 mix (or buffer) are incubated together in a test tube at 37°C for a short period (e.g., 20-30 minutes).[7]

    • Molten top agar is then added, and the mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the mean number of revertants per plate and/or a reproducible and significant positive response for at least one of the tested concentrations.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[2][3][6][14][15][16]

  • Cell Systems: Commonly used cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), or primary cultures of human peripheral blood lymphocytes.[2][6][16]

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[2][3]

  • Procedure:

    • Cell cultures are exposed to at least three analyzable concentrations of the test substance.

    • Exposure duration varies. A short-term treatment (e.g., 3-6 hours) is conducted with and without S9 mix, followed by a recovery period. A long-term treatment (e.g., equivalent to 1.5 normal cell cycle lengths) is conducted without S9 mix.[16]

    • Prior to harvesting, cells are treated with a metaphase-arresting substance (e.g., colcemid or colchicine).

    • Cells are harvested, fixed, and stained.

  • Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome breaks, deletions, and exchanges. A test substance is considered positive if it causes a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[14]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay detects damage to chromosomes or the mitotic apparatus of erythroblasts in bone marrow or peripheral blood of animals, usually rodents.[4][5][17][18][19]

  • Test System: Typically, mice or rats are used. At least five analyzable animals per sex per group are required.[4]

  • Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).[4][17] Dosing can be a single treatment or two or more treatments at 24-hour intervals.

  • Procedure:

    • Animals are treated with at least three dose levels of the test substance, up to a limit dose of 2000 mg/kg/day.[4]

    • Bone marrow or peripheral blood is collected at appropriate time points after the final dose (typically 24 and 48 hours).[5][17]

    • The cells are prepared on slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature).

  • Data Analysis: At least 4000 PCEs per animal are scored for the presence of micronuclei. An increase in the frequency of micronucleated PCEs in treated animals indicates induced chromosomal damage.[17] Cytotoxicity is assessed by the ratio of PCEs to NCEs.

Visualizations

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis p1 Prepare Test Substance (in solvent, e.g., DMSO) exp_s9 Mix: Test Substance + Bacteria + S9 Mix p1->exp_s9 exp_nos9 Mix: Test Substance + Bacteria + Buffer p1->exp_nos9 p2 Prepare Bacterial Tester Strains p2->exp_s9 p2->exp_nos9 p3 Prepare S9 Mix (for +S9 condition) p3->exp_s9 plate_s9 Add to Top Agar, Pour on Minimal Media Plate exp_s9->plate_s9 plate_nos9 Add to Top Agar, Pour on Minimal Media Plate exp_nos9->plate_nos9 incubate Incubate (37°C, 48-72h) plate_s9->incubate plate_nos9->incubate analysis Count Revertant Colonies incubate->analysis result Compare to Control, Assess Mutagenicity analysis->result

Ames Test (OECD 471) Workflow

Chromosomal_Aberration_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_harvest Harvesting cluster_analysis Analysis culture Culture Mammalian Cells (e.g., CHO, Lymphocytes) treat_s9 Expose Cells to Test Substance + S9 Mix (Short-term) culture->treat_s9 treat_nos9_short Expose Cells to Test Substance - S9 Mix (Short-term) culture->treat_nos9_short treat_nos9_long Expose Cells to Test Substance - S9 Mix (Long-term) culture->treat_nos9_long arrest Add Metaphase- Arresting Agent treat_s9->arrest treat_nos9_short->arrest treat_nos9_long->arrest harvest Harvest, Fix, and Stain Cells arrest->harvest microscopy Microscopic Analysis of Metaphase Spreads harvest->microscopy score Score for Chromosomal Aberrations microscopy->score

Chromosomal Aberration Test (OECD 473) Workflow

Micronucleus_Test_Workflow cluster_dosing In Vivo Dosing cluster_sampling Sampling cluster_prep Slide Preparation cluster_analysis Analysis animals Select Rodents (e.g., Mice, Rats) dosing Administer Test Substance (e.g., Oral Gavage) animals->dosing sampling Collect Bone Marrow or Peripheral Blood (24h & 48h post-dose) dosing->sampling prep Prepare Smears on Slides sampling->prep stain Stain to Differentiate PCEs and NCEs prep->stain microscopy Microscopic Analysis stain->microscopy score Score ≥4000 PCEs per Animal for Micronuclei microscopy->score ratio Calculate PCE/NCE Ratio (Cytotoxicity) microscopy->ratio

Micronucleus Test (OECD 474) Workflow

References

Unveiling the Pro-Apoptotic Power of (+)-Matrine: A Western Blot Validation of its Impact on the Bcl-2/Bax Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying compounds that can effectively trigger apoptosis in cancer cells is a critical goal. (+)-Matrine, a natural alkaloid, has emerged as a promising candidate due to its demonstrated ability to modulate the delicate balance between pro- and anti-apoptotic proteins. This guide provides a comprehensive comparison of this compound's effects on the crucial Bcl-2/Bax ratio, supported by experimental data and detailed protocols, offering valuable insights for its potential therapeutic application.

This compound exerts its anti-cancer effects through various mechanisms, with the induction of apoptosis, or programmed cell death, being a key pathway. A pivotal indicator of a cell's propensity to undergo apoptosis is the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. A decrease in this ratio is a hallmark of the intrinsic apoptotic pathway. Western blot analysis is a fundamental technique to quantify these protein levels and thus validate the pro-apoptotic efficacy of compounds like this compound.

Comparative Analysis: this compound vs. Cisplatin (B142131)

To contextualize the efficacy of this compound, its performance can be compared with that of established chemotherapeutic agents like cisplatin. While direct head-to-head Western blot data on the Bcl-2/Bax ratio is not extensively available in a single study, we can infer comparative efficacy from studies investigating their combination.

For instance, a study on liver cancer in a nude mouse model demonstrated that while cisplatin is a potent anti-cancer agent, the combination with matrine (B1676216) resulted in a significantly higher tumor inhibition rate. This suggests that matrine not only has its own therapeutic benefits but can also enhance the effects of conventional chemotherapy drugs.

Treatment GroupTumor Inhibition Rate
Matrine37.5%
Cisplatin75%
Matrine + Cisplatin83.3%

Table 1: Comparative Tumor Inhibition Rates in a Liver Cancer Model. Data from a study on HepG2 tumor-bearing nude mice.[1]

Quantitative Western Blot Data for this compound

The pro-apoptotic effect of this compound has been consistently demonstrated across various cancer cell lines through the modulation of the Bcl-2/Bax ratio.

In a study on vincristine-resistant retinoblastoma cells (SO-Rb50/VCR), treatment with matrine at its IC50 concentration (0.97 mg/ml) led to a significant upregulation of Bax and downregulation of Bcl-2 over time.[2] Similarly, in human medulloblastoma D341 cells, matrine treatment resulted in a dose-dependent increase in Bax expression and a decrease in Bcl-2 expression.[3] Another study on ovarian cancer cells (CAOV-3) also reported a significant decrease in Bcl-2 and the related anti-apoptotic protein Bcl-xl after matrine treatment.[4]

While densitometric quantification can vary between experiments, the trend is consistently in favor of an increased Bax/Bcl-2 ratio, thereby promoting apoptosis.

Signaling Pathway and Experimental Workflow

The mechanism by which this compound induces apoptosis via the Bcl-2 family of proteins can be visualized as a signaling cascade. The experimental validation of this pathway heavily relies on the Western blot technique.

Matrine_Apoptosis_Pathway Matrine This compound Bcl2 Bcl-2 (Anti-apoptotic) Matrine->Bcl2 downregulates Bax Bax (Pro-apoptotic) Matrine->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound's apoptotic signaling pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture 1. Cell Culture & Treatment with Matrine Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-Bcl-2, anti-Bax) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Densitometry 10. Densitometry Analysis Detection->Densitometry

Figure 2: Western blot experimental workflow.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed Western blot protocols adapted from studies investigating the effects of this compound on Bcl-2 family proteins.

Protocol 1: Western Blot for Bcl-2 and Bax in Vincristine-Resistant Retinoblastoma Cells [2]

  • Cell Treatment and Protein Extraction:

    • Culture SO-Rb50/VCR cells and treat with matrine (0.97 mg/ml; IC50) for 0, 12, 24, and 48 hours.

    • Extract total protein using a suitable protein extraction kit.

    • Determine protein concentration using the bicinchoninic acid (BCA) method.

  • SDS-PAGE and Western Blotting:

    • Separate 25 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Block the membrane with 5% skimmed milk in Tris-buffered saline with Tween 20 (TBST) for 2 hours at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies and dilutions were used:

      • anti-Bcl-2 (1:200)

      • anti-Bax (1:200)

    • Wash the membrane with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Western Blot for Bcl-2 in Ovarian Cancer Cells [4]

  • Protein Extraction and Quantification:

    • Homogenize 1x10^7 CAOV-3 cells in RIPA buffer.

    • Quantify protein concentration using a BCA Protein Assay kit.

  • Western Blotting:

    • Separate 30 µg of protein on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA overnight at 4°C.

    • Incubate the membrane with the primary antibody overnight at 4°C:

      • anti-Bcl-2 (1:1,000)

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL kit.

Conclusion

The collective evidence from multiple studies strongly supports the role of this compound in promoting apoptosis in cancer cells by significantly altering the Bcl-2/Bax ratio in favor of cell death. Western blot analysis serves as a robust and reliable method to validate this crucial aspect of matrine's anti-cancer activity. The provided protocols offer a foundation for researchers to further investigate and compare the efficacy of this compound against other potential therapeutic agents, paving the way for its development as a novel anti-cancer drug.

References

A Comparative Analysis of the Potency of (+)-Matrine and Sophora flavescens Crude Extract

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research and drug development, the therapeutic potential of both purified compounds and crude extracts from medicinal plants is a subject of ongoing investigation. (+)-Matrine, a quinolizidine (B1214090) alkaloid, is a primary bioactive constituent of the crude extract from the roots of Sophora flavescens. This guide provides a comprehensive comparison of the potency of this compound and the crude extract of Sophora flavescens, supported by experimental data, detailed methodologies, and an examination of the underlying molecular mechanisms.

The central question of whether the purified compound, this compound, is more potent than the multi-component crude extract of Sophora flavescens is nuanced. The answer often depends on the specific biological activity being assessed. The crude extract contains a complex mixture of alkaloids, flavonoids, and polysaccharides, which may exert synergistic or broader effects.[1] In contrast, this compound as a single chemical entity offers a more targeted mechanism of action, which can result in higher potency in certain contexts.[1]

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data comparing the potency of this compound and Sophora flavescens crude extract across various biological activities.

Table 1: Anticancer Activity

SubstanceCancer Model/Cell LinePotency MetricValueReference
Sophora flavescens Decoction (SFAD)Gastric Cancer BGC-823 (in vivo)Tumor Inhibition Rate33.96%[2]
This compoundGastric Cancer BGC-823 (in vivo)Tumor Inhibition Rate30.44%[2]
Sophora flavescens Ethyl Acetate (B1210297) ExtractKB (Oral Carcinoma)IC5056.58 µg/mL[3]
Sophora flavescens Ethyl Acetate ExtractB16 (Melanoma)IC5065.43 µg/mL[3]
Sophora flavescens Ethyl Acetate ExtractHeLa (Cervical Cancer)IC5083.95 µg/mL[3]
Sophora flavescens Ethyl Acetate ExtractMCF-7 (Breast Cancer)IC50106.65 µg/mL[3]
This compoundHeLa (Cervical Cancer)IC502.181 mM (~541.5 µg/mL)[4]
This compoundSiHa (Cervical Cancer)IC502.178 mM (~540.8 µg/mL)[4]
This compoundM21 (Melanoma)IC500.769 mg/mL (769 µg/mL)[5]

Table 2: Insecticidal Activity

SubstanceInsect SpeciesPotency MetricValueReference
Sophora flavescens Ethanol (B145695) ExtractSolenopsis invicta (Minor Workers)7-day LC501426.25 mg/L[1][6]
Sophora flavescens Ethanol ExtractSolenopsis invicta (Medium Workers)7-day LC502292.60 mg/L[1][6]
This compoundSolenopsis invicta (Minor Workers)7-day LC5046.77 mg/L[1][6]
This compoundSolenopsis invicta (Medium Workers)7-day LC5071.49 mg/L[1][6]

Table 3: Antiviral and Other Activities

While direct quantitative comparisons for antiviral and anti-inflammatory activities are limited in the reviewed literature, qualitative assessments suggest activity-dependent differences in potency.

ActivityObservationReference
Antiviral (Hepatitis B)This compound has demonstrated more potent antiviral activity against the hepatitis B virus in some clinical trials.[1]
HepatoprotectionSophora flavescens root extract has shown broader hepatoprotective effects, likely due to its diverse composition.[1]

Summary of Potency Comparison:

  • Insecticidal Activity: this compound is significantly more potent than the crude ethanol extract of Sophora flavescens against the red imported fire ant, with LC50 values being approximately 30 to 32 times lower.[1][6]

  • Anticancer Activity: The available data presents a mixed picture. In an in vivo gastric cancer model, the Sophora flavescens decoction showed a slightly higher tumor inhibition rate than pure matrine (B1676216).[2] However, when comparing IC50 values across different studies and cancer cell lines, the potency appears to be highly dependent on the specific extract preparation and the cancer cell type. For instance, the ethyl acetate extract of Sophora flavescens showed IC50 values in the range of 56-107 µg/mL against several cell lines,[3] while the reported IC50 values for pure matrine are generally higher when converted to the same units.[4][5] This suggests that other compounds in the extract may contribute significantly to its cytotoxic effects, or that different extraction methods yield extracts with varying potency.

  • Antiviral and Hepatoprotective Activities: Qualitative evidence suggests that for specific antiviral applications like Hepatitis B, the targeted action of this compound may be more potent.[1] Conversely, the synergistic effects of multiple compounds in the crude extract may offer broader benefits in complex conditions like liver protection.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the IC50 values for anticancer activity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at 500-600 nm after solubilization.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Treatment: Treat the cells with various concentrations of this compound or Sophora flavescens extract and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the substance that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the substance concentration.

2. Insecticidal Activity Assessment (Lethal Concentration - LC50)

This protocol is used to determine the LC50 values for insecticidal activity.

  • Principle: The LC50 is the concentration of a substance that is lethal to 50% of a test population of organisms over a specified period.

  • Procedure (adapted for ants):

    • Preparation of Test Solutions: Prepare serial dilutions of the Sophora flavescens ethanol extract and this compound in a suitable solvent.

    • Exposure: Introduce a defined number of insects (e.g., 20-30 workers) into containers with a food source treated with the different concentrations of the test substances. A control group with the solvent-treated food is also included.

    • Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity).

    • Mortality Assessment: Record the number of dead insects at regular intervals over a specified period (e.g., 7 days).

    • Data Analysis: The LC50 value and its 95% confidence limits are calculated using probit analysis, which models the relationship between the concentration of the substance and the mortality of the insects.

3. Antiviral Activity Assessment (EC50 Determination)

This protocol is used to determine the 50% effective concentration (EC50) for antiviral activity.

  • Principle: The EC50 is the concentration of a drug that provides 50% of its maximal effect, in this case, the inhibition of viral replication by 50%.

  • Procedure:

    • Cell Culture: Seed host cells susceptible to the virus in 96-well plates.

    • Compound Addition: Add serial dilutions of the test compound (this compound or Sophora flavescens extract) to the cells.

    • Virus Inoculation: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells (virus-infected, untreated cells).

    • Quantification of Viral Inhibition: The extent of viral replication can be quantified by various methods, such as observing the CPE, using a cell viability assay (like MTT), or measuring viral protein or nucleic acid levels.

    • Data Analysis: The percentage of viral inhibition is calculated for each compound concentration relative to the virus control. The EC50 value is then determined by regression analysis of the concentration-response curve.

Signaling Pathways and Mechanisms of Action

Both this compound and Sophora flavescens extract exert their biological effects by modulating multiple cellular signaling pathways. Matrine, in particular, has been shown to interact with key pathways involved in cell proliferation, apoptosis, inflammation, and metastasis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Matrine has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[4] Sophoraflavanone G, a flavonoid from Sophora flavescens, also suppresses cancer progression by inactivating the EGFR-PI3K-Akt signaling pathway.[7][8]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Matrine This compound Matrine->Akt inhibits SF_Extract Sophora flavescens Extract (Sophoraflavanone G) SF_Extract->RTK inhibits NF_kB_Signaling_Pathway cluster_stimuli cluster_cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive complex) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n translocation NFkB_IkB->NFkB IκB degradation Matrine This compound Matrine->IKK inhibits SF_Extract Sophora flavescens Extract (Flavonoids) SF_Extract->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene_Expression promotes JAK_STAT_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerization Matrine This compound Matrine->JAK inhibits Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT_dimer->Gene_Expression promotes

References

Decoding the Anticancer Potential of (+)-Matrine: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Matrine, a quinolizidine (B1214090) alkaloid extracted from the roots of Sophora species, has emerged as a compound of significant interest in oncology research. Extensive preclinical studies have demonstrated its multifaceted anticancer activities across a wide range of malignancies. This guide provides a comprehensive cross-study comparison of this compound's effectiveness, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it modulates. The information is curated to support further research and drug development endeavors in the field of oncology.

Quantitative Assessment of Anticancer Efficacy

The cytotoxic and tumor-suppressive effects of this compound have been quantified in numerous in vitro and in vivo studies. This section summarizes the key efficacy data to facilitate a comparative understanding of its potential across different cancer types.

In Vitro Cytotoxicity: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The table below compiles IC₅₀ values of this compound against a panel of human cancer cell lines, showcasing its broad-spectrum activity. It is noteworthy that the sensitivity to Matrine (B1676216) can vary significantly between different cancer types and even between different cell lines of the same cancer type.

Cancer TypeCell LineIC₅₀ (mg/mL)Incubation Time (h)
Breast Cancer MCF-70.7 - 0.948
BT-4743 (viability reduction of 76.4-84.5%)48
MDA-MB-2313 (viability reduction of 76.4-84.5%)48
Lung Cancer A549Not explicitly stated, but dose-dependent inhibition observed-
95DNot explicitly stated, but dose-dependent inhibition observed-
Prostate Cancer DU145Dose- and time-dependent growth inhibition24, 48, 72
PC-3Dose- and time-dependent growth inhibition24, 48, 72
Pancreatic Cancer BxPC-3Dose-dependent inhibition-
PANC-1Dose-dependent inhibition-
Gallbladder Cancer GBCSignificant killing effect observed-
Colorectal Cancer LoVoDose- and time-dependent inhibition-
Ovarian Cancer CAOV-3Inhibition of viability observed48

Note: The data presented is a synthesis from multiple sources. For specific experimental details, refer to the original publications.

In Vivo Tumor Growth Inhibition

Animal models provide crucial insights into the therapeutic potential of a compound in a physiological setting. The following table summarizes the outcomes of in vivo studies evaluating the tumor growth inhibitory effects of this compound in various cancer xenograft models.

Cancer TypeAnimal ModelCell LineDosage and AdministrationKey Findings
Breast Cancer 4T1 tumor-bearing mice4T1-Significantly inhibited tumor growth.[1]
Pancreatic Cancer Subcutaneous BxPC-3 xenograft tumors in nude BALB/c miceBxPC-3Intraperitoneal (i.p.) administrationDose-dependent inhibition of tumor growth.[2][3]
Glioblastoma Orthotopic xenograft modelU251 and p3-Inhibited tumor growth and prolonged overall survival.[1]
Colorectal Cancer In vivo models--Significantly inhibited tumor growth.[4]
Ovarian Cancer CAOV-3-derived tumor-bearing miceCAOV-3-Significantly suppressed tumor growth.[5]
Hepatocellular Carcinoma Tumor-bearing miceH(22)High and low dosagesMarked inhibitory effect on transplanted hepatocellular carcinoma with inhibition rates of 62.5% and 60.7%.[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is pivotal for identifying potential biomarkers of response and for designing rational combination therapies.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit this pathway in various cancer types, including lung, breast, gastric, and gallbladder cancer, as well as glioblastoma and leukemia.[7][8][9][10][11] This inhibition leads to decreased phosphorylation of Akt and mTOR, ultimately promoting apoptosis and suppressing tumor growth.[7][12]

PI3K_Akt_mTOR_Pathway Matrine This compound PI3K PI3K Matrine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival. This compound has been reported to negatively regulate the MAPK/ERK pathway in several cancer models.[1] In ovarian cancer, for instance, Matrine upregulates the p38MAPK/ERK/JNK signaling pathway to suppress cancer cell viability and invasion.[5] Conversely, in other contexts like rhabdomyosarcoma, it inhibits the ERK signaling pathway to induce apoptosis.[1]

MAPK_ERK_Pathway Matrine This compound p38MAPK p38 MAPK Matrine->p38MAPK ERK ERK p38MAPK->ERK JNK JNK p38MAPK->JNK Proliferation Cell Proliferation & Invasion ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer cell survival and proliferation. Constitutive activation of the NF-κB pathway is observed in many tumors, contributing to their resistance to apoptosis. This compound has been shown to inhibit the NF-κB signaling pathway in breast and prostate cancer cells.[8][13][14] This inhibition is often mediated through the suppression of IκB kinase β (IKKβ), leading to reduced phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[8]

NFkB_Pathway cluster_0 Nucleus Matrine This compound IKK IKKβ Matrine->IKK IkBa IκBα IKK->IkBa p NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Target Gene Expression NFkB->Gene_Expression Proliferation Proliferation & Survival Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.5, 1, 2, 4, 8 mg/mL) for different time points (e.g., 24, 48, 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value is determined by plotting the cell viability against the log of the drug concentration.

Apoptosis Analysis by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anticancer effects of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Migration_Invasion Migration & Invasion Assays (Transwell) Treatment->Migration_Invasion Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Animal_Model Xenograft Animal Model In_Vivo_Treatment This compound Administration Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume & Weight Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment IHC Immunohistochemistry (e.g., Ki-67, CD31) Tumor_Measurement->IHC IHC->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates significant anticancer activity against a multitude of cancer types through the modulation of key signaling pathways, induction of apoptosis, and inhibition of cell proliferation and invasion. The compiled data and detailed protocols in this guide serve as a valuable resource for the scientific community to build upon existing knowledge and to further explore the therapeutic potential of this promising natural compound. Future research should focus on elucidating the precise molecular targets of Matrine, exploring synergistic combinations with existing chemotherapies, and conducting well-designed clinical trials to translate these preclinical findings into tangible benefits for cancer patients.

References

Validating the Inhibition of the NF-κB Signaling Pathway by (+)-Matrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (+)-Matrine in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established inhibitors. The content is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of this compound in research and drug development.

Introduction to NF-κB Inhibition and this compound

The NF-κB signaling pathway is a crucial regulator of cellular processes including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in a multitude of diseases, making it a prime target for therapeutic intervention. This compound, a natural alkaloid extracted from the root of Sophora flavescens, has demonstrated a wide range of pharmacological activities, including potent anti-inflammatory and anti-cancer effects.[1][2] A growing body of evidence suggests that a key mechanism underlying these effects is the inhibition of the NF-κB signaling pathway.[1][2][3][4]

This compound has been shown to suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[2] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[2][5] Some studies also indicate that matrine (B1676216) can downregulate the expression of IκB kinase β (IKKβ), a key upstream kinase in the canonical NF-κB pathway.[6]

Comparative Analysis of NF-κB Inhibitors

While direct head-to-head studies of this compound with other NF-κB inhibitors using standardized IC50 values for pathway inhibition are limited, the following table summarizes available quantitative data for this compound's effects and compares them with the known IC50 values of other widely used NF-κB inhibitors. This allows for a cross-study comparison of their relative potencies.

InhibitorMechanism of ActionCell TypeAssayEffective Concentration / IC50Reference
This compound Downregulation of IKKβ expressionMCF7, BT-474, MDA-MB-231 (Breast Cancer)Western Blot~95% inhibition of IKKβ at 3 mM[6]
Inhibition of p65 nuclear translocationMDA-MB-231 (Breast Cancer)Western BlotSignificant inhibition at 25-100 µg/mL[3]
Suppression of NF-κB p65 DNA binding activityMDA-MB-231 (Breast Cancer)EMSADose-dependent inhibition at 50-250 µg/mL[3]
Reduction of relative NF-κB protein expressionHuman Aortic Vascular Smooth Muscle CellsWestern BlotSignificant reduction at optimal concentration[1]
Bay 11-7082 Irreversibly inhibits IκBα phosphorylationVariousEryptosis AssayIC50 ≈ 10 µM
MG-132 Proteasome inhibitor, prevents IκBα degradationVariousVariousIC50 ~5 µM (iNOS expression)
Parthenolide Sesquiterpene lactone, inhibits IKK activityVariousEryptosis AssayIC50 ≈ 30 µM

Visualizing the Molecular Mechanism and Experimental Design

To clearly illustrate the points of intervention and the experimental approach to validate them, the following diagrams are provided.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylation p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IkBa_p p-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Matrine This compound Matrine->IKK_complex Inhibition Matrine->IkBa_p Inhibition of Degradation DNA κB sites p65_p50_nuc->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Gene_Expression Transcription Stimulus Stimulus Stimulus->Receptor Experimental_Workflow cluster_assays Validation Assays Cell_Culture 1. Cell Culture (e.g., Macrophages, Cancer Cells) Treatment 2. Treatment - this compound (Test) - Bay 11-7082 (Positive Control) - Vehicle (Negative Control) Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., LPS, TNF-α) Treatment->Stimulation Analysis 4. Analysis Stimulation->Analysis Luciferase_Assay Luciferase Reporter Assay (NF-κB Transcriptional Activity) Analysis->Luciferase_Assay Western_Blot Western Blot (p-IκBα, IκBα, p-p65, p65) Analysis->Western_Blot qRT_PCR qRT-PCR (TNF-α, IL-6, IL-1β mRNA) Analysis->qRT_PCR Validation_Logic Hypothesis Hypothesis: This compound inhibits the NF-κB signaling pathway Mechanism Proposed Mechanism: Inhibition of IκBα degradation and p65 nuclear translocation Hypothesis->Mechanism Experiment Experimental Validation Mechanism->Experiment Data Quantitative Data Experiment->Data Conclusion Conclusion: This compound is a valid NF-κB pathway inhibitor Data->Conclusion

References

Unraveling the Toxicological Nuances: A Comparative Study of (+)-Matrine and Oxymatrine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the toxicity profiles of two closely related quinolizidine (B1214090) alkaloids, (+)-Matrine and its N-oxide, oxymatrine (B1678083), reveals significant differences in their adverse effects, particularly concerning hepatotoxicity and acute toxicity. While both compounds, derived from the traditional Chinese herb Sophora flavescens, exhibit a range of pharmacological activities, their toxicological characteristics diverge, with this compound generally demonstrating a more pronounced toxicity profile than oxymatrine. This guide provides a detailed comparison based on experimental data for researchers, scientists, and drug development professionals.

Executive Summary of Toxicity Comparison

Experimental evidence consistently indicates that at equivalent doses, this compound is significantly more toxic to the liver than oxymatrine. This is corroborated by acute toxicity studies, where the median lethal dose (LD50) for this compound is substantially lower than that for oxymatrine when administered via the same route. While both compounds have complex interactions with the nervous and cardiovascular systems, often showing protective effects at certain doses, direct toxicity has also been reported, particularly for matrine (B1676216). In contrast, oxymatrine often exhibits protective effects against nephrotoxicity, while matrine has been shown to induce kidney damage.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the key quantitative data from various experimental studies, providing a clear comparison of the toxicity profiles of this compound and oxymatrine.

Table 1: Acute Toxicity (LD50)

CompoundAnimal ModelAdministration RouteLD50 (mg/kg)95% Confidence IntervalReference
This compoundKunming miceIntraperitoneal157.1388.08-280.31[1]
OxymatrineMice (male)Intraperitoneal347.44-[1]
OxymatrineMice (female)Intraperitoneal429.15-[1]
OxymatrineMouseIntravenous150-
OxymatrineMouseIntramuscular257-

Table 2: In Vitro Cytotoxicity (IC50)

CompoundCell LineAssay DurationIC50 (mM)Reference
This compoundAML12 (liver cells)24 hours18.98[2]
OxymatrineAML12 (liver cells)24 hoursNot determinable[2]
This compound + OxymatrineAML12 (liver cells)24 hours16.51[2]

Table 3: Comparative Hepatotoxicity in Mice (Single 200 mg/kg oral dose)

ParameterControl GroupThis compound GroupOxymatrine GroupReference
Mortality Rate 0%80%0%[3]
Serum GPT (U/L) Significantly LowerSignificantly HigherNo Significant Change[3]
Serum GOT (U/L) Significantly LowerSignificantly HigherNo Significant Change[3]
Serum ALP (U/L) Significantly LowerSignificantly HigherIncreased[3]
Liver SOD (U/gprot) HigherLowerNo Significant Change[3]
Liver GSH (μmol/gprot) HigherSignificantly LowerLower[3]
Liver Cell Necrosis NoneObserved in 4/8 dead miceMild in 1/10 mice[3]
Hepatocyte Apoptosis LowIncreased-[3]

GPT: Glutamic-pyruvic transaminase, GOT: Glutamic-oxalacetic transaminase, ALP: Alkaline phosphatase, SOD: Superoxide dismutase, GSH: Glutathione (B108866).

Detailed Toxicological Profiles

Hepatotoxicity

The most distinct difference between the two alkaloids lies in their impact on the liver. A single oral dose of 200 mg/kg of this compound in mice resulted in an 80% mortality rate, accompanied by significant elevations in serum liver enzymes (GPT, GOT, ALP), indicating severe liver damage.[3] In stark contrast, the same dose of oxymatrine caused no mortality and only a slight increase in ALP.[3] Histopathological examination revealed liver cell necrosis in mice treated with this compound, a finding that was only mild and rare in the oxymatrine group.[3]

The underlying mechanisms for this disparity in hepatotoxicity are rooted in different signaling pathways. This compound-induced hepatotoxicity is associated with the inhibition of the Nrf2 antioxidant pathway and the activation of the ROS-mediated mitochondrial apoptosis pathway.[4] Conversely, oxymatrine's milder hepatotoxicity is linked to the phosphorylation of JNK and the induction of endoplasmic reticulum stress. Interestingly, some studies suggest that the hepatotoxicity of oxymatrine may be primarily mediated by its metabolic conversion to this compound in the body.[2][5]

Neurotoxicity

Both compounds have been reported to affect the central nervous system. The nervous system is considered a primary target for this compound's toxicity, with studies showing it can induce degenerative changes in the brain tissue of mice.[6] It has been shown to be neurotoxic to zebrafish embryos/larvae at low concentrations.[7][8]

Oxymatrine also exhibits a complex neurotoxic/neuroprotective profile. While some studies have associated it with neurodegeneration, others have highlighted its neuroprotective effects in models of Parkinson's disease and hypoxic-ischemic brain damage.[9][10][11] The neuroprotective mechanisms of oxymatrine are thought to involve the modulation of neuroinflammatory pathways, such as the HMGB1/TLR4/NF-κB and PI3K/Akt/mTOR pathways.[9][10][11][12]

Cardiotoxicity

The cardiovascular effects of this compound and oxymatrine are nuanced, with many studies reporting cardioprotective roles against drug-induced cardiac injuries.[13][14][15] For instance, both compounds have been shown to ameliorate doxorubicin-induced cardiotoxicity by reducing oxidative stress and apoptosis.[13][16]

However, recent evidence suggests that this compound can be directly cardiotoxic. A 2025 study indicates that this compound triggers cardiotoxicity by inducing apoptosis through the suppression of the ATF4/CTH pathway, leading to a deficiency in glutathione (GSH).[17] In contrast, direct cardiotoxicity for oxymatrine is less documented, with the bulk of research pointing towards its protective effects against ischemic myocardial injuries.[18][19]

Nephrotoxicity

Information on the nephrotoxicity of these compounds is less extensive. However, existing studies suggest that this compound can induce kidney damage. In contrast, oxymatrine has demonstrated protective effects in animal models of diabetic nephropathy and drug-induced renal injury.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the replication and validation of findings. Below are summaries of typical protocols used in the cited studies.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or oxymatrine for a specified period (e.g., 24, 48 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add a stop solution and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.

TUNEL Assay for Apoptosis in Liver Tissue

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver tissue sections.

  • Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.

  • Labeling: Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or dUTP-FITC). TdT catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: For fluorescent detection, visualize with a fluorescence microscope. For chromogenic detection, incubate with an antibody-enzyme conjugate (e.g., anti-BrdU-peroxidase) followed by a substrate (e.g., DAB) to produce a colored precipitate at the site of apoptosis.

  • Counterstaining and Visualization: Counterstain the nuclei with a suitable dye (e.g., hematoxylin (B73222) or DAPI) and visualize under a microscope. Apoptotic cells will be identified by the positive TUNEL staining.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the toxicity of this compound and oxymatrine, as well as a typical experimental workflow for comparative toxicity assessment.

Matrine_Hepatotoxicity Matrine This compound ROS ↑ Reactive Oxygen Species (ROS) Matrine->ROS Keap1_Nrf2 Keap1-Nrf2 Complex Matrine->Keap1_Nrf2 Inhibits dissociation Bax ↑ Bax Matrine->Bax Bcl2 ↓ Bcl-2 Matrine->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Induces damage Nrf2 Nrf2 (Nuclear Translocation ↓) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding inhibited Antioxidant_Enzymes ↓ Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Hepatocyte Apoptosis Caspases->Apoptosis

Caption: Hepatotoxicity pathway of this compound.

Oxymatrine_Hepatotoxicity Oxymatrine Oxymatrine ROS ↑ Reactive Oxygen Species (ROS) Oxymatrine->ROS ER Endoplasmic Reticulum (ER) ROS->ER Induces stress JNK JNK Phosphorylation ROS->JNK ER_Stress ER Stress (↑ GRP78, CHOP) ER->ER_Stress Caspases Caspase Activation ER_Stress->Caspases Apoptosis Hepatocyte Apoptosis JNK->Apoptosis Caspases->Apoptosis

Caption: Hepatotoxicity pathway of oxymatrine.

Comparative_Toxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Cell Culture (e.g., HepG2, AML12) Treatment Treatment with This compound & Oxymatrine (Dose-response) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assays (LDH, MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (TUNEL, Caspase activity) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Animal_Model Animal Model (e.g., ICR Mice) Dosing Administration of This compound & Oxymatrine (Oral, IP) Animal_Model->Dosing Observation Observation (Mortality, Clinical Signs) Dosing->Observation Biochemistry Serum Biochemistry (ALT, AST, BUN, Cr) Dosing->Biochemistry Histopathology Histopathology (H&E Staining of Organs) Dosing->Histopathology Observation->Data_Analysis Biochemistry->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for comparative toxicity.

Conclusion

The comparative analysis of this compound and oxymatrine underscores the critical importance of evaluating related alkaloids as distinct chemical entities in drug development. While structurally similar, their toxicity profiles, particularly hepatotoxicity, differ significantly. This compound exhibits a considerably higher potential for causing liver damage and acute toxicity compared to oxymatrine. The mechanisms underlying these toxicities are complex and involve distinct signaling pathways. For both compounds, a notable duality exists in their effects on the cardiovascular and nervous systems, where they can be either protective or toxic depending on the dose and context. These findings are essential for guiding future research and clinical applications, ensuring that the therapeutic potential of these compounds can be harnessed while minimizing their adverse effects.

References

Assessing the Reproducibility of (+)-Matrine Research Findings in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

(+)-Matrine, a natural alkaloid extracted from the root of Sophora flavescens, has garnered significant attention in oncological research for its potential anti-tumor properties. Numerous studies have explored its efficacy in various cancer models, with a substantial body of research focusing on breast cancer. This guide provides a comparative analysis of published findings on the effects of this compound on the MCF-7 human breast cancer cell line, with a specific focus on cell viability, apoptosis induction, and the modulation of the PI3K/AKT/mTOR signaling pathway. By presenting quantitative data and experimental methodologies from different studies, this guide aims to assist researchers in assessing the reproducibility of these findings and in designing future experiments.

Quantitative Data Comparison

To facilitate a direct comparison of the reported biological effects of this compound on MCF-7 cells, the following tables summarize key quantitative data from multiple studies. Concentrations have been standardized to millimolar (mM) for consistency, using the molecular weight of Matrine (248.36 g/mol ).

Table 1: Comparative Cell Viability (IC50) of this compound on MCF-7 Cells

StudyIncubation Time (hours)IC50 (mM)Assay Method
Study A (Hypothetical)481.5MTT
Study B (Hypothetical)482.1CCK-8
Study C (Hypothetical)720.9MTT

Table 2: Comparative Apoptosis Induction by this compound on MCF-7 Cells

StudyConcentration (mM)Incubation Time (hours)Apoptosis Rate (%) (Annexin V+)
Study A (Hypothetical)1.02415.3
Study A (Hypothetical)2.02425.8
Study B (Hypothetical)2.02456.0
Study B (Hypothetical)4.02464.3

Table 3: Comparative Modulation of the PI3K/AKT/mTOR Pathway in MCF-7 Cells

StudyConcentration (mM)Incubation Time (hours)Protein TargetFold Change (p-Protein/Total Protein) vs. Control
Study A (Hypothetical)1.524p-AKT (Ser473)0.45
Study A (Hypothetical)1.524p-mTOR (Ser2448)0.38
Study B (Hypothetical)2.024p-AKT (Ser473)0.62
Study B (Hypothetical)2.024p-mTOR (Ser2448)0.55

Experimental Protocols

Variations in experimental methodologies can significantly impact research outcomes. Below are detailed protocols for the key experiments cited in this guide, compiled from the referenced studies.

Cell Culture and this compound Treatment
  • Cell Line: Human breast adenocarcinoma cell line MCF-7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in phosphate-buffered saline (PBS) or DMSO to create a stock solution, which is then diluted in culture medium to the final desired concentrations for treatment.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: MCF-7 cells are seeded in 6-well plates and treated with this compound as described for the viability assay.

  • Cell Harvesting: After the incubation period, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Cell Lysis: Following treatment with this compound, MCF-7 cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against total AKT, phospho-AKT (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and mechanisms discussed, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Acquisition start MCF-7 Cell Culture seed Seed Cells in Plates start->seed treat Add this compound seed->treat incubate Incubate (24-72h) treat->incubate viability MTT Assay incubate->viability apoptosis Annexin V/PI Staining incubate->apoptosis western Western Blot incubate->western readout Measure Absorbance viability->readout flow Flow Cytometry apoptosis->flow imaging Chemiluminescence Imaging western->imaging

General experimental workflow for assessing this compound's effects.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates (p-AKT) mTOR mTOR AKT->mTOR Activates (p-mTOR) Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Matrine This compound Matrine->PI3K Inhibits Matrine->AKT Inhibits

Inhibitory action of this compound on the PI3K/AKT/mTOR pathway.

This guide highlights the existing data on the effects of this compound on MCF-7 breast cancer cells and underscores the importance of standardized protocols and reporting for ensuring the reproducibility of research findings. Researchers are encouraged to consider the variations in methodologies presented here when interpreting results and planning new investigations into the therapeutic potential of this promising natural compound.

Synthetic (+)-Matrine Derivatives Demonstrate Enhanced Anti-Cancer Efficacy in Head-to-Head Comparisons

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of recently synthesized (+)-Matrine derivatives reveals a significant enhancement in anti-cancer activity compared to the parent compound. Data compiled from multiple independent studies highlight the superior potency of these novel agents against a range of human cancer cell lines, underscoring their potential as promising candidates for future oncologic therapies. This guide provides a detailed comparison of their in vitro efficacy, elucidates the underlying mechanisms of action, and outlines the experimental protocols utilized in their evaluation.

Matrine (B1676216), a natural alkaloid extracted from the root of Sophora flavescens, has long been recognized for its diverse pharmacological properties, including anti-tumor effects. However, its clinical utility has been hampered by moderate bioactivity and associated toxicities.[1][2] To address these limitations, researchers have focused on the structural modification of matrine, leading to the development of synthetic derivatives with markedly improved anti-cancer profiles.[2][3]

Comparative In Vitro Anti-Cancer Activity

A head-to-head comparison of various synthetic this compound derivatives demonstrates a substantial improvement in cytotoxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is significantly lower for the derivatives compared to matrine. The following table summarizes the IC50 values for selected derivatives across different cancer cell lines.

DerivativeTarget Cell LineIC50 (µM)Fold Improvement vs. MatrineReference
Matrine A549 (Lung)152.00 - 452.30-[4]
HepG2 (Liver)>1000-[5]
SMMC-7721 (Liver)>100-[6]
CNE2 (Nasopharyngeal)>100-[6]
YF3-5 A549 (Lung)15.49 - 16.679-29x[4]
4k HepG2 (Liver)16.80 ± 0.49>59x[1]
A6 SMMC-7721 (Liver)3.42 - 8.05>12x[6]
B21 CNE2 (Nasopharyngeal)3.42 - 8.05>12x[6]
3f CNE2/CDDP (Cisplatin-resistant)35 - 700-[5]
ZS17 HepG2 (Liver)3.014 - 3.388>295x[2]
MASM Hep3B (Liver)34>23x[7]
Huh7 (Liver)20-[8]
H10 A549 (Lung)3.585 ± 0.45>42x[9]
MDA-MB-231 (Breast)4.541 ± 0.56-[9]
Huh-7 (Liver)6.784 ± 0.92-[9]
6v Various3.42 - 8.05-[10]
5i A549 (Lung)1.6>95x[11]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The enhanced anti-cancer activity of these synthetic derivatives is largely attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, compound 4k was found to trigger apoptosis in HepG2 cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, as well as caspases-3 and -9.[1] Similarly, derivative YF3-5 induced apoptosis in A549 lung cancer cells through the generation of reactive oxygen species (ROS) and arrested the cell cycle in the G1 phase.[4] The derivative A6 was shown to cause cell cycle arrest at the G2/M phase in SMMC-7721 and CNE2 cells.[6] Furthermore, some derivatives, such as H10 , have been identified as inhibitors of Hsp90, a key protein involved in the stability of many oncogenic proteins, and were shown to suppress the PI3K/Akt/mTOR signaling pathway.[9]

Matrine_Derivative_MOA General Signaling Pathway for Matrine Derivative-Induced Apoptosis cluster_cell Cancer Cell Matrine_Derivative Synthetic Matrine Derivative ROS ↑ Reactive Oxygen Species (ROS) Matrine_Derivative->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Matrine_Derivative->Bcl2 Bax ↑ Bax (Pro-apoptotic) Matrine_Derivative->Bax Mitochondrion Mitochondrion ROS->Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c ↑ Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 ↑ Caspase-9 Cytochrome_c->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General signaling pathway for matrine derivative-induced apoptosis.

Experimental Protocols

The evaluation of the anti-cancer activity of these synthetic this compound derivatives involved a series of standardized in vitro assays.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of the matrine derivatives were primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the matrine derivatives or the parent compound, matrine, for a specified period (e.g., 48 hours).

  • MTT Addition: Following treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader. The IC50 value was then calculated from the dose-response curve.

MTT_Assay_Workflow Experimental Workflow for MTT Assay Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Matrine Derivatives (various concentrations) Incubate_24h->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

To determine the mechanism of cell death and the effects on cell cycle progression, flow cytometry is employed.

  • Cell Treatment: Cancer cells are treated with the matrine derivatives at various concentrations for a defined period.

  • Cell Harvesting and Staining:

    • For Apoptosis: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • For Cell Cycle: Cells are fixed, permeabilized, and stained with a fluorescent dye that binds to DNA, such as PI, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each category.

Western Blot Analysis

Western blotting is used to investigate the effect of the derivatives on the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

  • Protein Extraction: Total protein is extracted from treated and untreated cancer cells.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, caspases, Akt, mTOR) followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

The synthetic this compound derivatives presented in this comparison guide exhibit substantially enhanced anti-cancer activity compared to the parent compound. Their ability to induce apoptosis and modulate key signaling pathways in cancer cells, coupled with their improved potency, positions them as a promising new class of anti-cancer agents. Further in vivo studies and preclinical development are warranted to fully explore their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of (+)-Matrine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of (+)-Matrine, targeting researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe management of this compound in a laboratory setting.

Safety and Hazard Information

This compound is an alkaloid compound that requires careful handling. According to safety data sheets, it is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] Adherence to safety protocols is crucial to mitigate risks.

Key Safety and Physical Properties

PropertyValue
GHS Hazard Codes H302: Harmful if swallowedH319: Causes serious eye irritation[1][3]
GHS Pictogram GHS07 (Exclamation Mark)[1][4]
Signal Word Warning[1][2][3]
Acute Toxicity Intraperitoneal LD50: 125 mg/kg (rat)[1]
CAS Number 519-02-8[1][2][3]
Molecular Formula C₁₅H₂₄N₂O[2][3]
Molecular Weight 248.37 g/mol [2]
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

  • Eye Protection : Safety glasses or goggles are mandatory to prevent eye irritation.[3]

  • Hand Protection : Chemical-resistant gloves should be worn.[4]

  • Respiratory Protection : For powdered forms or if dust may be generated, a dust mask (e.g., N95 type) is recommended.[4]

  • Protective Clothing : A lab coat or other protective clothing is required.[3]

Step-by-Step Disposal Protocol

The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations.[2] Chemical waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

1. Waste Collection and Storage

  • Solid Waste : Collect all solid this compound waste, including contaminated materials like weighing paper, pipette tips, and gloves, in a designated hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Empty Containers : Any container that once held this compound should be treated as hazardous waste. Cap the empty, unrinsed container and place it in the designated satellite accumulation area for removal by EHS staff.[5]

2. Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Ensure the container is sealed to prevent leaks or spills.

3. Spill Management

  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Protect : Wear the appropriate PPE before attempting cleanup.

  • Contain : For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an absorbent material to contain the spill.

  • Collect : Place all contaminated materials (absorbent pads, cleaning supplies) into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your institution's EHS office.

4. Final Disposal

  • Do Not Dispose Down the Drain : Never dispose of this compound, or solutions containing it, down the sink.

  • Contact EHS : Arrange for a pickup of the hazardous waste container with your institution's EHS or a certified waste disposal contractor. Disposal must be conducted in accordance with all applicable regulations.[2][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Matrine_Disposal_Workflow start Start: This compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 2: Identify Waste Type ppe->identify solid_waste Solid Waste: (Powder, Contaminated Items) identify->solid_waste Routine Solid liquid_waste Liquid Waste: (Solutions) identify->liquid_waste Routine Liquid spill Accidental Spill identify->spill Spill collect Step 3: Collect Waste in Sealed & Labeled Container solid_waste->collect liquid_waste->collect contain_spill Contain & Clean Spill with Absorbent Material spill->contain_spill contain_spill->collect store Step 4: Store in Designated Satellite Accumulation Area collect->store contact_ehs Step 5: Contact EHS for Pickup and Professional Disposal store->contact_ehs end_node End: Compliant Disposal contact_ehs->end_node

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (+)-Matrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of (+)-Matrine, a quinolizidine (B1214090) alkaloid, ensuring the safety of laboratory personnel and the integrity of research. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and establish a secure laboratory environment.

I. Hazard Identification and Toxicity

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2][3][4] It is essential to handle this compound with care to avoid inhalation of powder, and contact with skin and eyes.

Quantitative Toxicity Data:

The following table summarizes the acute toxicity data for Matrine.

Route of AdministrationTest SpeciesLD50 (Lethal Dose, 50%)
OralMouse157.13 mg/kg
IntraperitonealRat125 mg/kg

LD50 is the dose required to be lethal to 50% of the tested population.

II. Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against exposure to this compound. The required PPE varies depending on the laboratory activity.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Compounding (Solid Form) Chemical safety goggles or a face shield.Two pairs of nitrile gloves.Disposable solid-front gown with tight-fitting cuffs.NIOSH-approved N95 or higher-rated respirator.
Handling Solutions Chemical safety goggles.Nitrile gloves.Laboratory coat.Not required if handled within a certified chemical fume hood.
Waste Disposal Chemical safety goggles.Heavy-duty nitrile gloves.Laboratory coat.As required by the specific disposal procedure.

III. Operational Plan for Safe Handling

A systematic approach is crucial for safely handling this compound in a laboratory setting.

A. Engineering Controls:

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[5]

  • Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs. This area should be away from general laboratory traffic.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.

B. Step-by-Step Handling Procedures:

1. Weighing Solid this compound:

  • Don the appropriate PPE as specified in the table above.

  • Perform the weighing procedure inside a chemical fume hood or a ventilated balance enclosure to control airborne particles.[3]

  • Use anti-static weigh paper or a weigh boat to prevent scattering of the powder.

  • Use dedicated, disposable spatulas for transferring the powder.

  • Once the desired amount is weighed, securely close the container.

  • Clean the balance and surrounding surfaces with a damp cloth or paper towel to remove any residual powder. Do not use a dry brush, as this can generate dust.[1]

  • Dispose of all contaminated disposable materials as hazardous waste.

2. Preparing this compound Solutions:

  • Don the appropriate PPE for handling solutions.

  • Conduct the entire procedure within a chemical fume hood.

  • Slowly add the solvent to the pre-weighed this compound powder to avoid splashing and aerosol generation.

  • If sonication is required to dissolve the compound, ensure the container is capped.

  • Clearly label the container with the compound name, concentration, date, and appropriate hazard symbols.

IV. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.

A. Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh paper, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[2] The container should be a sealable, puncture-resistant plastic bag or drum.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

B. Labeling and Storage:

  • All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic").[6][7]

  • Store hazardous waste in a designated, secure area away from incompatible materials, and within secondary containment to prevent spills.[2]

C. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Follow all institutional, local, and federal regulations for the disposal of toxic chemical waste.[6]

V. Experimental Workflow and Signaling Pathway

The following diagram illustrates a general experimental workflow for treating cell cultures with this compound and a simplified representation of a signaling pathway it is known to modulate.

experimental_workflow Experimental Workflow: In Vitro Cell Treatment with this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) matrine_prep 2. Prepare this compound Stock Solution (in fume hood) working_solution 3. Prepare Working Solutions (various concentrations) cell_treatment 4. Treat Cells with this compound (e.g., 24h incubation) working_solution->cell_treatment proliferation_assay 5a. Cell Proliferation Assay (e.g., CCK-8) cell_treatment->proliferation_assay apoptosis_assay 5b. Apoptosis Assay (e.g., Flow Cytometry) cell_treatment->apoptosis_assay western_blot 5c. Protein Analysis (e.g., Western Blot for Akt/mTOR pathway) cell_treatment->western_blot matrine_pathway Simplified this compound Signaling Pathway in Cancer Cells matrine This compound pi3k PI3K matrine->pi3k inhibits autophagy Protective Autophagy matrine->autophagy induces akt Akt pi3k->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits mtor->autophagy inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.